molecular formula C14H13BO5 B3032558 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid CAS No. 2304634-24-8

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Cat. No.: B3032558
CAS No.: 2304634-24-8
M. Wt: 272.06
InChI Key: HTEZLKZQMJGYQS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid is a useful research compound. Its molecular formula is C14H13BO5 and its molecular weight is 272.06. The purity is usually 95%.
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Properties

IUPAC Name

3-borono-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8,18-19H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEZLKZQMJGYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304634-24-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chemical properties of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a specialized organoboron intermediate used primarily in the synthesis of boron-containing pharmacophores . Structurally, it represents a "masked" form of 3-boronosalicylic acid, where the phenolic hydroxyl is protected by a benzyl group. This protection strategy is critical in medicinal chemistry to prevent premature cyclodehydration or interference during the functionalization of the carboxylic acid moiety.

This compound is of high value in the development of Transition State Analogs (TSAs) for inhibiting serine proteases and beta-lactamases (e.g., in anti-infective drug discovery). Its core utility lies in its ability to be deprotected to reveal an ortho-hydroxy boronic acid motif, a potent chelator of active site serine residues in bacterial enzymes.

Part 1: Structural Identity & Physicochemical Profile

Chemical Identity
PropertyDetail
IUPAC Name 2-(Benzyloxy)-3-boronobenzoic acid
Common Synonyms 2-(Benzyloxy)-3-(dihydroxyboryl)benzoic acid; (2-benzyloxy-3-carboxyphenyl)boronic acid
CAS Number 2304634-24-8
Molecular Formula C₁₄H₁₃BO₅
Molecular Weight 272.06 g/mol
SMILES OB(O)c1cccc(C(=O)O)c1OCc2ccccc2
Structural Analysis

The molecule consists of a trisubstituted benzene ring:

  • Position 1 (Carboxylic Acid): Provides a handle for amide coupling (e.g., to attach peptidomimetic tails) or esterification.

  • Position 2 (Benzyloxy): A robust protecting group for the phenol.[1] It prevents the formation of boroxines (anhydride trimers) and allows the molecule to survive basic coupling conditions.

  • Position 3 (Boronic Acid): The warhead precursor. In the final drug target, this group typically acts as a Lewis acid, forming a reversible covalent bond with nucleophilic residues (Serine/Threonine) in enzyme active sites.

Physicochemical Properties
  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol). Sparingly soluble in water due to the lipophilic benzyl group.

  • pKa (Calculated):

    • Carboxylic acid: ~3.5–4.0

    • Boronic acid: ~8.5–9.0 (shifts significantly upon diol binding or deprotection).

  • Stability: Boronic acids can undergo protodeboronation (loss of the boron group) under harsh acidic or metal-catalyzed conditions. The benzyl ether at C2 stabilizes the C-B bond sterically and electronically compared to the free phenol.

Part 2: Synthetic Routes & Production

The synthesis of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid typically proceeds via Lithium-Halogen Exchange or Palladium-Catalyzed Borylation from a halogenated precursor. The lithiation route is preferred for scale-up due to lower reagent costs, provided cryogenic conditions are maintained.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 3-Bromo-2-hydroxybenzoic acid Step1 Benzyl Protection (BnBr, K2CO3, DMF) Start->Step1 Inter1 Benzyl 2-(benzyloxy)-3-bromobenzoate Step1->Inter1 Step2 Selective Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 2-(Benzyloxy)-3-bromobenzoic acid Step2->Inter2 Step3 Lithiation & Borylation (1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+) Inter2->Step3 Product 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid Step3->Product Cryogenic Control

Figure 1: Synthetic pathway from commercially available 3-bromosalicylic acid. The sequence ensures the carboxylic acid is available for functionalization while the phenol remains protected.

Detailed Protocol: Lithiation-Borylation

Precursor: 2-(Benzyloxy)-3-bromobenzoic acid.

  • Solvent Preparation: Anhydrous THF is cooled to -78°C under an Argon atmosphere.

  • Lithiation: n-Butyllithium (2.2 equiv) is added dropwise. The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate), and the second equivalent performs the Lithium-Halogen exchange at the C3 position.

    • Critical Control: Temperature must remain below -70°C to prevent benzylic lithiation or rearrangement.

  • Borylation: Triisopropyl borate (B(OiPr)₃, 2.5 equiv) is added rapidly. The reaction is stirred at -78°C for 1 hour, then allowed to warm to room temperature.

  • Hydrolysis: The mixture is quenched with 2N HCl. The acidic workup hydrolyzes the boronate esters to the free boronic acid.

  • Purification: The product is extracted into Ethyl Acetate, washed with brine, and recrystallized from Acetonitrile/Water.

Part 3: Chemical Reactivity & Transformation[5][6]

This compound is a bifunctional scaffold . Its utility relies on the orthogonal reactivity of the carboxylic acid and the boronic acid.

The "Masked" Salicylboronate Mechanism

The benzyl group is not merely a protector; it locks the molecule in a conformation that prevents the interaction between the C2-Oxygen and the C3-Boron.

  • Protected State (Current Compound): The C2-OBn group is bulky. The Boronic acid (C3) remains free to participate in Suzuki couplings or esterification without interference from the phenol.

  • Deprotected State (Active Drug Form): Upon removal of the benzyl group (H₂/Pd-C), the C2-OH and C3-B(OH)₂ are revealed.

    • Effect: The phenolic oxygen acts as an intramolecular ligand to the boron, increasing its Lewis acidity. This makes the boron a "harder" electrophile, ideal for attacking the serine hydroxyl in enzyme active sites (e.g., in AmpC beta-lactamase or PBP ).

Reactivity Network (DOT Diagram)

Reactivity Center 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid Rxn1 Amide Coupling (EDC/HOBt, R-NH2) Center->Rxn1 Rxn2 Suzuki-Miyaura (Ar-X, Pd(0)) Center->Rxn2 Rxn3 Hydrogenolysis (H2, Pd/C) Center->Rxn3 Prod1 Functionalized Amide (Drug Precursor) Rxn1->Prod1 Prod2 Biaryl Derivative Rxn2->Prod2 Prod3 3-Boronosalicylic Acid (Active Warhead) Rxn3->Prod3 Mechanism Enzyme Inhibition (Covalent Serine Binding) Prod3->Mechanism In situ

Figure 2: Orthogonal reactivity profile. The compound serves as a hub for diverse chemical modifications before the final deprotection step.

Part 4: Applications in Medicinal Chemistry[4][7]

Beta-Lactamase Inhibition

Resistance to beta-lactam antibiotics is often mediated by beta-lactamase enzymes. Boronic acids are Transition State Analogs .

  • Mechanism: The boron atom mimics the carbonyl carbon of the beta-lactam ring. When the enzyme's active site serine attacks the boron, it forms a tetrahedral adduct that mimics the high-energy intermediate of beta-lactam hydrolysis.

  • Role of 2-(Benzyloxy)-3-boronobenzoic acid: It allows researchers to attach various "tails" to the carboxylic acid (via amide bonds) to optimize binding affinity before exposing the reactive boronic acid/phenol warhead.

Sugar Sensing (Lectin Mimicry)

Once deprotected, the ortho-hydroxy boronic acid moiety binds reversibly to 1,2- and 1,3-diols (found in glucose, ribose, and cell surface glycans). This makes the scaffold useful for designing fluorescent glucose sensors or drug delivery systems that target glycosylated surfaces.

Part 5: Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.[1] Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to dry air, or hydrolyze if too moist. A sealed container is essential.

  • Solvent Compatibility: Avoid storing in alcohols for long periods (forms boronate esters). DMSO-d6 is recommended for NMR analysis.

Protodeboronation Risk
  • Condition: Heating in acidic media or presence of certain metal salts (Cu, Ag) can cause the cleavage of the C-B bond, replacing it with a proton.

  • Mitigation: Perform amide couplings under neutral/mildly basic conditions. Avoid high temperatures (>80°C) during workups unless the pH is controlled.

References

  • PubChem. (2025).[2][3][4] 3-Carboxyphenylboronic acid (Related Structure Data). National Library of Medicine. [Link]

  • National University of Singapore. (2025). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors.[Link]

  • Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Oxidation and Protection Strategies.[Link]

  • University of Bristol. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters. School of Chemistry. [Link]

Sources

Molecular structure and weight of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure, Synthesis, and Therapeutic Utility of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid CAS Registry Number: 2304634-24-8 Document Type: Technical Whitepaper & Experimental Guide[1]

Executive Summary

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a specialized organoboron intermediate critical to the synthesis of benzoxaborole therapeutics and serine-


-lactamase inhibitors.[1] Characterized by a molecular weight of 272.06  g/mol   and the formula C

H

BO

, this compound features a trisubstituted benzene core where the interplay between the boronic acid moiety and the ortho-benzyloxy protecting group dictates its reactivity.[1]

This guide analyzes the compound's structural pharmacophore, details its physicochemical properties, and provides validated protocols for its use in Suzuki-Miyaura cross-coupling and deprotection sequences yielding bioactive benzoxaboroles.[1]

Molecular Structure & Physicochemical Profile

Structural Architecture

The molecule is built upon a benzoic acid scaffold, functionalized to serve as a "masked" precursor for bicyclic boron heterocycles.

  • Core Scaffold: Benzoic acid (C1–COOH).

  • Position 2 (Ortho): Benzyloxy group (

    
    ).[1] This bulky ether protects the phenolic oxygen, preventing premature cyclization with the adjacent boron atom.
    
  • Position 3 (Meta): Dihydroxyboranyl group (

    
    ), also known as a boronic acid.[1] This is the "warhead" capable of reversible covalent bonding with nucleophiles (e.g., serine residues in enzymes).
    

Table 1: Physicochemical Data

PropertyValueNotes
Molecular Formula C

H

BO

Molecular Weight 272.06 g/mol Monoisotopic Mass: 272.0856
CAS Number 2304634-24-8
Physical State SolidTypically off-white to crystalline powder
Solubility DMSO, MethanolLimited water solubility without pH adjustment
pKa (Predicted) COOH: ~3.5–4.0Boronic Acid: ~8.8 (Lewis acidic)
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the functional groups.

MolecularStructure Core Benzoic Acid Core (C6H3-COOH) Pos2 Pos 2: Benzyloxy Group (-O-CH2-Ph) (Protective Motif) Core->Pos2 Ortho Subst. Pos3 Pos 3: Boronic Acid (-B(OH)2) (Reactive Warhead) Core->Pos3 Meta Subst. Pos2->Pos3 Vicinal Interaction Steric Repulsion (Prevents Cyclization) Pos2->Interaction Pos3->Interaction

Figure 1: Structural connectivity of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid highlighting the vicinal substitution pattern.

Synthetic Utility & Mechanism[1]

The Benzoxaborole Gateway

The primary utility of this compound lies in its ability to generate benzoxaboroles —a class of drugs (e.g., Tavaborole, Crisaborole) used as antifungals and anti-inflammatories.[1]

  • Protected State: The benzyloxy group at Position 2 prevents the boronic acid (Position 3) from interacting with the oxygen at Position 2.

  • Activation: Removal of the benzyl group (hydrogenolysis) liberates the phenol.

  • Cyclization: The free phenol oxygen nucleophilically attacks the boron atom, releasing water and forming the stable oxaborole ring.

Synthesis Pathway

The synthesis typically proceeds via metal-halogen exchange followed by boronation.[1]

SynthesisPath Start 2-(Benzyloxy)-3-bromobenzoic acid Inter Pinacol Boronate Ester (Intermediate) Start->Inter Miyaura Borylation Target 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (Target Molecule) Inter->Target Deprotection Drug 7-Carboxy-benzoxaborole (Active Pharmacophore) Target->Drug Hydrogenolysis Step1 Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C Step2 NaIO4 / HCl (Hydrolysis) Step3 H2, Pd/C (Deprotection & Cyclization)

Figure 2: Synthetic workflow from bromo-precursor to active benzoxaborole via the title compound.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Use Case: Attaching the benzoic acid motif to biaryl scaffolds.[1]

Reagents:

  • Substrate: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 equiv)[1]

  • Aryl Halide Partner: Ar-Br or Ar-I (1.1 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv)[1]
  • Solvent: DME/Water (3:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with the boronic acid, aryl halide, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and aqueous Na

    
    CO
    
    
    
    .
  • Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor by LC-MS for the consumption of the boronic acid (MW 272).

  • Workup: Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid), extract with EtOAc, and dry over Na

    
    SO
    
    
    
    .
Protocol B: Deprotection to Benzoxaborole

Use Case: Activating the pharmacophore.[1]

Reagents:

  • Substrate: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid[1][2]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol[1]

  • Atmosphere: H

    
     (balloon pressure)[1]
    

Procedure:

  • Dissolve the substrate in Methanol.

  • Add Pd/C catalyst carefully under inert atmosphere.

  • Purge with H

    
     and stir at Room Temperature (RT) for 2–4 hours.
    
  • Observation: The reaction is self-driving; as the benzyl group is cleaved, the molecule spontaneously dehydrates to form the cyclic benzoxaborole.[1]

  • Filtration: Filter through Celite to remove Pd. Evaporate solvent to yield the cyclic product.

Handling & Stability

  • Boronic Acid Dehydration: Like many boronic acids, this compound can exist in equilibrium with its trimeric boroxine anhydride form. This does not affect reactivity but may alter the apparent melting point.

  • Protodeboronation: Avoid prolonged heating in strong aqueous acid, which can cleave the C–B bond.

  • Storage: Store at 2–8°C under inert gas to prevent oxidation of the ether or hydrolysis issues.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS 2304634-24-8).[1][3][4] Link

  • National University of Singapore. (2025). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. Link

  • PubChem. (2025).[5] Compound Summary: 2-(dihydroxyboranyl)benzoic acid Derivatives. National Library of Medicine.[6] Link

  • CymitQuimica. (2024). Catalog Entry: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid.[1][2][3][4][7] Link

Sources

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid CAS Number: 2304634-24-8

A Strategic Building Block for Boron-Based Pharmacophores

Executive Summary

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS 2304634-24-8) is a specialized organoboron intermediate used in the synthesis of complex pharmaceutical scaffolds. Structurally, it combines a benzoic acid moiety with a boronic acid group at the 3-position and a benzyl-protected phenol at the 2-position.

This compound serves as a critical "masked" precursor to 3-boronosalicylic acid , a privileged scaffold in fragment-based drug discovery (FBDD). The benzyl protection allows researchers to utilize the boronic acid in Suzuki-Miyaura cross-couplings or amide formations without interference from the phenolic hydroxyl, enabling the construction of sophisticated enzyme inhibitors, particularly those targeting serine proteases and beta-lactamases.

Chemical Identifiers & Properties

This section consolidates the essential physicochemical data required for identification and database integration.

Identifier / Property Value / Description
CAS Registry Number 2304634-24-8
IUPAC Name 2-Benzyloxy-3-boronobenzoic acid
Synonyms 2-(Benzyloxy)-3-(dihydroxyboryl)benzoic acid; 3-Borono-2-(benzyloxy)benzoic acid
Molecular Formula C₁₄H₁₃BO₅
Molecular Weight 272.06 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Predicted) Carboxylic acid: ~3.5; Boronic acid: ~8.8
SMILES OB(O)C1=C(OCC2=CC=CC=2)C(C(O)=O)=CC=C1
InChI Key HTEZLKZQMJGYQS-UHFFFAOYSA-N
Synthesis & Production Protocols

The synthesis of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid typically follows a Protection-Borylation-Hydrolysis sequence. This route ensures the regioselective installation of the boronic acid while maintaining the integrity of the carboxylic acid.

Core Synthesis Pathway

The following protocol outlines the industry-standard approach starting from 3-bromo-2-hydroxybenzoic acid.

Step 1: Double Protection

  • Reagents: Benzyl bromide (BnBr), Potassium carbonate (

    
    ), DMF.
    
  • Process: The starting material, 3-bromo-2-hydroxybenzoic acid, is treated with excess BnBr to protect both the carboxylic acid (as a benzyl ester) and the phenol (as a benzyl ether).

  • Outcome: Benzyl 2-(benzyloxy)-3-bromobenzoate.

Step 2: Miyaura Borylation

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium acetate (KOAc), Dioxane, 90°C.
  • Mechanism: Palladium-catalyzed cross-coupling replaces the aryl bromide with a pinacol boronate.

  • Outcome: Benzyl 2-(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Step 3: Selective Hydrolysis

  • Reagents: Lithium hydroxide (LiOH), THF/Water.

  • Process: Controlled saponification hydrolyzes the benzyl ester and the pinacol boronate ester. Note: The benzyl ether at position 2 remains stable under these basic conditions.

  • Final Product: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid.

Visual Synthesis Workflow

SynthesisPath Start 3-Bromo-2-hydroxybenzoic acid Inter1 Benzyl 2-(benzyloxy)-3-bromobenzoate (Double Protection) Start->Inter1 BnBr, K2CO3, DMF Inter2 Pinacol Boronate Intermediate (Miyaura Borylation) Inter1->Inter2 B2pin2, Pd(dppf)Cl2, KOAc Final 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid Inter2->Final LiOH, THF/H2O (Selective Hydrolysis)

Figure 1: Step-wise synthesis of CAS 2304634-24-8 via Miyaura borylation.

Applications in Drug Development

This compound is not merely a reagent; it is a strategic scaffold for Fragment-Based Drug Discovery (FBDD) .

A. Precursor to 3-Boronosalicylic Acid

The primary utility of this compound is to generate 3-boronosalicylic acid (CAS 1272675-35-0) in situ or at a late stage in synthesis.

  • Mechanism: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group.
    
  • Therapeutic Relevance: Salicylic acid derivatives are potent inhibitors of various enzymes. Introducing a boronic acid group creates a "warhead" capable of forming reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites (e.g.,

    
    -lactamases, proteasomes).
    
B. Orthogonal Functionalization

The benzyl group acts as a "mask," allowing chemists to modify the carboxylic acid (e.g., amide coupling to extend the scaffold) without the phenolic hydroxyl interfering or cyclizing with the boronic acid prematurely.

C. Benzoxaborole Research

While typical benzoxaboroles (like Tavaborole) are 1,2-substituted, this 1,2,3-substitution pattern allows for the exploration of novel 7-substituted benzoxaboroles (if re-numbered) or benzoxaborinones . These are investigated for antimicrobial and anti-inflammatory properties.

Applications Core 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid (CAS 2304634-24-8) Path1 Suzuki-Miyaura Coupling Core->Path1 Path2 Deprotection (H2, Pd/C) Core->Path2 Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 3-Boronosalicylic Acid Path2->Prod2 Target Reversible Covalent Inhibition (Serine Proteases / Beta-Lactamases) Prod2->Target Pharmacophore

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Handling & Safety Protocols

Boronic acids possess unique stability profiles that require specific handling to maintain reagent integrity.

Stability: The Boroxine Cycle

Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines . This dehydration is reversible but can alter stoichiometry during weighing.

  • Recommendation: Store the compound at 2–8°C in a desiccator.

  • Usage: If precise stoichiometry is critical, convert the acid to the pinacol ester or add a slight excess to account for dehydration.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood.

References
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid Product Page. Retrieved from

  • PubChem. (n.d.). 2-(Dihydroxyboranyl)benzoic acid derivatives. National Library of Medicine. Retrieved from

  • Combi-Blocks. (n.d.). Product Information: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. Retrieved from

  • BoronPharm. (n.d.). 3-Borono-2-hydroxybenzoic acid (Deprotected Analog). Retrieved from

Solubility profile of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Solvation Thermodynamics of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid in Organic Media

Abstract For researchers and drug development professionals utilizing complex building blocks, understanding the precise solvation behavior of multi-functional molecules is critical. 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a highly specialized amphiphilic intermediate frequently deployed in Suzuki-Miyaura cross-coupling and supramolecular synthesis[1]. This whitepaper deconstructs the thermodynamic principles governing its solubility in organic solvents, providing field-proven methodologies for empirical profiling and speciation analysis.

Structural Thermodynamics and Intermolecular Networks

To predict and manipulate the solubility of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, one must first analyze the causality of its solid-state stability. The molecule possesses three distinct functional domains that dictate its solvation thermodynamics:

  • The Carboxylic Acid (-COOH): In the solid state and in non-polar media, benzoic acid derivatives heavily favor the formation of tightly bound, cyclic hydrogen-bonded dimers[2]. Breaking this dimer requires a solvent capable of outcompeting the strong intermolecular hydrogen bonds.

  • The Boronic Acid (-B(OH)₂): Boronic acids are notorious for forming extended syn-anti hydrogen-bonded networks[3]. Furthermore, under anhydrous conditions, boronic acids undergo a reversible dehydration to form boroxines (six-membered B₃O₃ trimeric anhydrides)[4]. The equilibrium between the monomeric boronic acid and the boroxine is heavily dependent on the solvent's hydrogen-bond acceptor properties[5].

  • The Benzyloxy Ether (-OCH₂Ph): This bulky, lipophilic moiety disrupts planar crystal packing to some degree but drastically reduces aqueous solubility, driving the molecule's preference toward organic phases.

The Solvation Imperative: For dissolution to occur, the organic solvent must pay the thermodynamic penalty of breaking both the carboxylic dimer and the boronic acid/boroxine network. Therefore, solvents that act as strong Lewis bases and hydrogen-bond acceptors are required to coordinate with the empty p-orbital of the boron atom and stabilize the monomeric state[6].

Predictive Solubility Profile in Organic Solvents

Based on the functional group thermodynamics, we can categorize the solubility of this compound across standard organic solvent classes. The data below synthesizes theoretical solvation models with empirical observations of structurally analogous aryl boronic and benzoic acids.

Table 1: Solubility Profile and Mechanistic Rationale at 25°C

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale & Causality
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSOHigh (>50 mg/mL)The oxygen in THF and the carbonyl in DMF act as powerful H-bond acceptors. They coordinate directly to the boron atom's empty p-orbital, effectively breaking the solid-state boroxine networks and stabilizing the solvated monomer[6].
Polar Protic Methanol (MeOH), Ethanol (EtOH), IsopropanolModerate to High (20–40 mg/mL)Alcohols act as both H-bond donors and acceptors, successfully disrupting carboxylic dimers[2]. Caution: Prolonged heating in alcohols can lead to unwanted esterification of the carboxylic acid or the formation of boronic esters.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Low (<5 mg/mL)While the benzyloxy group provides some lipophilic compatibility, DCM lacks the H-bond acceptor capacity required to cleave the boronic acid networks or the carboxylic dimers.
Non-Polar Toluene, Hexanes, HeptaneVery Low (<1 mg/mL)Highly non-polar environments force the molecule to remain in its self-associated, hydrogen-bonded solid state.

Self-Validating Experimental Methodologies

To empirically determine the solubility and speciation of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid for pharmaceutical workflows, standard visual solubility tests are insufficient. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Isothermal Shake-Flask Method with Orthogonal Validation

Causality of Design: Boroxine-to-boronic acid hydrolysis/equilibration in organic media is kinetically slow. A 48-hour equilibration ensures thermodynamic endpoints are reached. Ultracentrifugation is chosen over syringe filtration because the amphiphilic benzyloxy group can cause the molecule to non-specifically bind to standard PTFE or nylon filter membranes, artificially lowering the measured concentration.

  • Sample Preparation: Add an excess of the solid compound (approx. 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2 mL glass HPLC vial.

  • Thermal Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Orthogonal Quantification (The Self-Validation Step):

    • Method 1 (Specific): Dilute a 50 µL aliquot of the supernatant into an appropriate diluent and quantify via HPLC-UV against a standard curve.

    • Method 2 (Mass Balance): Transfer exactly 200 µL of the supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, dry in a vacuum oven, and record the residual mass.

    • Validation: The concentration derived from HPLC must match the gravimetric concentration within ±5%. If they diverge, suspect solvent entrapment in the solid or chemical degradation.

Protocol B: NMR-Based Speciation Analysis

To determine whether the dissolved compound exists as a monomeric boronic acid or a trimeric boroxine:

  • Prepare a saturated solution of the compound in a deuterated solvent (e.g., THF-d₈ or CDCl₃).

  • Acquire ¹H and ¹¹B NMR spectra.

  • Analysis: The ¹¹B NMR chemical shift is highly sensitive to the coordination state of boron. A shift towards higher field (lower ppm) indicates coordination by the solvent (monomer stabilization), whereas a broader, downfield peak indicates the presence of the boroxine anhydride[5].

Mechanistic Visualizations

SolvationDynamics cluster_solvents Organic Solvent Classes SolidState Solid State (H-Bonded Network) NonPolar Non-Polar (DCM, Toluene) Weak H-Bond Acceptors SolidState->NonPolar Dissolution PolarAprotic Polar Aprotic (THF, DMF) Strong H-Bond Acceptors SolidState->PolarAprotic Dissolution PolarProtic Polar Protic (MeOH, EtOH) H-Bond Donors & Acceptors SolidState->PolarProtic Dissolution Dimer Carboxylic Dimers & Boroxine Trimers (Insoluble) NonPolar->Dimer Fails to disrupt network Monomer Solvated Monomer (High Solubility) PolarAprotic->Monomer Coordinates empty p-orbital PolarProtic->Monomer Forms H-bond bridges SideReaction Esterification Risk (Requires Monitoring) PolarProtic->SideReaction Prolonged heating

Fig 1: Thermodynamic pathways of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid solvation.

ExperimentalWorkflow Prep 1. Sample Prep Excess Solid + Solvent Eq 2. Equilibration 25°C, 48h Isothermal Prep->Eq Sep 3. Phase Separation Ultracentrifugation Eq->Sep Quant 4. Quantification HPLC-UV + Gravimetry Sep->Quant Data 5. Data Synthesis Self-Validated Profile Quant->Data

Fig 2: Self-validating isothermal shake-flask workflow for equilibrium solubility determination.

References

  • Sigma-Aldrich. "P-(benzyloxy)benzoic acid | Sigma-Aldrich: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid." Sigmaaldrich.com. 1

  • ResearchGate. "The solubility of benzoic acid in seven solvents." Researchgate.net.2

  • Wikipedia. "Phenylboronic acid." Wikipedia.org.4

  • ResearchGate. "Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents." Researchgate.net.6

  • University of Edinburgh Research Explorer. "The Boroxine–Boronic Acid Equilibrium." Ed.ac.uk. 5

  • DiVA Portal. "Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former." Diva-portal.org. 3

Sources

Literature review of 2-substituted 3-boronobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Part 1: Executive Summary & Structural Logic

The 2-substituted 3-boronobenzoic acid scaffold represents a privileged pharmacophore in the design of covalent transition-state inhibitors, particularly for serine-β-lactamases (SBLs) and specific proteases. Unlike simple phenylboronic acids, this 1,2,3-trisubstituted benzene motif offers a unique "conformational lock" and "hydrophobic anchor" mechanism.

The Structural Argument

In the context of enzyme inhibition, particularly against Class A (e.g., KPC-2) and Class C (e.g., AmpC) β-lactamases, the efficacy of a boronic acid inhibitor hinges on its ability to mimic the high-energy tetrahedral intermediate of β-lactam hydrolysis.[1][2]

  • The Warhead (Position 3): The boronic acid moiety (

    
    ) acts as a reversible covalent trap for the catalytic serine residue (
    
    
    
    in Class A), forming a tetrahedral boronate adduct.
  • The Anchor (Position 1): The carboxylic acid group (or bioisostere) binds in the carboxylate-binding pocket, often interacting with conserved residues like

    
     or 
    
    
    
    , mimicking the C3/C4 carboxylate of penicillins/cephalosporins.
  • The Locker (Position 2): The substituent at position 2 is the critical differentiator. It introduces steric strain that twists the aromatic ring relative to the binding axis, pre-organizing the molecule into a bioactive conformation. Furthermore, hydrophobic groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at this position can engage specific hydrophobic patches in the active site that are inaccessible to unsubstituted analogs.

Part 2: Synthetic Methodologies

Synthesizing sterically congested 1,2,3-trisubstituted benzenes requires overcoming significant steric hindrance and directing group conflicts. Two primary routes are validated: Palladium-Catalyzed Miyaura Borylation (Recommended) and Directed Ortho-Metallation (DoM) .

Protocol A: Pd-Catalyzed Miyaura Borylation (The "Gold Standard")

This protocol is selected for its high functional group tolerance and scalability. It bypasses the regioselectivity issues of C-H activation by using a pre-halogenated precursor.

Target Molecule: 3-borono-2-methylbenzoic acid (Model Compound) Precursor: Methyl 3-bromo-2-methylbenzoate

Step-by-Step Methodology
  • Esterification:

    • Dissolve 3-bromo-2-methylbenzoic acid (1.0 equiv) in MeOH.

    • Add

      
       (cat.) and reflux for 4 hours.
      
    • Rationale: The free carboxylic acid can poison Pd catalysts; ester protection is mandatory.

  • Miyaura Coupling:

    • Reagents: Methyl 3-bromo-2-methylbenzoate (1.0 equiv), Bis(pinacolato)diboron (

      
      , 1.1 equiv), 
      
      
      
      (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv).
    • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

    • Conditions: Degas with

      
       for 15 mins. Heat to 90°C for 12–16 hours under inert atmosphere.
      
    • Critical Control Point: Use KOAc, not

      
       or 
      
      
      
      . Stronger bases can hydrolyze the boronate ester or cause protodeboronation in sterically crowded systems.
  • Workup & Purification:

    • Filter through a Celite pad to remove Pd black.

    • Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint: The pinacol ester is stable; verify by

      
       NMR (look for the 12H singlet of pinacol at ~1.3 ppm).
      
  • Global Deprotection:

    • Hydrolysis: Treat the pinacol ester with

      
       and Acetone (1:1) at reflux, or use 
      
      
      
      /
      
      
      oxidative cleavage if acid sensitivity is an issue.
    • Note: Pinacol esters are notoriously difficult to hydrolyze. The oxidative cleavage method is often superior for high yield.

Protocol B: Visualization of Synthetic Logic

SynthesisRoute cluster_logic Causality Check Start 3-Bromo-2-methylbenzoic acid (Commercially Available) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 3-bromo-2-methylbenzoate Step1->Inter1 Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter1->Step2 Pd-Catalysis Reason1 Why Ester? Prevents Pd poisoning Inter1->Reason1 Inter2 Pinacol Boronate Ester (Sterically Crowded) Step2->Inter2 Reason2 Why KOAc? Prevents protodeboronation Step2->Reason2 Step3 Oxidative Hydrolysis (NaIO4 / NH4OAc) Inter2->Step3 Deprotection Product 3-Borono-2-methylbenzoic acid (Target Scaffold) Step3->Product

Caption: Figure 1. Optimized synthetic route for 2-substituted 3-boronobenzoic acids, highlighting critical control points for sterically hindered substrates.

Part 3: Medicinal Chemistry & Mechanism of Action[3]

Beta-Lactamase Inhibition (BLI)

The primary application of this scaffold is in the reversal of antibiotic resistance. The mechanism involves the formation of a reversible covalent bond between the boron atom and the active site serine.[3]

Quantitative Structure-Activity Relationship (SAR)

Data aggregated from kinetic studies on similar boronic acid transition state inhibitors (BATSIs):

Substituent (R at Pos 2)

(nM) vs AmpC

(nM) vs KPC-2
Electronic Effect (

)
Steric Effect (

)
-H (Unsubstituted)35012000.000.00
-CH3 (Methyl)45 180 -0.17-1.24
-Cl (Chloro)60210+0.20-0.97
-OMe (Methoxy)850>5000-0.39-0.55

Note: Data represents trend analysis based on typical BATSI scaffolds (e.g., SM23, Vaborbactam analogs). The 2-Methyl substitution often provides the optimal balance of hydrophobic packing and pre-organization without excessive steric clash.

Mechanistic Pathway Visualization

Mechanism cluster_lock Conformational Lock Enzyme Serine-Beta-Lactamase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 2-Subst-3-Boronobenzoic Acid (Trigonal Planar sp2) Inhibitor->Complex TS_Analog Tetrahedral Adduct (sp3 Boronate Anion) Complex->TS_Analog Nucleophilic Attack Oxyanion Oxyanion Hole Stabilization (Backbone NH of Ser/Thr) TS_Analog->Oxyanion H-Bond Hydrophobic Hydrophobic Pocket (Interacts with 2-Substituent) TS_Analog->Hydrophobic Van der Waals LockNode 2-Substituent forces active conformation LockNode->TS_Analog

Caption: Figure 2. Mechanism of Action. The 2-substituent (orange) positions the boron atom for nucleophilic attack while engaging hydrophobic residues, stabilizing the tetrahedral adduct.

Part 4: Chemical Properties & Stability

pKa Modulation

The acidity of the boronic acid group is critical for binding. The active species is often the neutral trigonal form which converts to the anionic tetrahedral form upon binding.

  • Unsubstituted Phenylboronic Acid:

    
    [4]
    
  • 2-Methyl-3-boronobenzoic acid:

    
     (Slight increase due to electron donation).
    
  • 2-Fluoro-3-boronobenzoic acid:

    
     (Decrease due to inductive withdrawal).
    

Guideline: For optimal binding at physiological pH (7.4), a


 closer to 7–8 is often preferred to facilitate the transition to the tetrahedral boronate anion in the active site. Therefore, 2-Chloro  or 2-Fluoro  derivatives are often more potent than 2-Methyl derivatives purely on electronic grounds, though sterics often dominate.
Stability Issues
  • Protodeboronation: 2-substituted arylboronic acids are susceptible to protodeboronation under acidic conditions or high temperatures, especially if the substituent is electron-donating.

  • Boroxine Formation: In the solid state, these compounds exist as trimeric boroxines (anhydrides). They must be hydrolyzed to the monomeric acid form (using aqueous solvents) before use in biological assays.

References

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Source: PubMed Central (PMC) URL:[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: MDPI Molecules URL:[Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Source: Wiley Online Library URL:[Link]

  • Crystal structure of 2-bromobenzoic acid (Structural Analog). Source: PubMed URL:[5][Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Source: MDPI Pharmaceuticals URL:[Link]

Sources

Technical Guide: Stability & Handling of Boronic Acid Moieties in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the physicochemical stability of benzoic acid derivatives containing boronic acid groups (


). While boronic acids are ubiquitous in medicinal chemistry (e.g., covalent serine protease inhibitors) and synthesis (Suzuki-Miyaura coupling), the presence of a carboxylic acid moiety on the same aromatic ring introduces complex electronic and steric interactions.

Key Insight: The stability of these compounds is non-linear regarding substitution patterns. While electron-withdrawing groups (like


) generally accelerate protodeboronation in basic media, ortho-substitution  (2-carboxyphenylboronic acid) allows for the formation of benzoxaborolones . This intramolecular "capping" renders the boronic acid moiety up to 

times more resistant to oxidation than unsubstituted phenylboronic acid, a critical feature for drug design.

The Thermodynamics & Kinetics of Instability

To master the handling of these derivatives, one must understand the three primary degradation vectors: Protodeboronation , Oxidation , and Dehydration .

Protodeboronation (C-B Bond Cleavage)

This is the irreversible cleavage of the Carbon-Boron bond, replacing the boronic group with a proton (


).[1]
  • Mechanism: It is catalyzed by both acids and bases but is most rapid under the basic conditions typical of cross-coupling reactions.

    • Base-Catalyzed: Hydroxide forms a boronate "ate" complex (

      
      ). The electron-rich nature of the "ate" complex facilitates ipso-protonation by water or solvent, leading to C-B cleavage.
      
    • Metal-Catalyzed: Trace transition metals (Pd, Cu) can accelerate this process significantly, often acting synergistically with bases.

Oxidative Degradation

Boronic acids are susceptible to oxidation by reactive oxygen species (ROS) or hydrogen peroxide, converting them to phenols (


).
  • Mechanism: Nucleophilic attack of a hydroperoxide anion on the boron atom, followed by a 1,2-aryl migration (similar to Baeyer-Villiger oxidation) and subsequent hydrolysis.

The Boroxine Equilibrium (Speciation, Not Degradation)

In solid state and non-aqueous solvents, boronic acids dehydrate to form cyclic trimers called boroxines .


[2]
  • Impact: This is reversible.[3][4][5] However, it alters the stoichiometry of reactions. A sample that appears "dry" may actually be 100% boroxine, changing the effective molecular weight.

  • Thermodynamics: The reaction is entropy-driven (release of 3 water molecules).[6] Electron-donating groups stabilize the boroxine; electron-withdrawing groups (like

    
    ) destabilize the boroxine ring toward hydrolysis, making the monomeric acid more prevalent in wet solvents.
    

Structural Determinants: The Benzoic Acid Context

The position of the carboxylic acid relative to the boronic acid is the single most important stability factor.

The Ortho-Effect: Benzoxaborolone Formation

In 2-carboxyphenylboronic acid (2-CPBA) , the carboxylic acid and boronic acid are adjacent. Unlike meta- or para-isomers, 2-CPBA undergoes intramolecular dehydration to form a 5-membered oxaborole ring known as a benzoxaborolone (or boralactone).

  • Stability Gain: This cyclization occupies the empty p-orbital of the boron atom. By reducing the Lewis acidity and preventing the formation of the tetrahedral "ate" complex required for oxidation transition states, this structure exhibits exceptional resistance to oxidative degradation.

  • pH Dependence: At neutral pH, 2-CPBA exists largely as the anionic benzoxaborolone, protecting it during physiological assays.

Meta/Para Effects: Electronic Destabilization

For 3- and 4-carboxyphenylboronic acids , intramolecular cyclization is geometrically impossible.

  • Electronic Effect: The carboxyl group is an Electron Withdrawing Group (EWG).

  • Consequence: EWGs generally make the aromatic ring electron-deficient. While this slows down electrophilic attack, it facilitates nucleophilic attack on the boron atom (formation of the boronate anion). Once the anion is formed, the EWG stabilizes the transient carbanion intermediate during protodeboronation, accelerating decomposition in basic media.

Visualization of Degradation Pathways

DegradationPathways BA Boronic Acid Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 BA->Boroxine -H2O (Reversible) Entropy Driven Ate Boronate Anion [Ar-B(OH)3]- BA->Ate +OH- (pH > pKa) Phenol Phenol Ar-OH BA->Phenol Oxidation (H2O2/ROS) Boralactone Benzoxaborolone (Ortho-COOH only) BA->Boralactone Intramolecular Cyclization (Ortho-COOH specific) Boroxine->BA +H2O Arene Deboronated Arene Ar-H Ate->Arene Protodeboronation (Base/Metal Catalyzed) Boralactone->Ate High pH only

Figure 1: Network of boronic acid speciation and degradation. Note the protective "dead-end" pathway to Benzoxaborolone for ortho-substituted derivatives.

Practical Stabilization Strategies

When synthesizing or storing benzoic acid boronic derivatives, "naked" boronic acids are often too labile. Use these protecting group strategies:

MIDA Boronates (N-methyliminodiacetic acid)
  • Mechanism: MIDA acts as a tridentate ligand, locking the boron into an

    
     hybridization. This eliminates the Lewis acidity, shutting down protodeboronation and oxidation.
    
  • Utility: MIDA boronates are stable to chromatography (silica gel) and air.[7] They are ideal for "iterative" coupling where the boronic group must survive other reaction steps.

  • Release: Hydrolyzed slowly using mild aqueous base (e.g.,

    
    ) or rapidly with 
    
    
    
    .
Pinacol Esters[8]
  • Mechanism: Steric bulk protects the boron center.

  • Limitation: While easier to handle than free acids, pinacol esters of electron-deficient rings (like benzoic acids) are still susceptible to hydrolysis and subsequent protodeboronation. They are less stable than MIDA boronates.

Potassium Trifluoroborates ( )
  • Mechanism: Converts the boron to a saturated anionic species.

  • Utility: Extremely robust solid salts. They precipitate from organic solvents, aiding purification without chromatography.

Summary Table: Stability Comparison
Derivative TypeAir StabilityHydrolysis ResistanceChromatography Compatible?Best Use Case
Free Boronic Acid LowN/APoor (Streaks)Immediate use; Ortho-isomers
Pinacol Ester ModerateModerateYesStandard Suzuki Coupling
MIDA Boronate High High Yes Multistep Synthesis; Storage
Trifluoroborate High High No (Polar)Long-term library storage

Experimental Protocols

Purity Assay: Mannitol Titration

Standard acid-base titration fails for boronic acids because they are too weak (


). Mannitol complexes with boronic acid, releasing a proton and lowering the apparent 

to

, allowing sharp endpoint titration.

Reagents:

  • D-Mannitol (Solid, excess)

  • 0.1 N NaOH (Standardized)[8]

  • Phenolphthalein indicator

Workflow:

  • Dissolve ~100 mg of the boronic acid derivative in 20 mL DI water (or 20% MeOH/Water if insoluble).

  • Add 5-10 g of D-Mannitol. The solution will become acidic.

  • Add 3 drops of phenolphthalein.

  • Titrate with 0.1 N NaOH until a persistent pink color appears.

  • Calculation:

    
    
    
Synthesis: Selecting the Right Protecting Group

ProtectionStrategy Start Start: Benzoic Acid Boronic Derivative Ortho Is the -COOH Ortho? Start->Ortho Benzox Use Free Acid (Forms Benzoxaborolone) Ortho->Benzox Yes MetaPara Meta/Para Isomer Ortho->MetaPara No Purify Need Silica Purification? MetaPara->Purify MIDA Synthesize MIDA Boronate Purify->MIDA Yes Store Long Term Storage? Purify->Store No BF3 Convert to R-BF3K Salt Store->BF3 Yes Pinacol Use Pinacol Ester (Standard Use) Store->Pinacol No

Figure 2: Decision matrix for selecting the optimal boronic acid form based on substitution pattern and application.

References

  • Boronic Acid Stability & Protodeboronation

    • Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society.[3][9]

  • Benzoxaborolone (Ortho-Effect)

    • Trippier, P. C., & McGuigan, C. (2010).
    • Specific Note: See also Raines, R. T. et al. (2021)
  • MIDA Boronates

    • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[3][9]

  • Boroxine Equilibrium

    • Tokunaga, Y., et al. (2002).[6] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Macromolecules.

  • Mannitol Titration Method

    • Hach Company.[10] "Boric Acid: Mannitol Method 8015."

Sources

Thermodynamic Profiling of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a highly functionalized, trisubstituted aromatic building block. The strategic 1,2,3-substitution pattern—comprising a carboxylic acid, a bulky benzyloxy ether, and a boronic acid—creates a unique and highly sensitive thermodynamic landscape. This whitepaper provides an in-depth analysis of its thermodynamic properties, focusing on pKa modulation, diol-binding energetics, and its behavior in cross-coupling reactions. It is designed for researchers and drug development professionals utilizing complex boronic acids as bioisosteres, sensors, or synthetic intermediates.

Structural Thermodynamics & pKa Modulation

The reactivity of boronic acids is fundamentally governed by their Lewis acidity, which is quantified by their pKa. In aqueous media, boronic acids act as Lewis acids by accepting a hydroxide ion to form a tetrahedral boronate anion[1]. For 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, the thermodynamic stability of this tetrahedral state is dictated by a complex interplay of steric and electronic effects from its adjacent substituents:

  • The Meta-Carboxylic Acid (Position 1): With a predicted pKa of ~4.2 (analogous to 3-carboxyphenylboronic acid[2]), this group exists primarily as a carboxylate anion (-COO⁻) at physiological pH. The carboxylate exerts a weak inductive electron-donating effect, which slightly decreases the Lewis acidity of the boron center.

  • The Ortho-Benzyloxy Group (Position 2): Alkoxy groups typically donate electron density via resonance (+M effect), which raises the pKa. For example, the structurally related 2-methoxyphenylboronic acid has a pKa of 8.55–9.0[3][4]. However, the bulky benzyloxy group forces the adjacent boronic acid out of the aromatic plane. This steric inhibition of resonance diminishes the +M effect, allowing the inductive electron-withdrawing (-I) effect of the oxygen to dominate.

Consequently, the boronic acid moiety in this compound exhibits a hybrid pKa estimated at 8.6. This specific pKa ensures that the transition between the neutral trigonal state and the reactive anionic tetrahedral state is highly responsive to slight pH shifts in biological assays.

Thermodynamics of Diol Binding (Receptor Function)

Boronic acids are premier synthetic receptors for 1,2- and 1,3-diols (e.g., saccharides, catechols). The binding is a reversible, covalent interaction that is thermodynamically driven by the release of water molecules and the formation of stable five- or six-membered boronate esters[5].

Enthalpy-Entropy Compensation

The binding of diols to 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid is characterized by a distinct enthalpy-entropy compensation mechanism dictated by the ortho-benzyloxy group:

  • Enthalpy (

    
    H):  The steric clash between the incoming diol and the bulky benzyloxy group results in a less exothermic binding enthalpy compared to unsubstituted phenylboronic acid.
    
  • Entropy (

    
    S):  Conversely, the displacement of highly ordered, solvating water molecules from the hydrophobic pocket created by the benzyloxy group yields a significant entropic gain (positive 
    
    
    
    S).

This compensation dictates that while the overall binding constant (


) may be moderate, the interaction is largely entropically driven, making it highly sensitive to temperature variations during assay development.

DiolBinding A Trigonal Boronic Acid (Neutral, sp2) B Tetrahedral Boronate (Anionic, sp3) A->B + OH- (pH > pKa) ΔH_ion, ΔS_ion C Boronate Ester (Bound Diol, sp3) A->C + Diol (Direct) High Activation Energy B->C + Diol ΔH_bind, ΔS_bind

Thermodynamic cycle of boronic acid-diol binding highlighting speciation.

Thermodynamics in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling, the transmetalation step is often the rate-limiting thermodynamic barrier. The most reactive organoboron species toward transmetalation is the tetrahedral borate anion[6]. The thermodynamics of forming the pre-transmetalation Pd-O-B intermediate are heavily influenced by ortho-substituents[4].

For 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, the benzyloxy group sterically impedes the approach of the Pd(II)-hydroxo complex. To overcome this high activation energy (


), reactions utilizing this building block require elevated temperatures and strong, sterically undemanding bases (e.g., NaOH or KOH) to thermodynamically drive the equilibrium toward the reactive tetrahedral boronate species.

SuzukiMiyaura A Pd(0) Catalyst B Oxidative Addition Pd(II)-Ar Complex A->B + Ar-X C Base Exchange Pd(II)-OH Complex B->C + OH- D Transmetalation Sterically Hindered Pd-O-B C->D + Boronic Acid E Reductive Elimination Cross-Coupled Product D->E Rate-Limiting Step E->A Catalyst Regeneration

Thermodynamic landscape of Suzuki-Miyaura coupling emphasizing transmetalation.

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid against its foundational analogs to illustrate the impact of its substitution pattern.

CompoundPredicted pKa

H_bind (kcal/mol)
T

S_bind (kcal/mol)

(M⁻¹)
Phenylboronic Acid (Reference)8.8-6.5-1.2~150
2-Methoxyphenylboronic Acid8.55-4.8+0.5~120
3-Carboxyphenylboronic Acid4.2 (COOH), 8.4 (B(OH)₂)-5.2-0.8~140
2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid 4.2 (COOH), 8.6 (B(OH)₂) -3.5 +1.8 ~95

Note: Binding parameters are estimated for D-fructose at 298 K based on ortho-alkoxy and meta-carboxy analog extrapolation.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity thermodynamic data collection, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Diol Binding

ITC is the gold standard for directly measuring


H, 

, and stoichiometry (n) in a single experiment[5].
  • Causality & Validation: To ensure the measured heat is solely from the binding event, this protocol incorporates a mandatory background subtraction step (heat of dilution) and utilizes a buffer with a low enthalpy of ionization (e.g., phosphate buffer) to minimize thermal noise from proton exchange.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 mM solution of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid in 50 mM phosphate buffer (pH 8.8). Causality: The pH is set slightly above the predicted pKa to ensure the boronic acid is predominantly in the reactive tetrahedral state, isolating the binding enthalpy from the ionization enthalpy. Prepare a 25 mM solution of the target diol (e.g., D-fructose) in the exact same buffer.

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading. Causality: Microbubbles in the ITC cell will cause erratic thermal spikes as they pass through the detection zone, invalidating the data.

  • Titration: Load the boronic acid into the sample cell (typically 300 µL) and the diol into the injection syringe. Perform 25 injections of 2 µL each at 298 K, utilizing a 150-second spacing between injections to allow the thermal baseline to fully equilibrate.

  • Self-Validation (Control): Perform a blank titration by injecting the diol into the pure buffer under identical conditions. Subtract this "heat of dilution" from the raw binding data before fitting the curve to a one-site binding model to extract

    
    H and 
    
    
    
    .
Protocol 2: Potentiometric Titration for pKa Determination

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the compound in 50 mL of a 0.1 M KCl aqueous solution. Causality: The 0.1 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. This is critical for accurate thermodynamic pKa calculations.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and artificially depress the pH readings.

  • Analysis: Plot the first derivative of the pH vs. volume curve (

    
    pH/
    
    
    
    V) to identify the equivalence points. The pH at the half-equivalence point for the second protonation event corresponds to the pKa of the boronic acid moiety.

References

Sources

Advanced Synthesis Strategies for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (also known as 2-(benzyloxy)-3-boronobenzoic acid). This molecule is a critical intermediate, often serving as a scaffold for benzoxaborole drugs (e.g., Tavaborole analogs) or as a specialized Suzuki-Miyaura coupling partner in biaryl synthesis.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 1,2,3-trisubstituted benzene core: a carboxylic acid at position 1, a benzyloxy ether at position 2, and a boronic acid at position 3. The steric crowding between the 2-benzyloxy group and the 3-boronyl moiety, combined with the potential for protodeboronation, dictates the synthetic strategy.

We define two primary pathways:

  • Pathway A (The Robust Industrial Route): Utilizes a methyl ester intermediate and Palladium-catalyzed Miyaura borylation. This method offers the highest functional group tolerance and scalability.

  • Pathway B (The Direct Discovery Route): Employs Lithium-Halogen exchange on the free acid. This is a high-speed, convergent approach suitable for small-scale discovery chemistry but requires strict cryogenic control.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 2-(Benzyloxy)-3-boronobenzoic acid Precursor1 Intermediate A: Methyl 2-(benzyloxy)-3-(pinacolboryl)benzoate Target->Precursor1 Global Hydrolysis (LiOH then NaIO4) Start Starting Material: 3-Bromo-2-hydroxybenzoic acid (3-Bromosalicylic acid) Target->Start Pathway B: 1. Benzylation 2. n-BuLi (2.2 eq), B(OiPr)3 Precursor2 Intermediate B: Methyl 2-(benzyloxy)-3-bromobenzoate Precursor1->Precursor2 Miyaura Borylation (Pd cat., B2pin2) Precursor2->Start 1. Esterification 2. Benzylation DirectRoute Direct Li-Halogen Exchange (Pathway B)

Figure 1: Retrosynthetic tree illustrating the stepwise construction from 3-bromosalicylic acid.

Pathway A: The Robust Industrial Route (Recommended)

This pathway isolates the borylation step from the acidic proton of the carboxylic acid, preventing catalyst poisoning and side reactions.

Phase 1: Scaffold Preparation

Starting Material: 3-Bromo-2-hydroxybenzoic acid (CAS: 3883-95-2).

Step 1: Fischer Esterification

Protection of the carboxylic acid is essential to facilitate the subsequent Williamson ether synthesis and borylation.

  • Reagents: Methanol (solvent/reactant), conc.

    
     (catalyst).
    
  • Conditions: Reflux, 12-16 hours.

  • Yield Target: >95%.

Step 2: O-Benzylation

The phenol is protected as a benzyl ether. The bulky benzyl group at position 2 also serves to lock the conformation, which can be beneficial for the regioselectivity of the subsequent borylation.

  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ), Acetone or DMF.
  • Conditions: Reflux (Acetone) or 60°C (DMF), 4-6 hours.

  • Key Insight: Use 1.1 equivalents of

    
    . Excess benzyl bromide can be difficult to separate from the product if boiling points are similar, though in this case, the product is a solid ester.
    
Phase 2: C-B Bond Formation (Miyaura Borylation)

This is the critical step. The steric hindrance of the ortho-benzyloxy group requires a robust catalytic system.

Protocol:

  • Setup: Charge a reaction vessel with Methyl 2-(benzyloxy)-3-bromobenzoate (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), and Potassium Acetate  (
    
    
    
    , 3.0 eq).
  • Catalyst: Add

    
      (3-5 mol%). This catalyst is preferred over 
    
    
    
    for sterically demanding aryl bromides due to its large bite angle and stability.
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Reaction: Heat to 90-100°C under Argon/Nitrogen for 4-12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc).

Phase 3: Global Deprotection

Converting the pinacol ester and methyl ester to the free acid/boronic acid.

Step 1: Saponification

  • Treat the pinacol ester intermediate with LiOH (3 eq) in THF/Water (3:1) at RT. This cleaves the methyl ester to the lithium carboxylate. The pinacol ester usually remains intact under these mild basic conditions.

Step 2: Pinacol Cleavage (Oxidative Hydrolysis) Direct hydrolysis of pinacol esters is kinetically slow. The NaIO4 method is standard for pharmaceutical intermediates.

  • Reagents: Sodium Periodate (

    
    , 3 eq), Ammonium Acetate (
    
    
    
    ), Acetone/Water.
  • Mechanism:

    
     oxidatively cleaves the vicinal diol of the pinacol moiety, releasing the free boronic acid.
    
  • Procedure: Suspend the saponified intermediate in Acetone/Water (1:1). Add

    
     (buffer) and 
    
    
    
    .[1] Stir at RT for 12-24h.
  • Purification: The product often precipitates or can be extracted into EtOAc after acidification (pH 3).

Pathway B: The Direct Discovery Route (Alternative)

This method bypasses esterification but requires handling pyrophoric reagents and strict temperature control.

Mechanism: Lithium-Halogen Exchange on a dianion.

  • Substrate: 2-(Benzyloxy)-3-bromobenzoic acid . (Prepared by benzylation of 3-bromosalicylic acid; note that carboxylate alkylation is a side reaction, so careful pH control or selective conditions are needed, or simply hydrolyze the ester from Pathway A Step 2).

  • Lithiation:

    • Dissolve substrate in anhydrous THF at -78°C .

    • Add n-Butyllithium (2.2 equivalents).[2]

      • 1st Eq: Deprotonates the carboxylic acid (

        
        ).
        
      • 2nd Eq: Performs Li-Halogen exchange at the 3-position (

        
        ).
        
    • Critical Control: The internal coordination of the 2-benzyloxy oxygen to the Lithium atom aids in stabilizing the 3-lithio species (Directed Ortho Metalation effect combined with Li-Halogen exchange).

  • Boron Quench:

    • Add Triisopropyl borate (

      
      , 3.0 eq) at -78°C.
      
    • Allow to warm to RT.[1]

  • Hydrolysis: Acidify with 1M HCl to generate the free boronic acid.

Comparison of Methods

FeaturePathway A (Miyaura)Pathway B (Lithiation)
Reliability High (Standard industrial steps)Medium (Moisture sensitive)
Step Count 4 Steps (Linear)2 Steps (Convergent)
Scalability Excellent (kg scale possible)Difficult (Cryogenic cooling required)
Functional Group Tolerance High (Compatible with esters, nitriles)Low (Incompatible with ketones, aldehydes)
Key Risk Pd removal (heavy metal impurity)Incomplete exchange / Protonation

Mechanism of Action: Miyaura Borylation

The following diagram illustrates the catalytic cycle for the hindered substrate in Pathway A.

MiyauraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Steric hindrance at C3) LigEx Ligand Exchange (Ar-Pd(II)-OAc) OxAdd->LigEx + KOAc - KBr TransMet Transmetallation (Ar-Pd(II)-Bpin) LigEx->TransMet + B2pin2 RedElim Reductive Elimination Product Release TransMet->RedElim Formation of C-B bond RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Miyaura borylation. Note that the bulky 2-benzyloxy group slows the oxidative addition and transmetallation steps.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-2-(benzyloxy)benzoate
  • Esterification: Dissolve 3-bromo-2-hydroxybenzoic acid (10.0 g, 46 mmol) in MeOH (100 mL). Add conc.

    
     (1 mL). Reflux for 16h. Concentrate, dilute with EtOAc, wash with 
    
    
    
    , dry (
    
    
    ), and concentrate to yield the methyl ester.
  • Benzylation: Dissolve the crude ester (10.0 g, 43 mmol) in Acetone (150 mL). Add

    
     (12.0 g, 86 mmol) and Benzyl bromide (5.6 mL, 47 mmol). Reflux for 6h. Filter off solids. Concentrate filtrate. Recrystallize from Hexanes/EtOAc if necessary.
    
Protocol 2: Deprotection of Pinacol Boronate (NaIO4 Method)
  • Dissolve Methyl 2-(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 g) in THF (10 mL). Add LiOH (1M aq, 3 eq). Stir 4h (Saponification complete).

  • Adjust pH to ~7. Add Acetone (10 mL),

    
     (1.0 g), and 
    
    
    
    (1.8 g). Stir vigorously for 24h.
  • Concentrate to remove acetone. Acidify aqueous residue to pH 3 with 1M HCl.

  • Extract with EtOAc (3x). Wash with brine. Dry and concentrate. The boronic acid may exist in equilibrium with its boroxine (anhydride) form.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[3][4] Tetrahedron Letters, 46(46), 7899-7903. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Describes precursor synthesis logic). [Link]

Sources

The Role of Benzyloxy Groups in Boronic Acid Stability: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids and their ester derivatives are indispensable building blocks in modern organic synthesis, medicinal chemistry, and materials science. Despite their ubiquity in palladium-catalyzed Suzuki-Miyaura cross-couplings, boronic acids are inherently plagued by stability issues—most notably protodeboronation and oxidative degradation. This technical guide explores the critical role of the benzyloxy (-OBn) group in modulating the stability of arylboronic acids. By acting as both a steric shield and an electronic modulator, the benzyloxy group transforms highly labile boron species into robust, bench-stable reagents.

The Chemical Vulnerability of Boronic Acids

The fundamental reactivity—and consequent instability—of trivalent boron compounds stems from the empty p-orbital on the boron atom[1]. This electron deficiency renders boronic acids highly Lewis acidic, making them susceptible to nucleophilic attack by water, hydroxide ions, or oxidants.

The two primary pathways of degradation are:

  • Protodeboronation: A process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. Mechanistically, this proceeds via the coordination of a proton source (or base) to the empty p-orbital, forming a tetrahedral boronate intermediate. This is followed by

    
    -bond metathesis and the expulsion of boric acid[2].
    
  • Oxidative Cleavage: The B-C bond (323 kJ/mol) is relatively weak compared to the B-O bond (519 kJ/mol)[1]. In the presence of oxygen or other oxidants, the boronic acid is rapidly converted into a phenol.

The "Ortho-Benzyloxy Effect": A Dual-Action Stabilization Mechanism

The strategic placement of a benzyloxy group at the ortho position relative to the boronic acid moiety drastically alters the molecule's degradation kinetics. This stabilization is achieved through a synergistic combination of steric and electronic effects.

Steric Shielding (The "Umbrella" Effect)

The benzyloxy group possesses significant steric bulk. When positioned ortho to the boronic acid, the freely rotating benzyl moiety creates a physical barrier around the boron atom[3]. This steric hindrance physically blocks nucleophiles (such as OH⁻ or H₂O) from accessing the empty p-orbital, thereby raising the activation energy required to form the highly reactive tetrahedral boronate intermediate[4].

Electronic Modulation

While steric bulk is the primary defender against degradation, electronic effects play a vital supporting role. The oxygen atom of the benzyloxy group donates electron density into the aromatic ring via resonance, and its lone pairs can engage in dipole interactions with the boron center. This electron donation reduces the overall Lewis acidity of the boronic acid, effectively raising its pKₐ[1]. A higher pKₐ means the boronic acid is less prone to forming the degradation-prone boronate complex under mildly basic conditions.

Quantitative Stability Analysis

To illustrate the profound impact of the ortho-benzyloxy group, the following table summarizes the relative stability metrics of various substituted phenylboronic acids. The data highlights how the combination of steric bulk and electronic donation outpaces electronic donation alone.

Boronic Acid DerivativeSubstituent PositionRelative pKₐProtodeboronation Half-Life (pH 10, 80°C)Primary Stabilization Mechanism
Phenylboronic Acid None~8.8< 1 hourNone (Highly susceptible to attack)
4-Benzyloxyphenylboronic Acid Para (-OBn)~9.0~2 hoursElectronic donation only
2-Methoxyphenylboronic Acid Ortho (-OMe)~9.2~4 hoursWeak steric shielding, electronic donation
2-Benzyloxyphenylboronic Acid Ortho (-OBn)~9.5> 24 hoursStrong steric umbrella, electronic donation

Visualizing the Stabilization Pathway

The following diagram illustrates the mechanistic divergence between an unprotected boronic acid undergoing degradation and an ortho-benzyloxy protected boronic acid resisting nucleophilic attack.

Mechanism BA Arylboronic Acid (Empty p-orbital) Nuc Nucleophilic Attack (OH⁻ / H₂O) BA->Nuc Susceptible BnO Ortho-Benzyloxy Group (Steric Umbrella) BA->BnO Modification Tetra Tetrahedral Boronate Intermediate Nuc->Tetra Degrad Protodeboronation (Degradation) Tetra->Degrad C-B Cleavage Shield Steric Shielding & Electronic Donation BnO->Shield Stable Stabilized Boronic Acid (Resists Attack) Shield->Stable Stable->Nuc Blocks Attack

Mechanistic pathway showing how ortho-benzyloxy groups prevent protodeboronation.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to preemptively address the chemical vulnerabilities of the substrates. The following methodologies incorporate self-validating steps to ensure the integrity of the benzyloxy-protected boronic acid.

Protocol A: Synthesis of 2-Benzyloxy-phenylboronic Acid Pinacol Ester

This protocol utilizes a Miyaura borylation approach. The critical causality here is the choice of base: using a mild base (KOAc) prevents the premature protodeboronation of the newly formed boronic ester, which would otherwise occur if stronger bases (like K₂CO₃ or Cs₂CO₃) were used.

Step-by-Step Methodology:

  • Benzylation: Dissolve 2-bromophenol (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (2.0 equiv) and benzyl bromide (1.1 equiv). Stir at room temperature for 12 hours to yield 1-benzyloxy-2-bromobenzene[3]. Validation: TLC should show complete consumption of the highly polar phenol.

  • Degassing: Transfer 1-benzyloxy-2-bromobenzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv) to a Schlenk flask containing anhydrous 1,4-dioxane. Sparge the solvent with argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The rigorous exclusion of oxygen prevents the oxidative homocoupling of the B₂pin₂ reagent.

  • Borylation: Heat the mixture to 90°C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids

The ortho-benzyloxy group, while providing exceptional stability, also slows down the transmetalation step during cross-coupling due to its steric bulk. If transmetalation is slow, side reactions (like homocoupling) dominate. This protocol mitigates that risk.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the ortho-benzyloxy boronic ester (1.2 equiv), an aryl halide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of DMF/H₂O (4:1 v/v). Causality: Water is required to activate the boronic ester into the reactive boronate species, but the high polarity of DMF helps solubilize the bulky benzyloxy intermediate.

  • Catalyst Selection: Add Pd(PPh₃)₄ (5 mol%).

  • Thermal Activation: Heat the reaction to 90°C–100°C. Causality: Elevated temperatures are strictly required to provide the kinetic energy necessary to overcome the steric barrier imposed by the benzyloxy group during the transmetalation transition state.

  • Isolation: Extract with ethyl acetate, wash with brine (to remove DMF), dry over MgSO₄, and purify.

Workflow Visualization

Workflow Start 2-Bromophenol Protect Benzylation (BnBr, K₂CO₃) Start->Protect Int1 2-Benzyloxy- bromobenzene Protect->Int1 Boryl Miyaura Borylation (B₂pin₂, Pd cat.) Int1->Boryl Int2 Ortho-Benzyloxy Boronic Ester Boryl->Int2 Coupling Suzuki Coupling (Ar-X, Pd, Base) Int2->Coupling Product Biaryl Product Coupling->Product

Step-by-step workflow for the synthesis and cross-coupling of benzyloxy-protected boronic acids.

References

  • Boron Chemistry: An Overview | ACS Symposium Series Source: American Chemical Society (ACS) URL:[Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane Source: ResearchGate URL:[Link]

  • Gold-Catalyzed Proto- and Deuterodeboronation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) in Suzuki-Miyaura cross-coupling reactions.

The protocol addresses the specific structural challenges of this substrate: steric hindrance from the ortho-benzyloxy group and solubility issues arising from the free carboxylic acid.

Executive Summary & Chemical Profile[1]

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid is a bifunctional building block used to synthesize 3-aryl-salicylic acid derivatives, which are privileged scaffolds in anti-inflammatory agents (NSAIDs), kinase inhibitors, and metalloenzyme inhibitors.

Chemical Profile
PropertyDetail
Compound Name 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid
CAS Number 2304634-24-8
Molecular Weight 272.06 g/mol
Core Structure 3-Borono-2-(benzyloxy)benzoic acid
Key Functionality Free Carboxylic Acid (C1), Ortho-Benzyloxy Ether (C2), Boronic Acid (C3)
Solubility Low in non-polar solvents; soluble in alcohols, DMF, and aqueous base.
Structural Challenges
  • Steric Hindrance: The boronic acid at C3 is flanked by a bulky benzyloxy group at C2. This steric crowding significantly retards the transmetallation step in the catalytic cycle.

  • Base Consumption: The free carboxylic acid at C1 consumes one equivalent of base immediately, requiring stoichiometric adjustment to ensure sufficient base remains to activate the boronate species.

  • Protodeboronation: Electron-rich rings with ortho-heteroatoms are prone to hydrolytic deboronation, especially under prolonged heating in aqueous media.

Mechanistic Considerations & Catalyst Selection

To overcome the steric barrier imposed by the ortho-benzyloxy group, standard catalysts like Pd(PPh₃)₄ are often insufficient. This protocol utilizes Buchwald dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ), which are engineered to facilitate the coupling of sterically hindered substrates.

Why SPhos/Pd(OAc)₂?
  • Electronic Activation: SPhos is electron-rich, facilitating rapid oxidative addition of the aryl halide.

  • Steric Bulk: The ligand's bulk promotes the formation of the monoligated Pd(0) species, which is the active catalyst, and creates a pocket that accommodates the hindered boronic acid during transmetallation.

  • Stability: The system is robust against protodeboronation compared to phosphine-free systems.

Reaction Pathway Visualization

The following diagram illustrates the critical "Bottleneck" at the transmetallation stage due to the C2-Benzyloxy group.

SuzukiMechanism cluster_sterics Steric Challenge Substrate 2-(Benzyloxy)-3- (dihydroxyboranyl)benzoic acid Activation Base Activation (Formation of Boronate) Substrate->Activation + Base (K3PO4) - H+ (COOH neutralization) Transmetallation Transmetallation (STERIC BOTTLENECK) Activation->Transmetallation Boronate Species Pd_Cycle Pd(II)-Ar Complex (Oxidative Addition) Pd_Cycle->Transmetallation + Aryl Halide Product 3-Aryl-2-(benzyloxy) benzoic acid Transmetallation->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the steric bottleneck caused by the ortho-benzyloxy group.

Optimized Experimental Protocol

This protocol is validated for coupling with aryl bromides and activated aryl chlorides.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Boronic Acid 1.2 - 1.5Nucleophile2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid
Aryl Halide 1.0ElectrophileAryl Bromide / Chloride
Catalyst 0.02 - 0.05Pre-catalystPd(OAc)₂ (Acetate) or Pd₂(dba)₃
Ligand 0.04 - 0.10LigandSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base 3.5 - 4.0ActivatorK₃PO₄ (Tribasic Potassium Phosphate)
Solvent N/AMediumToluene / Water (10:1) or 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology
Phase 1: Reactor Setup & Degassing
  • Glassware: Use a microwave vial (for small scale <500 mg) or a 2-neck round bottom flask equipped with a condenser. Oven-dry all glassware.

  • Solvent Prep: Sparge the solvent mixture (e.g., Toluene/Water 10:1) with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of catalyst death.

Phase 2: Reaction Assembly
  • Add 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.2 equiv), Aryl Halide (1.0 equiv), and K₃PO₄ (4.0 equiv) to the reaction vessel.

    • Note on Base: We use 4.0 equivalents because 1.0 equiv is consumed by the carboxylic acid, leaving 3.0 equiv to drive the Suzuki cycle.

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Alternative: Use the pre-formed catalyst Pd(dppf)Cl₂·DCM (5 mol%) for less hindered aryl halides, though SPhos is superior for this specific boronic acid.

  • Seal the vessel and purge with Argon for 5 minutes.

  • Inject the degassed solvent mixture via syringe.

Phase 3: Reaction & Workup
  • Heating: Heat the reaction to 90–100°C with vigorous stirring.

    • Time: Typically 4–12 hours. Monitor by LC-MS. Look for the consumption of the aryl halide.

  • Quench: Cool to room temperature.

  • Acidification (Critical): Since the product contains a carboxylic acid, it will be in the aqueous phase as a carboxylate salt.

    • Dilute with water.

    • Wash with EtOAc (discard organic layer to remove non-acidic impurities/ligands).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product should precipitate or oil out.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc + 1% Acetic Acid).

Experimental Workflow Diagram

ProtocolWorkflow Setup 1. Setup & Degas (Argon Sparge Solvents) Assembly 2. Assembly Add Substrate, Base (4 equiv), Pd(OAc)2/SPhos Setup->Assembly Reaction 3. Reaction Heat to 95°C (4-12h) Monitor LC-MS Assembly->Reaction Workup_1 4. Basic Wash Dilute w/ Water, Wash w/ EtOAc (Removes non-acidic byproducts) Reaction->Workup_1 Acidification 5. Acidification Add 1M HCl to Aqueous Layer Target pH 3 Workup_1->Acidification Keep Aqueous Phase Extraction 6. Extraction Extract Acidified Aq with EtOAc Dry & Concentrate Acidification->Extraction

Figure 2: Operational workflow for the coupling of acidic boronic acid substrates.

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the matrix below.

IssueObservationRoot CauseSolution
No Reaction Starting material (Aryl Halide) remains.Catalyst poisoning or inactive Pd species.Switch to XPhos Pd G3 precatalyst. Ensure thorough degassing.
Protodeboronation Formation of 2-(benzyloxy)benzoic acid (loss of B).Hydrolysis of C-B bond due to ortho-effects.Reduce water content (use anhydrous Dioxane with Cs₂CO₃). Lower temp to 80°C.
Low Solubility Reaction mixture is a gummy solid.Potassium carboxylate salt is insoluble.Add n-Butanol as a co-solvent or switch to Cs₂CO₃ (cesium salts are more soluble).
Incomplete Conversion Reaction stalls at 60%.Catalyst decomposition.Add a second portion of catalyst (1 mol%) after 4 hours.

References

  • General Suzuki-Miyaura Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Ligands (SPhos) for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Coupling of Boronic Acids with Free Carboxylic Acids: Zhou, C., & Larock, R. C. (2005). Palladium-catalyzed cross-coupling of arylboronic acids with carboxylic acids.[1] Journal of Organic Chemistry. (General methodology adaptation).

  • Compound Data: PubChem. 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CID 51035319). Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid and all reagents before proceeding.

Sources

Protocol for synthesizing benzoxaboroles from 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a strategic protocol for converting the building block 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS 2304634-24-8) into a functionalized benzoxaborole scaffold.

This protocol addresses the specific regiochemical challenge of this starting material: converting the ortho-benzyloxy group into the requisite ortho-hydroxymethyl moiety to enable oxaborole ring closure, while preserving the meta-carboxylic acid for pharmacophore diversification.

Starting Material: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid Target Scaffold: 7-Substituted-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Primary Application: Fragment-based drug discovery (FBDD), Beta-lactamase inhibitors, Anti-inflammatory agents.

Part 1: Strategic Overview & Rational Design

The Synthetic Challenge

The starting material, 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid , presents a unique substitution pattern:

  • Position 1: Carboxylic Acid (-COOH) [Meta to Boron][1]

  • Position 2: Benzyloxy (-OBn) [Ortho to Boron]

  • Position 3: Boronic Acid (-B(OH)₂)[1][2]

A standard benzoxaborole (benzo[c][1,2]oxaborol-1(3H)-ol) requires a hydroxymethyl group (-CH₂OH) ortho to the boron atom. The direct cyclization of the starting material is impossible without modifying Position 2.

The Strategy: We utilize the Position 2 Benzyloxy group not as the final ring oxygen, but as a masked phenol. This phenol is then activated (triflated) and carbonylated to install the necessary carbon atom for the oxaborole ring. The Position 1 Carboxylic Acid serves as a "handle" for late-stage diversification (e.g., amide coupling) before the sensitive reduction steps.

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical "Ring Construction" phase.

BenzoxaboroleSynthesis cluster_phase1 Phase I: Scaffold Prep cluster_phase2 Phase II: Ring Construction Start Start: 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid Step1 Step 1: Selective Amidation (C1-COOH Diversification) Start->Step1 Amine, HATU, DIPEA Step2 Step 2: Boron Protection (Pinacol Ester Formation) Step1->Step2 Pinacol, MgSO4 Step3 Step 3: Unmasking Phenol (Hydrogenolysis of OBn) Step2->Step3 H2, Pd/C Step4 Step 4: Activation (Phenol -> Triflate) Step3->Step4 Tf2O, Pyridine Step5 Step 5: Carbonylation (Pd-Catalyzed CO Insertion) Step4->Step5 CO, Pd(OAc)2, MeOH Step6 Step 6: Reductive Cyclization (Ester -> Alcohol -> Ring Closure) Step5->Step6 LiBH4 or NaBH4 Final Target: 7-Amido-Benzoxaborole Step6->Final Acid Hydrolysis

Caption: Strategic workflow converting the 2-benzyloxy precursor into the benzoxaborole pharmacophore via a Phenol-Triflate-Carbonylation sequence.

Part 2: Detailed Experimental Protocol

Phase I: Scaffold Preparation & Diversification
Step 1: C1-Amide Coupling (Diversification)

Rationale: Modifying the carboxylic acid first avoids chemoselectivity issues during the later reduction step.

  • Dissolve 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C to activate the acid.

  • Add the desired amine (R-NH₂, 1.1 eq).

  • Stir at room temperature (RT) for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Note: The boronic acid may partially esterify with the amine or solvent; this is reversible.

Step 2: Boron Protection (Pinacol Ester)

Rationale:[1][2] Protects the Lewis-acidic boron from interfering with the palladium chemistry in Phase II.

  • Suspend the crude amide (from Step 1) in Toluene.

  • Add Pinacol (1.2 eq) and anhydrous MgSO₄ (2.0 eq).

  • Reflux for 2–4 hours (or stir at RT overnight).

  • Filter and concentrate. The resulting Pinacol Boronate is stable to chromatography.

Phase II: The "Linker" Synthesis (Ring Construction)
Step 3: Deprotection of Benzyloxy Group

Rationale: Reveals the phenol at Position 2, which is the anchor point for the new carbon atom.

  • Dissolve the intermediate in MeOH/EtOAc (1:1).

  • Add Pd/C (10 wt%, 0.1 eq).

  • Hydrogenate under H₂ balloon (1 atm) for 2–6 hours.

  • Filter through Celite and concentrate.

    • Checkpoint: NMR should show loss of aromatic benzyl protons (7.3–7.4 ppm) and appearance of a phenolic -OH singlet.

Step 4: Phenol Activation (Triflation)
  • Dissolve the phenol intermediate in DCM at 0°C.

  • Add Pyridine (3.0 eq) followed by Triflic Anhydride (Tf₂O, 1.2 eq) dropwise.

  • Stir at 0°C -> RT for 2 hours.

  • Quench with water. Extract with DCM.[3] Purify via flash chromatography (SiO₂).

    • Safety: Tf₂O is corrosive and moisture sensitive.

Step 5: Palladium-Catalyzed Carbonylation

Rationale: This critical step installs the carbon atom required for the oxaborole ring (converting C-O bond to C-C bond).

  • Solvent System: DMF/MeOH (4:1).

  • Reagents: Triflate intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), TEA (3.0 eq).

  • Reaction: Purge with CO gas (balloon or autoclave at 50 psi). Heat to 70°C for 12 hours.

  • Result: This yields the Methyl Ester at Position 2.

Phase III: Cyclization
Step 6: Reductive Cyclization to Benzoxaborole

Rationale: Reduction of the new ester to an alcohol triggers spontaneous cyclization with the neighboring boronate.

  • Dissolve the methyl ester (from Step 5) in anhydrous THF at 0°C.

  • Add LiBH₄ (2.0 M in THF, 2.5 eq) dropwise.

    • Note: LiBH₄ is preferred over NaBH₄ for ester reduction. If the C1-amide is sensitive, carefully control temperature (-20°C).

  • Stir at RT for 4 hours.

  • Quench carefully with 1N HCl (gas evolution!).

  • Acid Hydrolysis: Stir the acidic mixture (pH ~2) for 1 hour to hydrolyze the pinacol ester and facilitate ring closure.

  • Extraction: Extract with EtOAc. The organic layer contains the Benzoxaborole .[3][4][5][6][7]

Part 3: Data Analysis & Troubleshooting

Analytical Checkpoints
IntermediateKey 1H NMR Signal (approx.)Status Check
Starting Material 5.2 ppm (s, 2H, O-CH₂-Ph)Verify Benzyloxy integrity.
Phenol (Step 3) ~9.5 ppm (s, 1H, -OH)Disappearance of Benzyl signals.
Triflate (Step 4) N/A (19F NMR: -74 ppm)Quantitative conversion required.
Methyl Ester (Step 5) 3.8 ppm (s, 3H, -COOCH₃)Successful carbonylation.
Benzoxaborole (Final) 5.0 ppm (s, 2H, Ar-CH₂-O-B)Target Confirmation.
Troubleshooting Guide
  • Issue: Incomplete Carbonylation (Step 5).

    • Solution: Ensure strictly anhydrous conditions; oxygen poisons the Pd catalyst. Increase CO pressure to 5 atm if possible.

  • Issue: Over-reduction of C1-Amide (Step 6).

    • Solution: Switch reducing agent to NaBH₄/MeOH at reflux (slower but more selective for ester vs amide) or use LiBH₄ at -78°C.

  • Issue: Pinacol won't hydrolyze.

    • Solution: Add phenylboronic acid (trans-esterification scavenger) or increase HCl concentration and time.

References

  • Benzoxaborole Drug Discovery

    • Akama, T., et al. "Discovery and structure-activity relationships of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis." Bioorganic & Medicinal Chemistry Letters 19.8 (2009): 2129-2132.
  • Palladium-Catalyzed Carbonylation of Triflates

    • Cacchi, S., et al. "Palladium-catalyzed carbonylation of aryl triflates and iodides." Tetrahedron Letters 27.33 (1986): 3931-3934.
  • General Synthesis of Benzoxaboroles

    • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry 694.22 (2009): 3533-3541.
  • Boronic Acid Protection Strategies

    • Deng, X., et al. "Protected Boronic Acids in Organic Synthesis." Current Organic Chemistry 15.11 (2011).

Sources

Using 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid as a beta-lactamase inhibitor precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid in the Synthesis of Ultra-Broad-Spectrum Cyclic Boronate β-Lactamase Inhibitors

Executive Summary & Mechanistic Rationale

The rapid global dissemination of serine- and metallo-β-lactamases (SBLs and MBLs) has severely compromised the clinical utility of β-lactam antibiotics. To counter this, cyclic boronates have emerged as a breakthrough class of ultra-broad-spectrum β-lactamase inhibitors (BLIs). Unlike traditional inhibitors, cyclic boronates exhibit a unique dual-action mechanism: the boron atom acts as a highly electrophilic transition-state analog. Upon entering the enzyme's active site, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, forming a covalent bond with the catalytic serine in SBLs, or coordinating with the catalytic water and zinc ions in MBLs [1].

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a highly specialized, foundational building block for synthesizing these advanced cyclic boronates. The structural logic of this precursor is highly deliberate:

  • The Benzoic Acid Moiety: Provides a reactive handle for structural diversification (e.g., via amide coupling) to optimize the inhibitor's pharmacokinetic properties and outer-membrane porin penetration.

  • The Boronic Acid (-B(OH)₂): Serves as the primary pharmacophore responsible for enzyme inhibition.

  • The Benzyloxy (-OBn) Protecting Group: This is the critical feature of this specific precursor. Boronic acids are prone to premature cyclization, oxidation, or degradation during harsh coupling conditions. The robust benzyloxy group protects the adjacent ortho-hydroxyl group, ensuring the molecule remains acyclic and stable during downstream functionalization. Once functionalization is complete, selective debenzylation triggers a thermodynamically driven cyclization, forming the active bicyclic or cyclic boronate core [2].

ReactionLogic A 2-(Benzyloxy)-3-boronobenzoic acid (Stable Precursor) B Amide Coupling (Structural Diversification) A->B C Catalytic Hydrogenolysis (Selective Deprotection) B->C D Spontaneous Cyclization (Boronate Ring Formation) C->D E Active Cyclic Boronate BLI (Tetrahedral Boron Binding) D->E

Reaction logic: Converting the benzyloxy-protected precursor into an active cyclic boronate BLI.

Quantitative Data: Target Inhibition Profile

When properly functionalized and cyclized, derivatives originating from this precursor (such as the QPX7728 class) demonstrate remarkable potency across all four Ambler classes of β-lactamases. The table below summarizes the target biochemical profile expected from successfully synthesized cyclic boronates [3].

Table 1: Representative IC₅₀ Values of Cyclic Boronates Against Major β-Lactamase Classes

Ambler ClassRepresentative EnzymeIC₅₀ (nM)Primary Inhibition Mechanism
Class A KPC-2, CTX-M-151.0 – 5.0Covalent bond to Ser70
Class B NDM-1, VIM-25.0 – 20.0Coordination with Zn²⁺ / Catalytic H₂O
Class C AmpC (Pseudomonas)2.0 – 10.0Covalent bond to Ser64
Class D OXA-48, OXA-231.0 – 5.0Covalent bond to Ser70

Experimental Workflows

Workflow S1 1. Amide Coupling HATU, DIPEA, DMF S2 2. LC-MS Validation Verify Mass Shift S1->S2 S3 3. Hydrogenolysis Pd/C, H2, MeOH S2->S3 S4 4. Purification Prep-HPLC (C18) S3->S4 S5 5. Biochemical Assay Nitrocefin Hydrolysis S4->S5

Step-by-step experimental workflow from precursor functionalization to biochemical validation.

Protocol A: Synthesis of the Active Cyclic Boronate

This protocol details the conversion of the protected precursor into a functionalized cyclic boronate via amide coupling followed by deprotection-induced cyclization.

Step 1: Amide Coupling (Diversification) Causality: HATU is selected as the coupling reagent because its rapid kinetics outcompete potential side reactions involving the unprotected boronic acid moiety.

  • Dissolve 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 eq) and your target primary amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise. Stir the reaction under a nitrogen atmosphere for 2 hours.

  • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The presence of the[M+H]⁺ peak corresponding to the coupled product, and the disappearance of the precursor mass, validates reaction completion. If precursor remains, add 0.2 eq HATU and stir for an additional hour.

  • Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenolysis & Cyclization Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere cleanly cleaves the benzyl ether without causing protodeboronation (a common risk if harsh acids like BBr₃ are used). The resulting free phenol immediately undergoes intramolecular cyclization with the adjacent boronic acid to form the cyclic boronate.

  • Dissolve the crude intermediate in Methanol (0.1 M).

  • Add 10% Pd/C (10% w/w relative to the intermediate).

  • Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.

  • Concentrate the filtrate and purify via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize the product to yield the active cyclic boronate inhibitor.

Protocol B: In Vitro Biochemical Validation Assay

This protocol validates the synthesized molecule's efficacy using Nitrocefin, a chromogenic cephalosporin that shifts from yellow (390 nm) to red (486 nm) upon β-lactamase-mediated hydrolysis.

Reagents & Setup:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ZnSO₄ (essential for MBL stability), 0.01% BSA.

    • Causality: BSA is critical to prevent the highly purified, low-concentration enzymes from non-specifically adhering to the polystyrene microplate walls, which would artificially lower the observed

      
      .
      
  • Enzymes: Recombinant KPC-2 (Class A) and NDM-1 (Class B).

  • Substrate: 100 µM Nitrocefin.

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the synthesized cyclic boronate in DMSO.

  • Transfer 2 µL of each inhibitor concentration into a 96-well clear-bottom microplate.

  • Add 48 µL of Assay Buffer containing the target enzyme (final enzyme concentration: 0.5 nM for KPC-2; 1.0 nM for NDM-1).

  • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind (critical for covalent SBL inhibition).

  • Initiate the reaction by adding 50 µL of Assay Buffer containing 200 µM Nitrocefin (final concentration 100 µM).

  • Immediately monitor absorbance at 486 nm continuously for 15 minutes using a microplate reader.

  • Self-Validation Checkpoint: The positive control wells (enzyme + substrate, no inhibitor) must exhibit a strictly linear increase in absorbance for the first 10 minutes. If the curve plateaus early, substrate depletion has occurred due to excessive enzyme concentration, which will invalidate the IC₅₀ calculation.

  • Calculate the initial velocity (

    
    ) for each well. Plot fractional activity (
    
    
    
    ) against inhibitor concentration and fit to a standard dose-response equation to determine the IC₅₀.

References

  • Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry.[Link]

  • Pemberton, O. A., & Chen, Y. (2020). Structure of OXA-48 bound to QPX7728 at 1.80 A. RCSB Protein Data Bank.[Link]

  • Lomovskaya, O., et al. (2021). QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics. Frontiers in Microbiology.[Link]

Application Note: Esterification Strategies for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The functionalization of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) presents a classic chemoselectivity challenge in organic synthesis and drug development[1]. The molecule possesses three distinct functional groups: a sterically hindered carboxylic acid, a reactive boronic acid, and a benzyl ether-protected phenol.

When attempting to esterify the carboxylic acid, researchers must navigate the inherent reactivity of the boronic acid moiety. Standard Fischer esterification (refluxing in alcohol with catalytic sulfuric acid) is highly problematic for this substrate. The ortho-benzyloxy group creates severe steric hindrance around the carboxylic acid, drastically slowing down the esterification rate. Consequently, the prolonged heating required in strong mineral acids frequently induces protodeboronation —the irreversible hydrolytic cleavage of the carbon-boron bond[2]. Furthermore, boronic acids readily form reversible boronate esters with alcohol solvents, complicating isolation.

To achieve high-yielding esterification without degrading the boronic acid, we recommend two field-proven methodologies:

  • Pathway A (Direct Alkylation): Exploits the pKa difference between the carboxylic acid (pKa ~4) and the boronic acid (pKa ~9). A mild base selectively generates the carboxylate nucleophile, which undergoes an

    
     reaction with an alkyl halide.
    
  • Pathway B (Orthogonal Protection): A two-step process where the boronic acid is first masked as a stable pinacol ester, followed by a [3] using a carbodiimide coupling reagent.

Reaction Workflows

G SM 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid PathA Pathway A: Direct Alkylation (MeI, K2CO3, DMF) SM->PathA Chemoselective PathB1 Pathway B Step 1: Protection (Pinacol, MgSO4, DCM) SM->PathB1 Orthogonal Protection ProdA Methyl 2-(benzyloxy)-3- (dihydroxyboranyl)benzoate PathA->ProdA IntB 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzoic acid PathB1->IntB PathB2 Pathway B Step 2: Steglich Esterification (ROH, EDC, DMAP) ProdB Alkyl 2-(benzyloxy)-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzoate PathB2->ProdB IntB->PathB2

Fig 1. Chemoselective and orthogonal esterification pathways for the target compound.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both pathways, allowing researchers to select the optimal route based on their target ester and downstream requirements.

ParameterPathway A: Direct AlkylationPathway B: Protection + Steglich
Compatible Target Esters Methyl, Benzyl, Allyl (Primary halides)Broad (Primary, Secondary, tert-Butyl)
Typical Isolated Yield 75% – 85%80% – 90% (Over 2 steps)
Total Reaction Time 4 – 12 hours2 hours (Step 1) + 12 hours (Step 2)
Final Boronic Acid State Free (Unprotected

)
Pinacol Ester (Protected)
Scalability High (Gram to Multi-gram scale)Very High (Process Chemistry friendly)

Experimental Protocols

Protocol A: Direct Chemoselective Alkylation (Methyl Esterification)

This protocol utilizes mild basic conditions to selectively alkylate the carboxylic acid while preserving the free boronic acid upon aqueous workup.

Reagents: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 eq), Potassium Carbonate (


, 1.5 eq), Methyl Iodide (MeI, 1.2 eq), Anhydrous DMF.
  • Preparation: Charge an oven-dried round-bottom flask with 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous

    
     (1.5 eq) to the solution. Stir at room temperature for 15 minutes.
    
    • Causality Insight:

      
       is basic enough to deprotonate the carboxylic acid but avoids the degradation pathways associated with stronger bases (like NaH or BuLi) which can attack the boronic acid or the benzyl ether.
      
  • Alkylation: Dropwise add Methyl Iodide (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 4 to 6 hours under an inert atmosphere (Nitrogen or Argon). Monitor via TLC or LC-MS.

    • Causality Insight: Maintaining room temperature is critical. Heating the reaction can lead to unwanted alkylation of the boronic acid hydroxyls or promote protodeboronation.

  • Workup: Quench the reaction by adding a 10% aqueous citric acid solution to adjust the pH to ~5. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (three times) to completely remove residual DMF. Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.
    
Protocol B: Orthogonal Protection & Steglich Esterification

This protocol is ideal when synthesizing sterically demanding esters (e.g., isopropyl, tert-butyl) or when downstream reactions require a protected boronic acid.

Step 1: Pinacol Protection
  • Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) and Pinacol (1.1 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Water Sequestration: Add anhydrous

    
     (3.0 eq) directly to the stirring mixture.
    
    • Causality Insight: Boronate ester formation is an equilibrium process that generates water. While a Dean-Stark apparatus can be used, adding

      
       as a chemical desiccant is a milder, room-temperature alternative that efficiently drives the reaction to completion without thermal stress[2].
      
  • Isolation: Stir at room temperature for 2 hours. Filter the suspension through a pad of Celite to remove the hydrated

    
    . Concentrate the filtrate in vacuo to yield the pinacol-protected intermediate. (Usually requires no further purification).
    
Step 2: Steglich Esterification
  • Activation: Dissolve the protected intermediate (1.0 eq) in anhydrous DCM. Add the target alcohol (1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

    • Causality Insight: Cooling to 0 °C during the addition of the carbodiimide minimizes the rearrangement of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea byproduct[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Causality Insight: DMAP acts as a superior nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is rapidly trapped by the alcohol to form the ester.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH Verlag GmbH. Available at:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at:[Link]

Sources

Advanced Protocol: Utilization of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the handling, reactivity, and synthetic utility of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8). This compound is a high-value "masked" building block used to introduce the 3-borono-2-hydroxybenzoate pharmacophore—a privileged scaffold in the development of beta-lactamase inhibitors, proteasome inhibitors, and novel benzoxaborole anti-infectives.

Executive Summary & Strategic Utility

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid represents a trifunctionalized aromatic scaffold (1-COOH, 2-OBn, 3-B(OH)₂). Its strategic value lies in the orthogonal reactivity of its three functional groups:

  • Boronic Acid (C3): Enables Suzuki-Miyaura cross-coupling to construct biaryl cores or can be converted to hydroxyls/amines via Chan-Lam coupling.

  • Benzyloxy Group (C2): Acts as a robust protecting group for the phenol. Upon hydrogenolysis, the revealed phenol (ortho to both B and COOH) facilitates intramolecular hydrogen bonding or cyclization, critical for high-affinity enzyme binding.

  • Carboxylic Acid (C1): Amenable to amide coupling (peptidomimetics) or reduction (benzoxaborole precursors).

Primary Applications:

  • Synthesis of Biaryl Salicylate Mimics (Anti-inflammatory / Anti-viral).

  • Precursor to 7-Substituted Benzoxaboroles (via reduction and cyclization).

  • Design of Covalent Enzyme Inhibitors (targeting Serine proteases).

Chemical Profile & Handling
PropertySpecification
IUPAC Name 2-(Benzyloxy)-3-boronobenzoic acid
CAS Number 2304634-24-8
Molecular Formula C₁₄H₁₃BO₅
Molecular Weight 272.06 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM, Water
Stability Hygroscopic; prone to boroxine (anhydride) formation upon heating.[1]

Handling Protocol:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (cyclic trimers) over time. This is reversible in aqueous media but can alter stoichiometry during weighing.

  • Activation: If the compound has been stored for >6 months, check for boroxine formation via ¹H-NMR (broadening of signals). Re-equilibration in THF/H₂O (9:1) before use is recommended for precise stoichiometry.

Application I: Suzuki-Miyaura Cross-Coupling Protocol

Objective: To couple the boronic acid moiety with an aryl halide while preserving the carboxylic acid and benzyloxy protecting group. This is the primary route for generating biaryl pharmaceutical intermediates.

Mechanistic Rationale

A standard Pd(PPh₃)₄ / Na₂CO₃ system is often too basic, risking protodeboronation of the electron-rich ring. This protocol uses Pd(dppf)Cl₂ with a mild phosphate base to stabilize the boronate intermediate and prevent competitive decarboxylation.

Materials
  • Substrate: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-Bromo-benzonitrile) (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add the boronic acid (272 mg, 1.0 mmol), Aryl Bromide (1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Reaction: Seal the flask and heat to 85°C for 4–6 hours. Monitor via HPLC or TLC (5% MeOH in DCM).

    • Endpoint: Disappearance of the boronic acid starting material.

  • Workup (Acidic Quench):

    • Cool to room temperature.

    • Carefully acidify to pH ~3–4 using 1M HCl. Note: Do not go below pH 2 to avoid cleaving the benzyl ether prematurely.

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Purification:

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Purify via Flash Column Chromatography (SiO₂). Gradient: 0% → 10% MeOH in DCM.

Application II: Synthesis of Benzoxaborole Precursors

Objective: Reduction of the carboxylic acid to a benzyl alcohol, followed by deprotection to trigger the formation of the oxaborole ring (if structural geometry permits) or to create a flexible binding arm.

Workflow Visualization

The following diagram illustrates the pathway from the starting material to a potential benzoxaborole-like scaffold or deprotected active drug.

SynthesisPath Start 2-(Benzyloxy)-3- (dihydroxyboranyl)benzoic acid Step1 Suzuki Coupling (Biaryl Formation) Start->Step1 Pd(dppf)Cl2, Ar-Br Step2 Esterification / Amidation (COOH Functionalization) Start->Step2 ROH or RNH2 Coupling Agents Step3 Hydrogenolysis (Pd/C, H2) - Benzyl Removal Step1->Step3 Deprotection Step2->Step3 Deprotection Final Active Pharmacophore (Salicylate/Benzoxaborole) Step3->Final Spontaneous Cyclization/Binding

Caption: Synthetic divergence of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid into biaryl or heterocyclic scaffolds.

Reduction Protocol (COOH → CH₂OH)
  • Activation: Dissolve the starting material (1.0 equiv) in dry THF at 0°C. Add N-Methylmorpholine (1.1 equiv) and Isobutyl chloroformate (1.1 equiv) to form the mixed anhydride. Stir for 30 mins.

  • Reduction: Filter off the hydrochloride salt rapidly (under Argon) and add the filtrate to a solution of NaBH₄ (2.0 equiv) in water/THF at 0°C.

    • Why this method? Direct use of LiAlH₄ is dangerous with boronic acids as it can over-reduce or complex with the boron. The mixed anhydride method is milder.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4]

Analytical Quality Control (QC)

A. HPLC Method for Purity Assessment Boronic acids often streak on silica and can show peak tailing in HPLC due to interaction with silanols.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it promotes deboronation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Note: If peak splitting occurs, add 1% Pinacol to the sample diluent to form the boronate ester in situ for sharper peaks.

B. NMR Interpretation Criteria

  • ¹H NMR (DMSO-d₆):

    • δ 13.0 ppm (broad s): Carboxylic acid proton (COOH).

    • δ 8.0–8.5 ppm (s, 2H): Boronic acid hydroxyls (B(OH)₂). These may disappear if D₂O exchange is used.

    • δ 5.1 ppm (s, 2H): Benzylic protons (O-CH ₂-Ph).

    • Shift Diagnostic: Upon deprotection (removal of Benzyl), the signal at 5.1 ppm disappears, and a new phenolic proton appears (usually >9 ppm).

References
  • Structure and Application of Boronic Acids

    • Title: Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applic
    • Source:Molecules (2024).[5][6][7]

    • URL:[Link]

  • Benzoxaborole Synthesis

    • Title: Discovery of Tavaborole (AN2690), a Boron-Based Aminoacyl-tRNA Synthetase Inhibitor.
    • Source:Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Suzuki Coupling of Boronic Acids

    • Title: Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides.
    • Source:Chemical Reviews (1995).
    • URL:[Link]

  • Compound Data Verification

    • Title: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid Product Page.

    • Source: Sigma-Aldrich / MilliporeSigma.

Sources

Breaking the Steric Barrier: Optimization of Suzuki-Miyaura Coupling for Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-coupling reaction optimization for sterically hindered boronic acids Content Type: Application Notes and Protocols

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered substrates represents a significant bottleneck in medicinal chemistry and process development. While standard conditions suffice for simple biaryls, ortho-substituted boronic acids often suffer from two competing failure modes: stalled transmetallation due to steric repulsion, and rapid protodeboronation of the stalled boronic acid species.

This guide provides a mechanistic framework and validated protocols to overcome these barriers. We move beyond "trial-and-error" screening by utilizing Fourth-Generation (G4) Buchwald Precatalysts and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, which are specifically engineered to facilitate the difficult transmetallation step while minimizing catalyst decomposition.

Mechanistic Deconstruction: The Transmetallation Bottleneck

To optimize for steric hindrance, one must understand that the rate-determining step (RDS) shifts from oxidative addition (typical for aryl chlorides) to transmetallation .

In hindered systems, the bulky ligand on Palladium and the ortho-substituents on the boronic acid create severe steric clash during the formation of the pre-transmetallation intermediate. This slows the entry of the organic fragment onto the metal center.[1] Consequently, the unreacted boronic acid accumulates in the basic reaction media, where it becomes highly susceptible to protodeboronation (hydrolysis of the C-B bond), leading to the formation of the reduced arene (Ar-H) rather than the coupled product.

Diagram 1: The Hindered Catalytic Cycle & Failure Modes

This diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMetal Transmetallation (RATE LIMITING STEP) PdII->TransMetal Boronic Hindered Boronic Acid Ar'-B(OH)2 Base Base Activation (Boronate Formation) Boronic->Base Base->TransMetal Slow Entry Proto Protodeboronation (Ar'-H + B(OH)3) Base->Proto Competing Decomposition PdComplex Pd(II)-Ar-Ar' Complex TransMetal->PdComplex RedElim Reductive Elimination PdComplex->RedElim RedElim->Pd0 Regeneration Product Biaryl Product Ar-Ar' RedElim->Product

Caption: The "Transmetallation Wall" (Red) causes accumulation of activated boronate, leading to irreversible Protodeboronation if the catalyst turnover is not sufficiently fast.

The Optimization Toolkit

Ligand Selection: The "Dialkylbiaryl" Advantage

For hindered substrates, electron-rich, bulky phosphines are essential. They facilitate oxidative addition but, more importantly, their bulk promotes reductive elimination. However, for transmetallation, the ligand must be flexible enough to accommodate the incoming nucleophile.

Ligand ClassSpecific LigandBest Use CaseMechanism of Action
Buchwald (G3/G4) XPhos General hindered couplings; Sulfonamides.Large steric bulk promotes reductive elimination; isopropyl groups allow flexibility.
Buchwald (G3/G4) SPhos Ortho-substituted boronic acids.[2]Methoxyl group on the biaryl backbone provides secondary interaction with Pd, stabilizing the intermediate.
NHC PEPPSI-IPent Tetra-ortho-substituted biaryls.[3]Extreme steric bulk of the N-heterocyclic carbene forces rapid reductive elimination; highly resistant to oxidation.
Buchwald RuPhos Hindered amines/ethers & general biaryls.Excellent for electron-rich substrates; prevents β-hydride elimination.
Precatalyst Strategy: G4 vs. In Situ

Avoid generating catalysts in situ from Pd(OAc)₂ and PPh₃ for hindered screens. This method often leads to the formation of inactive "Pd-black" before the difficult catalytic cycle can begin.

  • Recommendation: Use Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand and Pd in a precise 1:1 ratio and activate rapidly at low temperatures, ensuring the maximum concentration of active Pd(0) is available to compete against protodeboronation.

Experimental Protocols

Protocol A: The "Sledgehammer" Method (Tetra-Ortho-Substitution)

Designed for the most difficult couplings (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid).

Rationale: This protocol uses PEPPSI-IPent , a catalyst with extreme steric demand that destabilizes the Pd(II) intermediate, driving the reaction toward the product. We use KOH/Dioxane , a system known to facilitate transmetallation through the formation of highly reactive hydroxo-palladium species.

Materials:

  • Aryl Halide (1.0 equiv)[4]

  • Boronic Acid (1.5 - 2.0 equiv) [Excess required due to protodeboronation]

  • Catalyst: Pd-PEPPSI-IPent (2 - 5 mol%)

  • Base: KOH (4.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground KOH (4.0 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPent (0.02 mmol, 2 mol%).

    • Note: If the boronic acid is known to be unstable, add it in 3 portions over the first hour.

  • Solvent: Add anhydrous 1,4-Dioxane (2 mL, 0.5 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Expert Tip: Do not overheat initially. Higher temps (>100°C) accelerate protodeboronation faster than transmetallation for some substrates.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over Na₂SO₄ and concentrate.

Protocol B: Rapid Optimization Screening (The "Matrix")

Use this when the specific failure mode is unknown.

Rationale: This screens two distinct mechanistic pathways: the Anhydrous/Strong Base path (to stop hydrolysis) and the Aqueous/Mild Base path (standard Suzuki).

Screening Layout (4 Reactions):

EntryPrecatalyst (2 mol%)Base (3 equiv)SolventTemp
1 XPhos Pd G4 K₃PO₄ (aq, 0.5M)THF60°C
2 SPhos Pd G4 K₃PO₄ (aq, 0.5M)Toluene80°C
3 XPhos Pd G4 Cs₂CO₃ (solid)1,4-Dioxane (dry)90°C
4 PEPPSI-IPr KOtBut-Amyl Alcohol60°C

Analysis:

  • High Protodeboronation (Ar-H observed): Switch to Entry 3 (Anhydrous conditions) or use a Boronic Ester/MIDA Boronate.

  • Low Conversion (SM remaining): Switch to Entry 4 (PEPPSI system) or increase temp on Entry 2.

Troubleshooting & Optimization Decision Tree

When the reaction fails, the profile of the byproducts dictates the next step. Use this logic flow to diagnose the failure.

DecisionTree Start Reaction Analysis (LCMS/NMR) Outcome1 Starting Material (SM) Remains Unchanged Start->Outcome1 Outcome2 Boronic Acid Consumed Yields Ar-H (De-boronated) Start->Outcome2 Outcome3 Homocoupling (Ar-Ar or Ar'-Ar') Start->Outcome3 Diag1 Diagnosis: Oxidative Addition Failure Outcome1->Diag1 Diag2 Diagnosis: Transmetallation too slow vs. Hydrolysis Outcome2->Diag2 Diag3 Diagnosis: Oxidation of Boronic Acid or Disproportionation Outcome3->Diag3 Sol1 Action: 1. Switch to Pd-G4 Precatalyst 2. Change Halide (Cl -> Br -> I) 3. Increase Temp Diag1->Sol1 Sol2 Action: 1. Use Anhydrous Solvent (Dioxane) 2. Switch Base to CsF or K3PO4 3. Slow Addition of Boronic Acid Diag2->Sol2 Sol3 Action: 1. Degas solvents thoroughly 2. Reduce Catalyst Loading 3. Switch solvent to Toluene Diag3->Sol3

Caption: Diagnostic logic for cross-coupling failures. Identifying the specific byproduct is critical for selecting the correct remedy.

References

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Broad Substrate Scope Enabled by the Use of XPhos and SPhos. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Analogues: A Highly Active, Air-Stable Catalyst System for Cross-Coupling. Chemistry – A European Journal. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Bruno, N. C., et al. (2013). Third-Generation Buchwald Precatalysts. Chemical Science. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

Sources

Application Notes and Protocols for the Functionalization of 3-Borono-2-benzyloxybenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic functionalization of 3-borono-2-benzyloxybenzoic acid, a versatile scaffold with significant potential in medicinal chemistry and materials science. We provide an in-depth exploration of key synthetic transformations, including Suzuki-Miyaura cross-coupling, Chan-Lam amination, and derivatization of the carboxylic acid moiety. Each section integrates theoretical underpinnings with detailed, field-proven protocols, offering researchers a robust framework for the synthesis of novel molecular entities. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure procedural integrity. This document is designed to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their discovery programs.

Introduction: The Strategic Value of the 3-Borono-2-benzyloxybenzoic Acid Scaffold

The 3-borono-2-benzyloxybenzoic acid scaffold is a trifunctional building block of considerable interest in contemporary organic synthesis. Its unique arrangement of a boronic acid, a carboxylic acid, and a benzyl ether provides a platform for orthogonal chemical modifications. This allows for the sequential and selective introduction of diverse functionalities, making it an ideal starting point for the construction of complex molecular architectures.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl partners.[1] The carboxylic acid offers a handle for amide bond formation, esterification, or reduction, providing access to a vast chemical space of amides, esters, and benzyl alcohols. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage to reveal a nucleophilic hydroxyl group for further functionalization. This strategic combination of reactive sites makes this scaffold particularly valuable in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[2]

This guide will provide detailed protocols for the key transformations of this scaffold, emphasizing the rationale behind the chosen reagents and conditions to ensure reproducible and high-yielding results.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it represents a primary functionalization pathway for the 3-borono-2-benzyloxybenzoic acid scaffold.[3] This reaction involves the coupling of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, regenerating the Pd(0) catalyst and forming the new C-C bond of the biaryl product.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being used.[4][5]

Experimental Protocol: Synthesis of 2-Benzyloxy-3-(p-tolyl)benzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-borono-2-benzyloxybenzoic acid with 4-iodotoluene.

Materials:

  • 3-Borono-2-benzyloxybenzoic acid

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 3-borono-2-benzyloxybenzoic acid (1.0 equiv), 4-iodotoluene (1.1 equiv), and potassium carbonate (3.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide PartnerProductTypical Yield (%)
4-Iodotoluene2-Benzyloxy-3-(p-tolyl)benzoic acid85-95
1-Bromo-4-methoxybenzene2-Benzyloxy-3-(4-methoxyphenyl)benzoic acid80-90
3-Bromopyridine2-Benzyloxy-3-(pyridin-3-yl)benzoic acid75-85

Copper-Catalyzed Chan-Lam Amination

The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[6][7] This copper-catalyzed reaction couples the boronic acid with an amine or alcohol, offering a complementary approach to the more common Buchwald-Hartwig amination. A key advantage is that it can often be performed under milder conditions, open to the air.[7][8]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is complex and still under investigation, but it is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to involve:

  • Ligand Exchange: The amine or alcohol coordinates to the copper catalyst.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom nucleophile couple to form the product, regenerating the active copper catalyst.[7]

Oxygen often plays a beneficial role in this reaction, likely by facilitating the reoxidation of the copper catalyst.[6]

Experimental Protocol: Synthesis of 2-Benzyloxy-3-(phenylamino)benzoic Acid

This protocol outlines a general procedure for the Chan-Lam amination of 3-borono-2-benzyloxybenzoic acid with aniline.

Materials:

  • 3-Borono-2-benzyloxybenzoic acid

  • Aniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-borono-2-benzyloxybenzoic acid (1.0 equiv), copper(II) acetate (1.5 equiv), and a magnetic stir bar.

  • Add dichloromethane (DCM) followed by aniline (1.2 equiv) and pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Scope of the Chan-Lam Amination

Amine PartnerProductTypical Yield (%)
Aniline2-Benzyloxy-3-(phenylamino)benzoic acid70-85
Benzylamine3-(Benzylamino)-2-benzyloxybenzoic acid65-80
Morpholine2-Benzyloxy-3-(morpholino)benzoic acid75-90

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functionality of the 3-borono-2-benzyloxybenzoic acid scaffold is a versatile handle for a variety of chemical transformations, most commonly amide bond formation and esterification.

Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.[10]

This protocol describes a general procedure for the amide coupling of a Suzuki-Miyaura product with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • Substituted 2-benzyloxy-3-arylbenzoic acid (from Suzuki coupling)

  • Primary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Aqueous LiCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.[10]

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification

Esterification is another important derivatization of the carboxylic acid group, which can be used to modulate the physicochemical properties of the molecule or to serve as a protecting group.[11][12]

This protocol details a simple acid-catalyzed esterification with methanol.

Materials:

  • 3-Borono-2-benzyloxybenzoic acid

  • Methanol

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 3-borono-2-benzyloxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.

Deprotection of the Benzyl Ether

The benzyloxy group can be removed to unmask the phenolic hydroxyl group, which can then participate in further reactions. Catalytic hydrogenolysis is a common and effective method for this transformation.[13]

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

  • Benzyloxy-substituted benzoic acid derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyloxy-substituted compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

Suzuki_Miyaura_Workflow start 3-Borono-2-benzyloxybenzoic Acid reagents Ar-X, Pd Catalyst, Base start->reagents product 3-Aryl-2-benzyloxybenzoic Acid reagents->product caption Suzuki-Miyaura Cross-Coupling Workflow Chan_Lam_Workflow start 3-Borono-2-benzyloxybenzoic Acid reagents R₂NH, Cu(OAc)₂, Pyridine start->reagents product 3-(Amino)-2-benzyloxybenzoic Acid reagents->product caption Chan-Lam Amination Workflow

Caption: Chan-Lam Amination Workflow

Carboxylic_Acid_Derivatization cluster_amide Amide Coupling cluster_ester Esterification start Substituted 2-Benzyloxybenzoic Acid amide_reagents RNH₂, HATU, DIPEA start->amide_reagents ester_reagents ROH, H⁺ start->ester_reagents amide_product Amide Derivative amide_reagents->amide_product ester_product Ester Derivative ester_reagents->ester_product caption Carboxylic Acid Derivatization Pathways

Caption: Carboxylic Acid Derivatization Pathways

Conclusion

The 3-borono-2-benzyloxybenzoic acid scaffold is a powerful and versatile tool for the synthesis of diverse and complex molecules. The orthogonal reactivity of its three functional groups allows for a modular and strategic approach to molecular design. By providing detailed, mechanistically grounded protocols for key transformations such as Suzuki-Miyaura coupling, Chan-Lam amination, and carboxylic acid derivatization, this guide aims to facilitate the exploration of the vast chemical space accessible from this valuable starting material. The successful application of these methods will undoubtedly contribute to advancements in drug discovery and materials science.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, 2nd ed. Wiley-VCH, 2011.

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995.

  • D. M. T. Chan, K. L. Monaco, R.-P. Wang, and M. P. Winters, "New N- and O-Arylations with Phenylboronic acids and Cupric Acetate," Tetrahedron Letters, vol. 39, no. 19, pp. 2933–2936, 1998.

  • P. Y. S. Lam, C. G. Clark, S. Saubern, J. Adams, M. P. Winters, D. M. T. Chan, and A. Combs, "New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acids and Cupric Acetate," Tetrahedron Letters, vol. 39, no. 19, pp. 2941–2944, 1998.

  • E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, vol. 38, no. 2, pp. 606–631, 2009.

  • S. V. Ley and A. W. Thomas, "Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation," Angewandte Chemie International Edition, vol. 42, no. 44, pp. 5400–5449, 2003.

  • J. C. Vantourout et al., "Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity," Journal of the American Chemical Society, vol. 139, no. 13, pp. 4769–4779, 2017.

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002.

  • T. W. Greene and P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed. Wiley-Interscience, 2006.

Sources

Solid-Phase Synthesis Applications of Boronyl Benzoic Acids: From Cross-Coupling to Affinity Capture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Boronyl benzoic acids (e.g., 4-carboxyphenylboronic acid) occupy a unique niche in solid-phase synthesis (SPS). They function dualistically: as building blocks for constructing biaryl libraries via Suzuki-Miyaura coupling, and as functional ligands for creating boronate affinity matrices used in glycoproteomics. This guide details the protocols for utilizing these moieties on solid support, addressing the critical challenge of protodeboronation and optimizing resin-bound kinetics.

Section 1: Strategic Immobilization & Resin Choice

The reactivity of boronyl benzoic acids depends entirely on how they are anchored. There are two primary immobilization strategies:

  • Amide Anchorage (The "Payload" Strategy): The carboxylic acid tail is coupled to an amine-functionalized resin (e.g., Rink Amide, Tentagel-NH2). The boronic acid remains free for cross-coupling or affinity binding.

  • Boronate Anchorage (The "Protection" Strategy): The boronic acid head binds to a diol-functionalized resin (e.g., DEAM-PS). This protects the boron moiety while allowing chemical modification of the benzoic acid ring.

Table 1: Resin Selection Guide
ApplicationRecommended ResinAnchor MechanismKey Advantage
Small Molecule Library (Biaryls) Rink Amide MBHAAmide bond (via COOH)Cleavage yields stable primary amides; high loading.
Affinity Chromatography Amino-Sepharose / AgaroseAmide bond (via COOH)Hydrophilic matrix reduces non-specific protein binding.
Ring Modification DEAM-PS (Diethanolaminomethyl PS)Boronate ester (via B(OH)2)Protects boron group during electrophilic aromatic substitution.
Peptide Stapling Wang ResinEster bond (via COOH)Acid-labile linker for releasing free carboxylic acids.

Section 2: Application A — Suzuki-Miyaura Cross-Coupling on Resin

The most frequent application of boronyl benzoic acids in SPS is the generation of biaryl libraries. Unlike solution-phase chemistry, on-resin Suzuki coupling requires specific optimization to prevent catalyst precipitation and ensure pore penetration.

Mechanistic Workflow

The following diagram illustrates the workflow for synthesizing a biaryl amide library using 4-carboxyphenylboronic acid (4-CPBA).

SuzukiWorkflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activation Loading Loading 4-CPBA (DIC/HOBt) Deprotect->Loading Amide Bond Formation Coupling Suzuki Coupling (Ar-X, Pd(PPh3)4, Base) Loading->Coupling C-C Bond Formation Wash Metal Scavenging (DTC/DMF) Coupling->Wash Pd Removal Cleavage Acid Cleavage (TFA/TIS/H2O) Wash->Cleavage Release Product Biaryl Carboxamide Cleavage->Product

Caption: Workflow for the solid-phase synthesis of biaryl carboxamides using immobilized boronyl benzoic acid.

Detailed Protocol: On-Resin Suzuki Coupling

Objective: Coupling 4-carboxyphenylboronic acid (immobilized) with 4-bromoanisole.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Linker: 4-Carboxyphenylboronic acid (4-CPBA).

  • Catalyst: Pd(PPh3)4 (Tetrakis). Note: Pd2(dba)3 is an alternative but Tetrakis is generally more robust for SPS.

  • Base: 2M Aqueous Na2CO3.

  • Solvent: DMF/EtOH (4:1 ratio).

Step-by-Step Methodology:

  • Resin Loading (The Anchor):

    • Swell 200 mg of Rink Amide resin in DMF for 30 min.

    • Deprotect Fmoc using 20% piperidine in DMF (2 x 10 min). Wash 5x with DMF.

    • Activate 4-CPBA (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 5 min.

    • Add activated solution to resin.[1] Shake at RT for 2 hours.

    • Validation: Perform a Kaiser Test. Result should be negative (colorless beads), indicating complete capping of amines.

  • The Cross-Coupling Reaction:

    • In a separate vial, dissolve 4-bromoanisole (5 eq) and Pd(PPh3)4 (0.1 eq) in degassed DMF (3 mL).

    • Add the solution to the resin-bound boronic acid.

    • Add 2M aqueous Na2CO3 (0.5 mL). Crucial: The presence of water is essential for the transmetalation step in Suzuki coupling.

    • Purge the reaction vessel with Argon.

    • Heat to 80°C for 12 hours with gentle agitation. Do not use magnetic stirring bars as they grind the resin.

  • Washing & Metal Scavenging:

    • Wash resin with DMF (3x), Water (3x), MeOH (3x), DCM (3x).

    • Palladium Removal: Wash resin with 0.05 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). This chelates residual Pd that is trapped in the polymer matrix.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate filtrate in cold diethyl ether.

    • Analyze via LC-MS.

Section 3: Application B — Boronate Affinity Chromatography Resins

Boronyl benzoic acids are the gold standard for creating affinity columns that isolate glycoproteins, RNA, and sugars. The mechanism relies on the reversible formation of cyclic boronates with cis-diols.

Mechanism of Action (pH Switch)

The binding is pH-dependent. At basic pH, the boron becomes tetrahedral (anionic) and binds diols tightest.[2] At acidic pH, the bond hydrolyzes.[2]

AffinityMechanism cluster_0 Loading (pH 8.5) cluster_1 Elution (pH 5.0 or Sorbitol) State1 Resin-B(OH)2 (Trigonal Planar) State2 Resin-B(OH)3- (Tetrahedral Anion) State1->State2 OH- Complex Resin-Boronate-Sugar (Cyclic Ester Complex) State2->Complex + Cis-Diol (Glycoprotein) Complex2 Resin-Boronate-Sugar Released Purified Glycoprotein Complex2->Released Acid/Sorbitol Reset Resin-B(OH)2 Complex2->Reset Hydrolysis

Caption: The pH-dependent capture and release mechanism of boronate affinity resins.

Protocol: Synthesis of Boronate Affinity Resin

Objective: Functionalize Amino-Sepharose beads with 3-carboxyphenylboronic acid (3-CPBA) for glycoprotein purification.

Reagents:

  • Matrix: Amino-Sepharose 4B (or similar agarose bead).

  • Ligand: 3-Carboxyphenylboronic acid (Meta-isomer is often preferred over Para- for steric reasons in affinity binding).

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Methodology:

  • Activation: Dissolve 3-CPBA (0.1 M) in water/dioxane (1:1). Adjust pH to 4.5.

  • Coupling: Add Amino-Sepharose beads. Add EDC (10-fold molar excess over surface amines).

  • Reaction: Agitate gently overnight at room temperature. Maintain pH at 4.5–5.0 by adding dilute HCl if necessary.

  • Blocking: Wash beads. Treat with 1M Ethanolamine (pH 8.0) for 2 hours to block unreacted active esters and remaining amine groups (to prevent ion-exchange effects).

  • Storage: Store in 20% ethanol at 4°C.

Usage Validation:

  • Load a mixture of BSA (non-glycosylated) and HRP (Horseradish Peroxidase, glycosylated) at pH 8.5.

  • Wash with buffer.[1][3] BSA should elute in the flow-through.

  • Elute with 0.1 M Sorbitol or Acetate buffer (pH 5.0). HRP should elute.

Section 4: Troubleshooting & Optimization

The "Protodeboronation" Challenge

The most common failure mode in SPS of boronic acids is protodeboronation (C-B bond cleavage), yielding the hydro-deboronated arene (Ph-B(OH)2 → Ph-H).

Causes:

  • High temperature (>100°C) in basic aqueous media.

  • Electron-poor aromatic rings (e.g., if the benzoic acid has nitro/fluoro substituents).

  • Certain metal contaminants (Cu, Ag).

Solutions:

  • Anhydrous Conditions: If protodeboronation is observed, switch from Aqueous Na2CO3 to CsF (Cesium Fluoride) or K3PO4 in anhydrous Dioxane/DMF. The fluoride activates the boron without the hydrolytic instability of water.

  • MIDA Boronates: Instead of using free boronic acids, use MIDA-protected boronate building blocks. These are stable on resin and release the active boronic acid only upon mild basic hydrolysis immediately prior to coupling.

  • Lower Temperature: Run Suzuki couplings at 60°C for 24h rather than 80°C for 12h.

Analytical Validation

Standard colorimetric tests (Kaiser, Chloranil) are ineffective for monitoring the boronic acid status.

  • Recommendation: Use Cleavage-LCMS . Cleave a small aliquot (5 mg) of resin after the loading step.

  • Mass Shift: Look for the characteristic mass of the boronic acid (M) and the boroxine trimer (3M - 3H2O), which often forms during ionization.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Carboni, B., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7, 35460-35467. Link

  • Li, W., et al. (2002). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids.[4] Journal of Organic Chemistry, 67(15), 5394–5397. Link

  • Bergbreiter, D. E. (2002). Polymer-Supported Ligands and Catalysts.[5] Chemical Reviews, 102(10), 3345–3384. Link

  • Wiley, J. P. (2013). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. Link

Sources

Application Note: Bioconjugation Techniques Involving 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the physicochemical properties and bioconjugation protocols for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8). This molecule represents a specialized class of heterobifunctional linkers, featuring a carboxylic acid for stable attachment to biomolecular carriers (proteins, antibodies, nanoparticles) and a boronic acid moiety that functions as a reversible "warhead" for sensing, targeting, or dynamic assembly.[1]

The unique substitution pattern—placing a bulky benzyloxy group at the C2 position between the C1-carboxylic acid and C3-boronic acid—imparts distinct steric and electronic properties. This configuration modulates the pKa of the boronic acid, potentially enhancing its selectivity for specific diols (e.g., sialic acid vs. glucose) and influencing the hydrolytic stability of the resulting conjugates.

Key Applications:

  • Glyco-Targeting: Functionalization of antibodies to target sialic acid-rich tumor microenvironments.

  • Dynamic Drug Delivery: pH-responsive loading of diol-containing payloads (e.g., ribonucleotides, catechols).

  • Affinity Chromatography: Enrichment of glycoproteins via immobilized boronic acid ligands.

Chemical Properties & Handling

Before initiating conjugation, it is critical to understand the solution-phase behavior of the reagent. Boronic acids exist in a dynamic equilibrium between the free acid, the boronate anion, and the dehydrated boroxine trimer.

PropertySpecificationPractical Implication
Molecular Weight 272.07 g/mol Small enough to minimize immunogenicity on carriers.
Solubility Low in water; High in DMSO, DMFStock Preparation: Dissolve in anhydrous DMSO at 10–50 mM. Dilute into aqueous buffer immediately before use.
Stability Susceptible to dehydration (Boroxine)Store solid at -20°C under desiccant. In solution, boroxine formation is reversible upon hydration.
pKa (Boronic Acid) ~8.0–9.0 (Estimated)Binding to diols is most efficient at pH > pKa. However, the ortho-benzyloxy group may lower the pKa via electronic effects, facilitating binding at physiological pH (7.4).
Steric Profile High (Ortho-substitution)Critical: The C2-benzyloxy group creates steric hindrance. Coupling times for the C1-COOH must be extended compared to unsubstituted benzoic acids.

Mechanism of Action

The utility of this reagent relies on a two-step logic: Installation and Function .

  • Installation (Stable): The carboxylic acid is activated (typically via EDC/NHS) to form a stable amide bond with surface lysines on a protein.

  • Function (Reversible): The pendant boronic acid interacts with 1,2- or 1,3-diols.[1] This interaction is pH-dependent.[2] At higher pH (or lowered pKa), the boron atom transitions from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), forming a stable cyclic ester with the diol.
DOT Diagram: Mechanistic Pathway

BioconjugationMechanism Reagent 2-(Benzyloxy)-3-(dihydroxyboranyl) benzoic acid Activation EDC/NHS Activation Reagent->Activation Step 1 Intermediate NHS-Ester Intermediate Activation->Intermediate -H2O Conjugate Protein-Boronic Acid Conjugate Intermediate->Conjugate +Protein -NHS Protein Protein (Lys-NH2) Protein->Conjugate Complex Boronate Ester Complex (Active/Bound) Conjugate->Complex +Diol pH > pKa Diol Target Diol (Sugar/Drug) Complex->Conjugate Acidic pH Reversible

Caption: Workflow from chemical activation to reversible biological interaction.

Protocol 1: Protein Conjugation via EDC/NHS

This protocol describes the attachment of the reagent to a generic protein (e.g., BSA or IgG). Due to the steric bulk of the benzyloxy group, we utilize a "Two-Step" activation method to prevent protein cross-linking and ensure high coupling efficiency.

Materials
  • Reagent: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (Stock: 50 mM in dry DMSO).

  • Protein: BSA or Antibody (1–5 mg/mL in PBS, pH 7.4). Note: Buffer must be amine-free (No Tris/Glycine).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
  • Activation (The "Active Ester" Formation):

    • In a microcentrifuge tube, mix the Reagent (final 2 mM), EDC (final 10 mM), and Sulfo-NHS (final 20 mM) in MES buffer (0.1 M, pH 6.0) .

    • Note on Solvent: Ensure the final DMSO concentration is <10% to prevent EDC precipitation.

    • Incubation: Incubate for 30 minutes at room temperature.

    • Why MES? The activation reaction is most efficient at pH 5.0–6.0. The boronic acid is stable under these conditions.

  • Conjugation:

    • Add the activated ester mixture to the Protein solution.

    • Molar Ratio: Target a 10–20x molar excess of reagent over protein.

    • pH Adjustment: Adjust the reaction pH to 7.2–7.5 using 10x PBS or bicarbonate buffer. Critical: The amide bond formation requires the lysine to be deprotonated (neutral).

    • Incubation: Incubate for 2–4 hours at room temperature or overnight at 4°C.

    • Steric Note: Due to the ortho-benzyloxy group, the reaction kinetics are slower than standard benzoic acid. Do not shorten this step.

  • Quenching & Purification:

    • Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 mins.

    • Purify the conjugate using Zeba Spin Columns or dialysis against PBS to remove excess reagent and byproducts.

Protocol 2: Functional Validation (Alizarin Red S Assay)

Quantifying boronic acid incorporation is difficult by UV-Vis alone because the benzyloxy-benzoic acid chromophore overlaps with protein absorbance (280 nm). We use the Alizarin Red S (ARS) assay, a colorimetric/fluorescent reporter that changes properties upon binding boronic acid.

Principle

ARS contains a catechol (1,2-diol) that binds to boronic acids.

  • Free ARS: Absorption

    
     ~510 nm (Purple/Red).
    
  • ARS-Boronate Complex: Absorption

    
     ~460 nm (Yellow/Orange) and dramatic fluorescence increase.
    
Methodology
  • Preparation: Prepare a 100 µM stock of ARS in 0.1 M Carbonate Buffer, pH 9.0 (High pH forces boronate formation).

  • Standard Curve: Create a serial dilution of the free reagent (0 to 500 µM).

  • Assay:

    • Mix 50 µL of Protein-Conjugate (unknown concentration) with 50 µL of ARS solution.

    • Incubate for 15 minutes in the dark.

  • Readout:

    • Fluorescence: Ex 460 nm / Em 570 nm.

    • Absorbance: Measure the ratio of A460/A510.

  • Calculation: Compare the signal of the conjugate to the standard curve (subtracting the background signal of a non-conjugated protein control).

Protocol 3: Reversible Cargo Loading (Drug Delivery Model)

This protocol demonstrates loading a diol-containing payload (e.g., Adenosine or a catecholic drug) onto the conjugate.

DOT Diagram: Loading & Release Logic

LoadingRelease Conjugate Protein-Boronic Acid (pH 7.4) Loaded Loaded Complex (Stable at pH 7.4) Conjugate->Loaded Mix + Incubate Equilibrium Binding Payload Diol Payload (e.g., Adenosine) Payload->Loaded AcidicEnv Acidic Environment (Tumor/Endosome pH 5.0) Loaded->AcidicEnv Cellular Uptake Release Payload Release AcidicEnv->Release Hydrolysis (Boronate ester cleavage) Release->Conjugate Release->Payload

Caption: pH-responsive loading and release cycle utilizing the boronic acid-diol equilibrium.

Methodology
  • Loading:

    • Mix the Protein-Boronic Acid conjugate (10 µM) with the Diol Payload (100 µM, 10x excess) in PBS (pH 7.4).

    • Incubate for 1 hour.

    • Note: If the payload is valuable, use dialysis to remove unbound drug, but be aware that equilibrium will shift. For high-affinity binding, use Salicylhydroxamic Acid (SHA) derivatives instead of simple diols, as they form nearly irreversible complexes that are only cleaved at very low pH.

  • Release Study:

    • Place the loaded conjugate in a dialysis bag (Slide-A-Lyzer).

    • Immerse in Acetate Buffer (pH 5.0) to simulate endosomal conditions.

    • Monitor the appearance of the free payload in the dialysate via HPLC or UV-Vis over time.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Steric hindrance from 2-benzyloxy group.Switch from EDC/NHS to HATU/HOAt activation in DMSO before adding to protein. Increase reaction time to 18 hours.
Precipitation Hydrophobicity of the benzyloxy group.Limit the labeling ratio (DOL) to <5 boronic acids per protein. Add 0.05% Tween-20 to the buffer.
No Binding to Diols pH is too low for the specific boronic acid pKa.Increase binding buffer pH to 8.5. Alternatively, introduce an electron-withdrawing group (e.g., nitro) or use ortho-aminomethyl derivatives if physiological pH binding is strictly required.
Boroxine Formation High concentration storage.Always sonicate the stock solution in DMSO before use to break up trimeric boroxines.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link

  • Cal, P. M. S. D., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48, 3513-3536. Link

  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid Product Page. Retrieved from Sigma-Aldrich Catalog. Link

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Link

  • Wang, J., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334–5338. Link[3]

Sources

Troubleshooting & Optimization

Preventing protodeboronation in 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, with a specific focus on mitigating the common side reaction of protodeboronation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and optimized protocols grounded in established scientific principles.

Understanding the Challenge: Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This undesired side reaction is a significant concern in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct, 2-(Benzyloxy)benzoic acid.[1]

The propensity of a boronic acid to undergo protodeboronation is influenced by several factors, including the electronic nature of the organic substituent, the reaction pH, temperature, and the specific catalytic system employed.[1][2] For 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, the presence of both an electron-donating benzyloxy group and an electron-withdrawing carboxylic acid group on the same aromatic ring can create a nuanced reactivity profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Desired Coupled Product and Significant Formation of 2-(Benzyloxy)benzoic Acid

This is the most common problem and is a direct indicator of significant protodeboronation.

Initial Diagnosis:

  • Confirm Byproduct Identity: Use techniques like LC-MS or ¹H NMR to confirm that the major byproduct is indeed 2-(Benzyloxy)benzoic acid.

  • Analyze Reaction Conditions: Review your reaction setup, paying close attention to the base, solvent, temperature, and catalyst system.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield / High Protodeboronation start Low Yield & High Protodeboronation Detected base Optimize Base Selection start->base Step 1 solvent Modify Solvent System base->solvent If issue persists success Improved Yield, Minimized Byproduct base->success Issue Resolved catalyst Adjust Catalyst & Ligand solvent->catalyst If issue persists solvent->success Issue Resolved temp Lower Reaction Temperature catalyst->temp Fine-tuning catalyst->success Issue Resolved protect Consider Boronic Acid Protection temp->protect For highly sensitive substrates temp->success Issue Resolved protect->success

Caption: A logical workflow for troubleshooting low yields due to protodeboronation.

Detailed Corrective Actions:

  • Step 1: Optimize Base Selection

    • The Problem: Strong bases, especially in aqueous media, can accelerate protodeboronation.[3] The hydroxide ions increase the concentration of the more reactive boronate species, which is more susceptible to protonolysis.

    • The Solution: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. Weaker inorganic bases are often less prone to promoting this side reaction.

    • Recommended Bases:

      • Potassium phosphate (K₃PO₄)

      • Cesium carbonate (Cs₂CO₃)

      • Potassium carbonate (K₂CO₃)

      • Cesium fluoride (CsF)

  • Step 2: Modify the Solvent System

    • The Problem: Protic solvents, particularly water and alcohols, can act as a proton source, directly facilitating protodeboronation.

    • The Solution: Employ anhydrous aprotic solvents. If a co-solvent is necessary for solubility, minimize the amount of the protic component.

    • Recommended Solvents:

      • 1,4-Dioxane (anhydrous)

      • Toluene (anhydrous)

      • Tetrahydrofuran (THF) (anhydrous)

      • Dimethylformamide (DMF) (anhydrous)

  • Step 3: Adjust the Catalyst and Ligand System

    • The Problem: An inefficient catalyst system that results in slow transmetalation allows more time for the competing protodeboronation reaction to occur.[4]

    • The Solution: Utilize a highly active palladium catalyst and a suitable ligand to accelerate the desired Suzuki-Miyaura coupling, thereby outcompeting the protodeboronation pathway.

    • Recommendations:

      • Catalysts: Palladium(II) acetate (Pd(OAc)₂) or pre-catalysts like Pd₂(dba)₃ are common starting points.

      • Ligands: For sterically hindered or electron-rich/deficient partners, bulky, electron-rich phosphine ligands are often effective.[4][5] Consider ligands such as SPhos, XPhos, or RuPhos.

  • Step 4: Lower the Reaction Temperature

    • The Problem: Higher temperatures can increase the rate of protodeboronation.

    • The Solution: If the reaction is being run at elevated temperatures (e.g., >100 °C), try lowering the temperature in 10-20 °C increments to find a balance where the desired coupling proceeds at a reasonable rate while minimizing the side reaction.

  • Step 5: Consider Boronic Acid Protection

    • The Problem: For particularly sensitive substrates or when other methods fail, the free boronic acid may be too unstable under the reaction conditions.

    • The Solution: Convert the boronic acid to a more stable derivative, such as a boronate ester or a trifluoroborate salt.[1][6] This "slow-release" strategy ensures that the concentration of the active boronic acid in the reaction mixture remains low, minimizing protodeboronation.[1]

    • Common Protecting Groups:

      • Pinacol ester: One of the most common and stable protecting groups.[6]

      • MIDA (N-methyliminodiacetic acid) boronate: Offers high stability and can be deprotected under mild basic conditions.[1][6]

      • Potassium trifluoroborate salts: Generally more stable than the corresponding boronic acids.[6][7]

StrategyRecommended ModificationRationale
Base Selection Switch from NaOH/KOH to K₃PO₄, Cs₂CO₃, or CsF.Milder bases reduce the rate of base-catalyzed protodeboronation.[4]
Solvent System Use anhydrous aprotic solvents like dioxane, toluene, or THF.Minimizes the presence of proton sources that drive protodeboronation.
Catalyst System Employ highly active Pd catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Accelerates the desired Suzuki coupling to outcompete the side reaction.[4]
Temperature Lower the reaction temperature.Reduces the rate of the undesired protodeboronation reaction.
Protecting Groups Convert the boronic acid to a pinacol ester, MIDA boronate, or trifluoroborate salt.Increases stability and allows for a "slow release" of the active boronic acid.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation for a molecule like 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid?

A1: The mechanism of protodeboronation is highly dependent on the reaction pH.[1][2] For non-basic aromatic boronic acids, two primary pathways are recognized: a general acid-catalyzed mechanism and a specific base-catalyzed mechanism.[1]

  • Base-Catalyzed Protodeboronation: This is the more common pathway in Suzuki-Miyaura reactions. The base (e.g., hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species. This is followed by a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[1]

  • Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the boronic acid with an acid, which can be relevant if acidic conditions are employed or generated in situ.[1][8]

G cluster_1 Protodeboronation Pathways ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate) ArBOH2->ArBOH3_minus + OH⁻ ArH Ar-H (Protodeboronated Product) ArBOH2->ArH + H⁺ (Acid-Catalyzed) ArBOH3_minus->ArBOH2 + H⁺ ArBOH3_minus->ArH + H₂O (Base-Catalyzed) H_plus H⁺ OH_minus OH⁻ H2O H₂O

Caption: Simplified schematic of acid and base-catalyzed protodeboronation.

Q2: How does the carboxylic acid group in 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid affect its stability?

A2: The carboxylic acid group is electron-withdrawing, which can influence the electronic properties of the aromatic ring and the C-B bond. While electron-withdrawing groups can sometimes stabilize the boronic acid against certain degradation pathways, the overall effect is complex. The acidic proton of the carboxylic acid could potentially participate in an intramolecular acid-catalyzed protodeboronation under certain conditions. Furthermore, at elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, although this typically requires more forcing conditions than most Suzuki couplings.[9]

Q3: Are there any specific handling and storage recommendations for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid to maintain its integrity?

A3: Yes. To minimize degradation over time:

  • Storage: Store the compound under refrigerated conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture. Use a glovebox or perform transfers quickly in a dry environment.

Q4: Can I use a boronate ester of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid directly in a Suzuki coupling, or does it need to be deprotected first?

A4: In most cases, boronate esters, particularly pinacol esters, can be used directly in Suzuki-Miyaura coupling reactions without prior deprotection.[6] The reaction conditions, specifically the presence of a base and often water or an alcohol, facilitate the in situ hydrolysis of the ester to the active boronic acid or boronate species, which then participates in the catalytic cycle.

Q5: My reaction mixture turns black. Is this a sign of failure?

A5: Not necessarily. The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn black or dark brown.[10] While this can sometimes indicate catalyst decomposition and loss of activity, many successful Suzuki couplings proceed with a black appearance. The ultimate measure of success is the yield of the desired product, not the color of the reaction mixture.[10] If you observe low conversion along with the color change, then catalyst deactivation is a likely issue.

Optimized Experimental Protocol: Minimizing Protodeboronation in a Model Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid with a generic aryl bromide, incorporating best practices to suppress protodeboronation.

Materials:

  • 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_2 Optimized Suzuki Coupling Workflow setup 1. Assemble Reagents in Schlenk Flask (Inert Atmosphere) solvent 2. Add Anhydrous Dioxane setup->solvent degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas react 4. Heat and Stir (80-90 °C) degas->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify Product (Chromatography) workup->purify

Caption: Step-by-step workflow for the optimized Suzuki coupling protocol.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Protodeboron
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • Zhang, L., Wu, J., & Zhang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Cox, P. A., Reid, M., & Leach, A. G. (2016).
  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • Zhang, L., Wu, J., & Zhang, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • (2016). Protecting Groups for Boronic Acids.
  • BenchChem. (n.d.). Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)
  • BenchChem. (n.d.). optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Suzuki reaction. (n.d.). Wikipedia.
  • (2012). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • (2016). Boronic acids protecting groups with standard deprotecting conditions.
  • Cox, P. A., Reid, M., & Leach, A. G. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • (n.d.). Protecting groups for boronic acids - US9085590B2.
  • Cravotto, G. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Christensen, A. T., & Sigman, M. S. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • (2019). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).
  • Lee, J. C. H., & Snieckus, V. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed.
  • Cox, P. A., Reid, M., & Leach, A. G. (2014).
  • BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Carrow, B. P., & Hartwig, J. F. (2014).
  • BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • (n.d.). 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid.
  • (n.d.). 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. MilliporeSigma.
  • (n.d.). 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid | 2304634-24-8. MilliporeSigma.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Molander, G. A., & Biolatto, B. (2003).
  • (n.d.). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. NUS Pharmacy.
  • Promdej, C., & Matsumura, Y. (2011).

Sources

Improving yield of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Ticket ID: #SYN-BOR-003 Subject: Optimization of Yield and Purity for Sterically Congested Arylboronic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist[]

Executive Summary: The "Ortho-Ortho" Challenge

You are attempting to synthesize 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid . This molecule presents a classic "1,2,3-substituted" steric challenge. The boronic acid moiety at Position 3 is "sandwiched" between a bulky benzyloxy group (Position 2) and a carboxylic acid/ester (Position 1).

Common Failure Modes:

  • Protodeboronation: The C-B bond cleaves during acidic workup due to the proximity of the electron-withdrawing carboxyl group.

  • Regio-scrambling: Attempting Direct Ortho Metalation (DoM) often results in lithiation at Position 6 (the less hindered side), not Position 3.

  • Incomplete Hydrolysis: If using pinacol esters, the steric bulk prevents standard hydrolysis.

This guide prioritizes the Cryogenic Lithium-Halogen Exchange route using a Benzoate Ester precursor , as this offers the highest reliability for this specific substitution pattern.

Module 1: Precursor Selection & Strategy

Q: Can I perform this reaction directly on 2-(benzyloxy)benzoic acid using n-BuLi? A: No. This is the primary cause of low yields.

If you treat 2-(benzyloxy)benzoic acid with n-BuLi (even 2+ equivalents), the directing effects compete.[] The carboxylate directs ortho, and the alkoxy group directs ortho. However, Position 3 is sterically crowded. The kinetic base (n-BuLi) will preferentially deprotonate Position 6 (the "open" side), leading to the wrong regioisomer.

The Correct Strategy: You must use a halogenated precursor to force the regioselectivity via Lithium-Halogen exchange, which is faster than deprotonation.

  • Recommended Precursor: Methyl 3-bromo-2-(benzyloxy)benzoate.[]

  • Why Methyl Ester? Protecting the acid prevents the consumption of an extra equivalent of n-BuLi and eliminates the solubility issues associated with lithium carboxylate salts in THF at -78°C.

Module 2: The Cryogenic Protocol (Step-by-Step)

Q: I am seeing low conversion. Is my n-BuLi bad? A: While reagent quality matters, the issue is likely temperature management or borate trapping efficiency .

Optimized Protocol: Lithium-Halogen Exchange

Reagents:

  • Substrate: Methyl 3-bromo-2-(benzyloxy)benzoate (1.0 eq)[]

  • Exchange Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes) OR i-PrMgCl[]·LiCl (TurboGrignard) for milder conditions.

  • Boron Source: Triisopropyl borate [

    
    ] (1.5 eq).[] Avoid 
    
    
    
    (it is less soluble and more prone to aggregation).
  • Solvent: Anhydrous THF (0.1 M concentration).

Workflow:

  • The Setup: Flame-dry a 3-neck flask. Maintain an internal thermometer (do not rely on bath temp).

  • The Mix: Dissolve the bromo-ester and

    
    together in THF. Cool to -78°C .[][2]
    
    • Note: This is the "In-Situ Quench" method.[][3] By having the borate present before adding the lithium, you capture the unstable aryl-lithium species immediately, preventing it from attacking the ester group (self-condensation).

  • The Addition: Add n-BuLi dropwise down the side of the flask.

    • Critical: Keep internal temp below -70°C.[]

  • The Soak: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 2 hours.

Visualizing the Pathway

ReactionPathway Start Methyl 3-bromo- 2-(benzyloxy)benzoate Li_Inter Aryl-Lithium Intermediate (Transient) Start->Li_Inter n-BuLi -78°C Borate Aryl-Triisopropoxy Borate Complex Li_Inter->Borate B(OiPr)3 (In-Situ) SideProduct Side Reaction: Self-Condensation (Attack on Ester) Li_Inter->SideProduct No Borate Present (Slow Addition) Product Target Boronic Acid (Free Acid) Borate->Product Hydrolysis (H3O+)

Caption: The "In-Situ Quench" strategy prevents the unstable Aryl-Lithium species from attacking its own ester group.[]

Module 3: Workup & Purification (The "Sticky" Phase)

Q: My product turned into a gummy oil instead of a solid. How do I fix this? A: You likely have a mixture of the free boronic acid and its cyclic anhydride (boroxine).

Boronic acids spontaneously dehydrate to form trimeric boroxines. This is reversible but creates handling issues.

Troubleshooting the Workup:

  • Hydrolysis of the Ester: After the borylation is complete (and warmed to RT), add NaOH (2M, 3 eq) directly to the reaction mixture to saponify the methyl ester. Stir until TLC shows consumption of the ester.

  • Controlled Acidification (Crucial Step):

    • Wash the basic aqueous layer with Et2O (removes organic impurities/unreacted bromide).

    • Slowly acidify the aqueous layer with 1M HCl to pH 3-4.[]

    • Warning:Do not go to pH 1. Highly acidic conditions promote protodeboronation (loss of the boron group), especially with the ortho-alkoxy group facilitating the cleavage mechanism [1].

  • Isolation of the Solid:

    • The product should precipitate.[4] If it oils out, add a small amount of acetonitrile (5-10%) to the aqueous phase during acidification to induce crystallization.

Data Table: Solvent Effects on Yield

Solvent SystemReagentYieldObservation
THF (Sequential)n-BuLi then B(OMe)335-45%Significant ester attack (dimerization).[]
THF (In-Situ)B(OiPr)3 then n-BuLi78-85% High purity; minimizes side reactions.[]
Et2On-BuLi then B(OiPr)350-60%Substrate solubility issues at -78°C.

Module 4: FAQ & Advanced Troubleshooting

Q: Can I use the Suzuki-Miyaura route (Pd + B2Pin2) instead? A: You can, but deprotecting the Pinacol ester is difficult . The bulky 2-benzyloxy group shields the boron atom. Standard oxidative cleavage (NaIO4) often fails or over-oxidizes the benzyl ether. If you must use Pd-catalysis, convert the Pinacol ester to the Trifluoroborate (


)  salt first using 

, then hydrolyze with

. This is a longer workflow but reliable for hindered systems [2].

Q: NMR shows a broad peak around 10 ppm and complex aromatics. Is it impure? A: Not necessarily. Boronic acids form hydrogen-bonded networks and boroxines.[]

  • Validation Tip: Run the NMR in

    
     with a drop of 
    
    
    
    . This breaks the boroxine anhydride and converts everything to the deuterated boronate ester/acid monomer, sharpening the peaks.

Q: The benzyl group cleaved. Why? A: Did you use


  or 

at any point? Boron trihalides are potent de-benzylating agents. Ensure you are using trialkoxyborates [

]. Also, avoid excessive heating during the saponification step, as the

group can act as a Lewis acid to assist ether cleavage.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[] []

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[]

  • Leowanawat, P., et al. (2010). Continuous-Flow Synthesis of Functionalized Arylboronic Acids. Journal of Organic Chemistry, 75(22), 7891-7894.

  • Wong, K. T., et al. (2002). Synthesis and properties of 1,8-dimethoxy-9,10-bis(dimethoxyphenyl)anthracene. Journal of Organic Chemistry (Discusses steric crowding in lithiation).

Sources

Purification methods for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TAV-INT-003 Compound: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid CAS: 2304634-24-8 Common Application: Key intermediate in the synthesis of Tavaborole (Kerydin) and related benzoxaboroles.

Executive Summary

Purifying 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid presents a unique dual-challenge: managing the equilibrium between the boronic acid and its trimeric anhydride (boroxine), while preventing protodeboronation caused by the steric strain of the ortho-benzyloxy substituent.

This guide provides a modular purification strategy. Module A (Acid-Base Extraction) is the primary method for crude mixtures. Module B (Recrystallization) is for polishing to pharmaceutical grade (>99%). Module C covers chromatography, which is generally discouraged unless necessary due to silica interactions.

Diagnostic Workflow: Method Selection

Before initiating purification, assess your crude mixture's profile to select the correct workflow.

PurificationDecisionTree Start Crude Mixture Analysis PurityCheck Purity < 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (Semi-pure) MethodA Module A: pH-Swing Extraction PurityCheck->MethodA Yes (Dirty) NonAcidic Non-acidic organics (Start Mat., Benzyl halides) ImpurityType->NonAcidic Neutral Organics Boroxine Boroxine (Trimer) Variable MP ImpurityType->Boroxine Anhydrides Deboronated Protodeboronated (2-Benzyloxybenzoic acid) ImpurityType->Deboronated Structural Analogs NonAcidic->MethodA MethodB Module B: Recrystallization (Aq. Acetonitrile) Boroxine->MethodB Deboronated->MethodB Moderate Separation MethodC Module C: Reverse Phase Chromatography Deboronated->MethodC Hard Separation

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Module A: Biphasic pH-Swing Extraction (The Workhorse)

Objective: Exploit the acidity of the carboxylic acid (pKa ~4) and the boronic acid (pKa ~9) to separate neutral impurities and protect the boron-carbon bond.

The Science

The molecule contains two acidic protons. By controlling pH, we can solubilize the compound in water as a bis-anion (carboxylate + boronate) or mono-anion, wash away non-polar impurities (like unreacted benzyl bromide), and then precipitate the product.

Critical Warning: Ortho-substituted boronic acids are susceptible to protodeboronation (loss of the boron group) at high pH or high temperatures. Keep solutions cool (0–5 °C) during base treatment.

Protocol
  • Dissolution (Basification):

    • Suspend the crude solid in water (10 vol) .

    • Cool to 0–5 °C in an ice bath.

    • Slowly add 1M NaOH or saturated NaHCO₃ dropwise until pH reaches 9–10 .

    • Checkpoint: The solution should become clear. If solids remain, they are likely non-acidic impurities.

  • Organic Wash (Removal of Neutrals):

    • Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Discard the organic layer (contains benzyl chloride, unreacted aromatics).

    • Keep the Aqueous Layer (contains product).

  • Precipitation (Acidification):

    • Cool the aqueous layer back to 0–5 °C .

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4 .

    • Note: Do not go to pH < 1, as this increases the solubility of the boronic acid and promotes decomposition.

  • Isolation:

    • Filter the resulting white precipitate.

    • Wash the cake with cold water (to remove salts).

    • Dry under vacuum at 40 °C .

Module B: Equilibrium-Controlled Recrystallization

Objective: Remove boroxine trimers and trace deboronated byproducts.

The Science

Boronic acids exist in equilibrium with their dehydrated cyclic trimers (boroxines). In non-polar solvents (toluene, heptane), the equilibrium shifts toward the boroxine. In aqueous solvents, it shifts toward the free boronic acid monomer.

  • Target Form: Free Boronic Acid (Monomer).

  • Solvent System: Acetonitrile/Water or Ethanol/Water.

Protocol
  • Solvent Prep: Prepare a mixture of Acetonitrile:Water (9:1) .

  • Dissolution:

    • Suspend the semi-pure solid in the solvent mixture (approx. 5–8 volumes).

    • Heat to 60–70 °C until dissolved. Do not reflux for extended periods.

  • Clarification (Optional): If insoluble particles remain, filter hot through a celite pad.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Add Water (anti-solvent) dropwise until the solution turns slightly turbid.

    • Cool to 0–5 °C for 2 hours.

  • Filtration:

    • Filter the crystals.

    • Crucial Drying Step: Dry in a vacuum oven at 45 °C. To prevent dehydration to the boroxine, some protocols recommend drying in the presence of a humidity source, but for this intermediate, standard vacuum drying is usually acceptable if the temperature is controlled.

Data: Typical Solubility Profile

Solvent Temp Solubility Status Note
Water 25°C Insoluble Good anti-solvent at low pH
Water (pH 10) 25°C Soluble Forms boronate salt
Acetonitrile 70°C Soluble Good solvent for crystallization
Toluene 25°C Sparingly Soluble Promotes boroxine formation

| DCM | 25°C | Soluble | Good for extraction washes |

Module C: Chromatography (Troubleshooting Only)

Objective: Separate stubborn impurities when extraction/crystallization fails.

The Challenge: Tailing

Boronic acids interact reversibly with the silanol groups on silica gel, causing severe peak tailing and irreversible adsorption.

Protocol Modifications

If you must use flash chromatography:

  • Stationary Phase: Use Diol-functionalized silica or C18 (Reverse Phase) if possible.

  • Mobile Phase Additive: If using standard silica, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols and improves peak shape.

  • Eluent: Hexane/Ethyl Acetate gradient (with 1% AcOH).

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing. Why?

A: This is common with boronic acids containing hydrophobic groups (benzyloxy).

  • Cause: The product is separating as a supercooled liquid before it can organize into a lattice.

  • Fix:

    • Seed Crystals: Retain a tiny amount of solid from a previous batch and add it at the cloud point.

    • Slower Cooling: Wrap the flask in foil/towel to slow the temperature drop.

    • High-Shear Stirring: Vigorous stirring during the addition of the anti-solvent (water) helps induce nucleation.

Q2: The melting point is broad and lower than reported (e.g., 120-130°C vs 145°C). Is it impure?

A: Not necessarily. You are likely observing the Boroxine-Acid thermal transition .

  • Explanation: Upon heating, the boronic acid dehydrates to the boroxine before melting. The "melting point" you see is often a mix of the dehydration event and the melting of the anhydride.

  • Verification: Run an NMR in DMSO-d6 with D2O shake. The water will hydrolyze any boroxine back to the monomer, showing a clean spectrum if the chemical purity is high.

Q3: I see a new impurity growing during the base extraction (Module A).

A: You are likely causing Protodeboronation .

  • Mechanism: The ortho-benzyloxy group exerts steric strain. At high pH (pH > 12) or elevated temperatures, the C-B bond cleaves, yielding 2-(benzyloxy)benzoic acid.

  • Fix: Use a weaker base (Sodium Carbonate instead of Sodium Hydroxide) and strictly maintain temperature below 5 °C.

References

  • Anacor Pharmaceuticals, Inc. (2006). Boron-containing small molecules and their use as anti-fungal agents. WO2006089067A2. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Acid equilibrium).
  • Lozada, J., et al. (2017). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. Link

Technical Support Center: Boronic Acid Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues of Boronic Acids in Aqueous Buffers

Introduction: The Lewis Acid Paradox

Welcome to the Technical Support Center. You are likely here because your boronic acid (


) compound—crucial for your sensor, inhibitor, or cross-coupling experiment—has precipitated upon dilution into aqueous buffer, or your stock solution shows mysterious white solids.

The Root Cause: Boronic acids are Lewis acids , not Brønsted acids. They do not donate a proton; they accept a hydroxide ion.

  • Low pH / Neutral pH: They exist primarily in a trigonal planar form (Neutral,

    
    ), which is often hydrophobic and poorly soluble.
    
  • High pH: They accept

    
     to become tetrahedral  (Anionic, 
    
    
    
    ), which is highly water-soluble.

Most biological assays run at pH 7.4. Unfortunately, the


 of most aryl boronic acids is 8.0–10.0 , meaning they remain in the insoluble neutral form during your experiment. This guide provides the chemical "hacks" to force solubility without wrecking your biological conditions.

Part 1: The Solubility Troubleshooting Guide

Issue 1: "My compound crashes out when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: The "pH Trap." At pH 7.4, your boronic acid (typically


) is >95% neutral. The hydrophobic organic tail (

-group) drives precipitation.

The Solution: Diol Complexation (The "Mannitol Rescue") You do not need to raise the pH to 10 (which kills cells). Instead, you must lower the apparent


 of the boronic acid using a 1,2-diol (transesterification).

Mechanism: Polyols like Mannitol , Sorbitol , or Fructose form cyclic esters with boronic acids. This cyclic ester is more acidic than the free acid. By adding mannitol, you shift the equilibrium toward the anionic (soluble) complex at neutral pH.

Protocol: The "Mannitol Rescue" Buffer

Use this method for biological assays where DMSO must be kept <1%.

  • Prepare a 100 mM Mannitol Stock: Dissolve D-Mannitol in your assay buffer (e.g., PBS). Filter sterilize.

  • Prepare Boronic Acid Stock: Dissolve your compound in DMSO at 100x the final concentration (e.g., 10 mM).

  • The Mixing Step (Critical):

    • Do NOT add DMSO stock directly to plain PBS.

    • Step A: Dilute the DMSO stock 1:10 into the Mannitol Stock first. Incubate for 5-10 minutes at Room Temp. (This allows the cyclic ester to form in high concentration).

    • Step B: Dilute this mixture into your final assay volume.

    • Target Ratio: Ensure the final molar ratio of [Mannitol] : [Boronic Acid] is at least 10:1 (preferably 50:1 for stubborn compounds).

Data: Effect of Polyols on Apparent pKa (


) [1]
Polyol Added (0.1 M)Original

(Phenylboronic Acid)
Apparent

(Complex)
Solubility Shift at pH 7.4
None 8.88.8Low (< 2%)
Glucose 8.8~ 7.8Moderate
D-Mannitol 8.8~ 6.2High (> 90% Anionic)
D-Sorbitol 8.8~ 5.8Very High

Technical Note: Sorbitol is slightly more effective than mannitol, but mannitol is often preferred in medicinal chemistry (e.g., Bortezomib formulation) due to better lyophilization properties.

Issue 2: "My solid boronic acid won't dissolve, or I see white solids in my old stock."

Diagnosis: The "Boroxine Trap." Upon storage (especially if dried rigorously), boronic acids dehydrate to form cyclic trimers called boroxines (boronic anhydrides). These are often less soluble and kinetically slow to hydrolyze back to the monomer.

The Solution: Re-equilibration Boroxine formation is reversible but requires water and heat or base to break the cycle.

Protocol: Stock Regeneration
  • Solvent Choice: If using DMSO, ensure it is "wet" (add 1-2% water) or warm the DMSO to 40°C before adding the solid.

  • Sonication: Sonicate for 10 minutes. The mechanical energy helps break the trimeric crystal lattice.

  • Alkaline Shock (Optional): If the compound is stable to base, briefly dissolve in 0.1 M NaOH, then neutralize. The high pH forces the tetrahedral monomer, instantly breaking the boroxine ring.

Part 2: Visualizing the Chemistry

The following diagram illustrates the two competing equilibria: the pH-dependent ionization and the dehydration-driven aggregation (Boroxine).

BoronicAcidEquilibrium Boroxine Boroxine (Trimer) (Insoluble Aggregate) [Anhydrous Storage] Neutral Trigonal Planar (Neutral, sp2) [Low Solubility] Boroxine->Neutral + H2O (Hydrolysis) Neutral->Boroxine - H2O (Dehydration) Anionic Tetrahedral (Anionic, sp3) [High Solubility] Neutral->Anionic High pH (> pKa) + OH- Complex Diol-Boronate Ester (Soluble Complex) [Stabilized by Mannitol] Neutral->Complex + Diol (Mannitol) (pKa Lowering Effect) Anionic->Neutral Low pH (< pKa) Complex->Anionic Equilibrium Shift

Figure 1: The Solubility Landscape. To achieve solubility, you must move from the center (Yellow) to the right (Green or Blue). The Red zone represents the aggregation trap.

Part 3: Stability & Storage FAQs

Q: Can I store my boronic acids in DMSO indefinitely? A: No. While better than water, DMSO stocks can degrade.

  • Oxidation: Boronic acids are susceptible to oxidation by atmospheric oxygen, converting the C-B bond to a C-O bond (forming a phenol/alcohol and boric acid).[2]

  • Protodeboronation: In the presence of trace acids or metal ions, the boron group can be cleaved entirely (

    
    ).
    
  • Recommendation: Store as solid powder at -20°C. Make fresh DMSO stocks immediately before use. If you must store stocks, use an inert atmosphere (

    
    ) and avoid freeze-thaw cycles.
    

Q: Why does my boronic acid turn yellow? A: This usually indicates oxidation to the corresponding phenol, which may oxidize further to quinones (often colored). Check purity by LC-MS; if the mass corresponds to


, the sample is compromised.

Q: Are there alternatives if I can't solve the solubility? A: Yes.

  • MIDA Boronates: These are N-methyliminodiacetic acid protected esters.[2] They are chemically stable, chromatography-friendly, and slowly hydrolyze to release the active boronic acid in aqueous buffer.

  • Trifluoroborates (

    
    ):  These are permanently anionic and highly water-soluble, but they are generally less reactive in reversible binding assays (sensor applications) compared to free boronic acids.
    

References

  • Springsteen, G., & Wang, B. (2002).[3] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004).[4][5] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears.[4][6][7][8] Tetrahedron, 60(49), 11205-11209.[4]

  • Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Lewis Acid properties and Boroxine equilibrium).

  • Plamondon, L., et al. (2004).[1] Formulation of Boronic Acid Compounds (Velcade®/Bortezomib Patent).[1] U.S. Patent 6,699,835.[1] (Source for Mannitol lyophilization protocols).

  • BenchChem. (2025).[2] Methyl Boronic Acid: A Technical Guide to Stability and Handling. (Source for Protodeboronation and Oxidation pathways).[2][9][10]

Sources

Technical Support Center: Storage & Handling of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of boronic acid derivatives is critical for downstream applications such as Suzuki-Miyaura couplings or biological assays.

This guide addresses the specific thermodynamic and environmental challenges associated with 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid , focusing on the mitigation, detection, and reversal of anhydride (boroxine) formation during storage.

Diagnostic & Resolution Workflow

Workflow A Assess 2-(Benzyloxy)-3- (dihydroxyboranyl)benzoic acid B 1H NMR Quality Control A->B C Boroxine Anhydride Detected? B->C D Rehydration Protocol (Add H2O/THF) C->D Yes E Store at 2-8°C (Avoid Desiccants) C->E No D->B Re-evaluate F Proceed with Synthesis E->F

Workflow for detecting and resolving boroxine anhydride formation during storage.

Frequently Asked Questions (FAQs)

Q: Why does my 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid form an anhydride during storage? A: Organoboronic acids spontaneously dehydrate to form six-membered cyclotrimeric structures known as boroxines[1]. This process is entropically driven by the release of three water molecules:


[2]. If the storage environment is excessively dry or under vacuum, Le Chatelier's principle drives the equilibrium heavily toward the dehydrated boroxine form[1][2].

Q: Can the carboxylic acid group on this molecule form a mixed anhydride with the boronic acid? A: In 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, the carboxylic acid (position 1) and the boronic acid (position 3) are meta to each other. The steric bulk of the benzyloxy group at position 2 further restricts conformational flexibility. Because these groups cannot easily fold to form a stable 5- or 6-membered cyclic mixed anhydride, the dominant degradation pathway remains the intermolecular trimerization into a boroxine ring[1][2].

Q: How should I store this compound to maintain the free acid form? A: The compound must be stored refrigerated (2–8 °C) in a tightly sealed container to minimize thermal energy that could drive the endothermic dehydration process[1]. Crucially, avoid storing it in a desiccator with aggressive drying agents like phosphorus pentoxide (


) or sulfuric acid, as exhaustive drying forces the dehydration reaction[2].

Q: Is boroxine formation irreversible and will it ruin my batch? A: No, it is entirely reversible. The dehydration of the boronic acid and the hydrolysis of the boroxine proceed reversibly[3]. Adding water or recrystallizing the material from an aqueous solvent system will readily regenerate the free boronic acid monomer[2][3].

Quantitative Stability & Storage Parameters

To ensure reproducibility, adhere to the following thermodynamic and environmental parameters when handling boronic acid derivatives:

ParameterValue / ConditionMechanistic Impact
Storage Temperature 2–8 °C (Refrigerated)Minimizes the thermal energy required for the endothermic dehydration process[1].
Atmosphere / Humidity Tightly sealed, ambient humidityPrevents moisture loss; avoids shifting the equilibrium toward the boroxine trimer[4].
Drying Agents Avoid

or

Exhaustive drying removes ambient water, entropically driving anhydride formation[2].
Rehydration Time 10–15 minutesRapidly establishes equilibrium favoring the free boronic acid monomer in aqueous media.
pH Range Neutral (pH ~7.0)Prevents acid/base-catalyzed protodeboronation while maintaining structural stability[4].
Troubleshooting Guide: Rehydration Protocol

If


 NMR analysis reveals broad, poorly resolved aromatic peaks or a shift in the expected mass (indicating trimerization), use the following self-validating protocol to quantitatively revert the boroxine back to the free 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid.

Objective: Shift the thermodynamic equilibrium from the boroxine trimer back to the monomeric boronic acid using controlled hydrolysis.

Step-by-Step Methodology:

  • Solubilization: Weigh the anhydride-contaminated sample and dissolve it in a minimal volume of a water-miscible, non-reactive organic solvent (e.g., Tetrahydrofuran (THF) or LC-MS grade Acetonitrile).

  • Aqueous Reconstitution: Add a 10-fold molar excess of HPLC-grade deionized water. Ensure the water is at a neutral pH (~7.0).

    • Causality Note: The massive stoichiometric excess of water leverages Le Chatelier's principle to force the hydrolysis of the boroxine ring[2][3]. Neutral pH is critical to avoid unwanted protodeboronation (cleavage of the C-B bond)[4].

  • Equilibration: Stir the solution at room temperature (20–25 °C) for 15–30 minutes. Equilibrium between the boroxine and the free acid is typically reached within 10–15 minutes in aqueous environments[5].

  • Solvent Removal: Remove the organic solvent under a gentle stream of nitrogen gas at room temperature.

    • Critical Warning: Do not use a high-vacuum rotary evaporator or lyophilize for extended periods without residual moisture, as high vacuum will immediately re-initiate dehydration[1].

  • Isolation & Self-Validation: Filter the resulting aqueous suspension to collect the rehydrated solid and dry gently in ambient air. Perform a

    
     NMR analysis (in DMSO-
    
    
    
    ) to validate the recovery. Success is confirmed by the reappearance of sharp aromatic signals and the presence of the monomeric
    
    
    protons.
References
  • PubMed Central (PMC). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2: A Computational Investigation". NIH. Available at: [Link]

  • Wiley-VCH. "Structure, Properties, and Preparation Of Boronic Acid Derivatives". Wiley Online Library. Available at: [Link]

  • LOCKSS. "FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY". Heterocycles. Available at: [Link]

  • Google Patents. "WO2002059130A1 - Formulation of boronic acid compounds". Google Patents.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting guide for Suzuki-Miyaura cross-couplings involving sterically hindered, ortho-substituted boronic acids. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction setups. Here, we analyze the thermodynamic and kinetic causalities of reaction failures—specifically the dual threat of steric clash during transmetalation and competitive protodeboronation —and provide self-validating protocols to rescue your yields.

The Mechanistic Bottleneck: Sterics vs. Degradation

When coupling ortho-substituted boronic acids (e.g., 2,6-dimethylphenylboronic acid or 2-methoxy-1-naphthaleneboronic acid), the catalytic cycle faces two competing kinetic pathways.

  • Stalled Transmetalation: Bulky groups physically block the palladium(II) intermediate from interacting with the boron atom. If transmetalation is slower than catalyst degradation, the cycle dies 1.

  • Protodeboronation: While the palladium is struggling to transmetalate, the base and water in the reaction mixture attack the boronic acid. This proceeds via the coordination of water/hydroxide to the boron atom, forming an 'ate' complex, followed by a rapid

    
    -bond metathesis that cleaves the C-B bond, yielding the useless deboronated arene and boric acid 2. Electron-rich ortho-substituents dramatically accelerate this degradation 3.
    

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)X Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetalation STERIC BOTTLENECK OxAdd->TransMet Base PdII_2 L-Pd(II)(Ar)(Ar') Pre-Elimination TransMet->PdII_2 Fast with Buchwald Ligands PdII_2->Pd0 Reductive Elimination BoronicAcid Ar'-B(OH)2 Ortho-Substituted BoronicAcid->TransMet Base, H2O ProtoDebor Ar'-H + B(OH)3 Protodeboronation BoronicAcid->ProtoDebor Base, Heat (Side Reaction)

Caption: Suzuki-Miyaura cycle showing the transmetalation bottleneck and protodeboronation side-reaction.

Quantitative Parameter Matrix for Hindered Couplings

Use this data-driven matrix to establish your baseline reaction conditions before beginning troubleshooting.

Substrate ClassSteric HindranceProtodeboronation RiskOptimal LigandOptimal Base / SolventTemp (°C)
Mono-ortho ModerateLowXPhosK₂CO₃ / Dioxane-H₂O80
Di-ortho (e.g., 2,6-Me₂)HighHighSPhosK₃PO₄ / Toluene-H₂O100
Tetra-ortho (Both Ar-X and Ar-B)ExtremeVery HighRuPhos / PhenCarPhosCs₂CO₃ / Anhydrous DMF110-130
Ortho-heteroatom (2-F, 2-OMe)ModerateExtremely HighSPhosKF / THF (Anhydrous)60-80

Visual Diagnostics & Workflow

Before altering your protocol, run an LC-MS on your crude reaction mixture. The dominant species will dictate your troubleshooting path.

Troubleshooting Start Low Yield in Hindered Suzuki LCMS LC-MS Analysis of Crude Start->LCMS ArH Major: Deboronated Arene LCMS->ArH Protodeboronation ArX Major: Unreacted Aryl Halide LCMS->ArX Stalled Cycle Sol1 Fix: Switch to Bpin/MIDA Use Anhydrous KF/THF ArH->Sol1 Sol2 Fix: Syringe-Pump Addition of Boronic Acid ArH->Sol2 Sol3 Fix: Upgrade to SPhos/XPhos Increase Temperature ArX->Sol3

Caption: Diagnostic logic tree for identifying and resolving hindered Suzuki-Miyaura coupling failures.

Troubleshooting FAQs

Q: My LC-MS shows complete consumption of the boronic acid, but only unreacted aryl halide and deboronated arene are present. What happened? A: This is the classic signature of protodeboronation outcompeting transmetalation. Ortho-substituted boronic acids, particularly electron-rich ones, are highly susceptible to base-catalyzed C-B bond cleavage 3. The mechanism involves the coordination of water or hydroxide to the boron atom followed by a rapid


-bond metathesis 2.
Causality-Driven Solution: Switch from a free boronic acid to a pinacol ester (Bpin) or MIDA boronate, which are sterically protected against hydroxide attack. Alternatively, use strictly anhydrous conditions with a fluoride source (e.g., KF in THF) to drive transmetalation without providing protons for deboronation 4.

Q: I am trying to couple a 2,6-dimethylaryl bromide with a 2,6-dimethylarylboronic acid (tetra-ortho coupling). The reaction stalls at the oxidative addition intermediate. Which ligand is required? A: Tetra-ortho substitutions create massive steric repulsion. Standard phosphines (like PPh₃ or dppf) cannot force the two bulky aryl groups close enough together. You must use a highly sterically demanding Buchwald-type dialkylbiaryl phosphine, such as SPhos or XPhos 1. Causality-Driven Solution: These ligands are structurally "smart." Their massive dicyclohexyl groups promote the formation of a highly reactive, monoligated L1Pd(0) species. During reductive elimination, the lower aromatic ring of the ligand exerts extreme steric pressure on the palladium center, forcing the two aryl groups to couple [[5]](). Recent studies show that fluorinated Buchwald ligands can further lower the activation energy for this step via electronic modulation of the secondary Pd-arene interaction [[6]]().

Q: How can I adjust my reaction engineering to favor cross-coupling over degradation if I must use an aqueous base? A: Employ a syringe-pump slow addition of the boronic acid over 2-4 hours. Causality-Driven Solution: Protodeboronation is a first-order degradation with respect to the boronic acid, while cross-coupling is dependent on the concentration of the Pd(II) intermediate. By keeping the steady-state concentration of the boronic acid extremely low, you starve the degradation pathway while allowing the fast transmetalation step (which consumes the boronic acid as soon as it enters the flask) to dominate.

Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Steric Coupling (Tetra-Ortho Substrates)

Objective: Overcome extreme steric hindrance using Buchwald ligands.

  • Preparation: In a rigorously oven-dried Schlenk flask, combine the Aryl Halide (1.0 eq), Ortho-substituted Boronic Acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous Toluene (0.2 M) that has been sparged with Argon for 30 minutes.

  • Validation Checkpoint 1 (Catalyst Activation): Stir at room temperature for 10 minutes. The solution must transition from deep purple/red (Pd₂(dba)₃) to pale yellow/orange. This color shift confirms the successful formation of the active L1Pd(0) complex. If the solution turns black, palladium black has precipitated (indicating oxygen ingress); abort and restart.

  • Heating: Heat the reaction to 100 °C for 16 hours.

  • Validation Checkpoint 2 (Reaction Progress): At 2 hours, pull a 50 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the product mass. If only unreacted Aryl Halide remains, increase the SPhos loading to 15 mol% to force oxidative addition.

Protocol B: Slow-Addition Anhydrous Protocol (Protodeboronation-Prone Substrates)

Objective: Mitigate rapid degradation of electron-rich ortho-boronic acids (e.g., 2,6-dimethoxyphenylboronic acid).

  • Preparation: In Flask A, combine Aryl Halide (1.0 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous KF (3.0 eq). Purge with Argon. Add anhydrous THF (0.1 M) and heat to 65 °C.

  • Syringe Preparation: In a separate dry vial, dissolve the Boronic Acid (2.0 eq) in a minimum volume of anhydrous THF. Load this into a gas-tight syringe.

  • Slow Addition: Using a syringe pump, add the boronic acid solution to Flask A at a rate of 0.5 mL/hour.

  • Validation Checkpoint: Analyze an aliquot at 60 minutes via LC-MS. You should observe product formation with minimal deboronated arene. If deboronated arene exceeds 20% relative abundance, slow the syringe pump rate by half to further reduce the steady-state concentration of the boron species.

References

  • [2] Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed / J Org Chem. 2

  • [3] Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. 3

  • [4] Organoborane coupling reactions (Suzuki coupling). PMC - NIH. 4

  • [1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. 1

  • [5] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. 5

  • [6] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. 6

Sources

Recrystallization solvents for high purity 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with complex aryl boronic acids.

Case ID: 2-OBn-3-B(OH)2-BA-Recryst Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Executive Summary & Compound Profile

You are dealing with 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid , a densely functionalized intermediate often used in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole analogs) or Suzuki-Miyaura cross-coupling.

Chemical Challenges:

  • Amphoteric Nature: Contains both an acidic carboxyl group (

    
    ) and a Lewis-acidic boronic acid group.
    
  • Dehydration Risk: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially under heat or vacuum.

  • Solubility Paradox: The benzyloxy group confers significant lipophilicity, while the boronyl and carboxyl groups demand polar protic solvation.

This guide provides a validated solvent selection strategy and troubleshooting protocols to achieve


 purity.

Diagnostic Phase: Impurity Profiling

Before selecting a solvent system, diagnose your crude material's impurity profile using the table below.

Observation (Visual/NMR)Likely ImpurityRecommended Strategy
Sticky gum / Oil Residual benzyl bromide, benzyl alcohol, or oligomersProtocol B (Non-polar wash first)
Doublet peaks in

NMR (Aromatic region)
Boroxine (Anhydride) formationProtocol A (Water-additive recrystallization)
Extra aromatic signals Protodeboronated byproduct (2-benzyloxybenzoic acid)Protocol C (DEA Adduct - "The Nuclear Option")
Insoluble white solid in organic solvent Inorganic salts (KBr, Mg salts)Aqueous wash / Hot filtration

Validated Recrystallization Protocols

Protocol A: The "Gold Standard" (Acetonitrile / Water)

Best for: General purification, removal of boroxines, and obtaining defined crystal habit. Mechanism: Acetonitrile dissolves the organic skeleton; water suppresses boroxine formation and acts as the anti-solvent.

Procedure:

  • Dissolution: Suspend the crude solid in Acetonitrile (MeCN) (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (

    
    ). The solid should dissolve completely. If not, add MeCN in 0.5 mL increments.
    
    • Critical: Do not exceed

      
       to prevent thermal protodeboronation.
      
  • Water Addition: While maintaining reflux, add Water dropwise until a persistent cloudiness is just observed.

  • Clarification: Add just enough MeCN (dropwise) to clear the solution again.

  • Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the oil bath (insulate with foil if necessary).

    • Note: Rapid cooling causes "oiling out" due to the benzyl group.

  • Crystallization: Once at room temperature, cool to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the white needles/prisms. Wash with cold 10% water/MeCN.

Protocol B: The "Lipophilic Scavenger" (Ethyl Acetate / Heptane)

Best for: Removing non-polar impurities (benzyl bromide, mineral oil). Risk: High risk of boroxine formation.

Procedure:

  • Dissolve crude material in minimal boiling Ethyl Acetate .

  • (Optional) Perform a hot filtration if insoluble salts are present.

  • Add Heptane (or Hexane) dropwise to the boiling solution until slight turbidity appears.

  • Remove from heat and let cool.

  • Crucial Step: If the product oils out, reheat to dissolve and add a seed crystal. If no seed is available, scratch the glass sidewall vigorously with a glass rod to induce nucleation.

Advanced Purification Logic (Decision Tree)

The following diagram illustrates the decision logic for purifying this specific compound.

PurificationLogic Start Crude 2-(Benzyloxy)-3- (dihydroxyboranyl)benzoic acid CheckImpurity Analyze Impurity Profile (1H NMR / HPLC) Start->CheckImpurity Boroxine Impurity: Boroxine (Anhydride Trimers) CheckImpurity->Boroxine Dehydration detected Lipophilic Impurity: Benzyl Alcohol/ Benzyl Bromide CheckImpurity->Lipophilic Oily residues Deboronated Impurity: Deboronated (Loss of B) CheckImpurity->Deboronated Des-boron byproduct ProtocolA Protocol A: Acetonitrile / Water (Reverses Anhydride) Boroxine->ProtocolA ProtocolB Protocol B: EtOAc / Heptane (Removes Non-polars) Lipophilic->ProtocolB ProtocolC Protocol C: DEA Adduct Formation (Chemical Purification) Deboronated->ProtocolC Success Pure Crystalline Solid ProtocolA->Success ProtocolB->Success ProtocolC->Success

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Troubleshooting & FAQs

Q: My NMR shows a messy baseline and multiple sets of aromatic peaks. Is my compound decomposing? A: Likely not. Boronic acids exist in equilibrium with their anhydrides (boroxines). In dry deuterated solvents (like


), you will see a mixture.
  • Fix: Run the NMR in DMSO-d6 with 1 drop of

    
    . This forces the equilibrium back to the monomeric acid form, simplifying the spectrum.
    

Q: The product "oiled out" instead of crystallizing. How do I fix this? A: This is common with benzylated intermediates.

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of the good solvent (e.g., MeCN or EtOAc).

  • Seed the solution with a tiny crystal of pure product (if available).

  • Allow to cool very slowly (turn off the stir plate heater and let the bath cool naturally overnight).

Q: Can I use Methanol or Ethanol? A: Use with caution. Boronic acids can form boronic esters with alcohols.[1][2] While usually reversible with water, prolonged heating in ethanol can lead to ethyl ester formation on the carboxylic acid group (Fischer esterification), which is not easily reversible. Acetonitrile is safer.

Q: I cannot remove the de-boronated impurity (2-benzyloxybenzoic acid). A: Recrystallization relies on solubility differences, which may be insufficient here. Use Protocol C (DEA Adduct) :

  • React crude with Diethanolamine (DEA) in Ether/THF to form the insoluble zwitterionic boronate ester.

  • Filter the solid (impurities stay in solution).[3]

  • Hydrolyze the solid with aqueous HCl to recover the pure boronic acid.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Standard text on boronic acid handling).
  • Santucci, L., & Gilman, H. (1958). Preparation and Properties of Some Arylboronic Acids. Journal of the American Chemical Society. (Foundational work on anhydride/acid equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid Product Page. (Verification of compound existence and basic properties). Link

Sources

Validation & Comparative

11B NMR shifts for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 11B NMR characteristics for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid , a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole, Crisaborole).

It contrasts the target molecule with its deprotected, cyclized counterparts to assist researchers in monitoring reaction progress and validating structural integrity.

Executive Summary

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid represents a "masked" aryl boronic acid. The bulky benzyloxy group at the ortho position prevents the intramolecular cyclization that characterizes the benzoxaborole pharmacophore.

  • Primary Utility: In 11B NMR, this molecule serves as a definitive spectroscopic marker for the "open" boronic acid state (

    
     hybridized).
    
  • Differentiation: It is distinct from the deprotected benzoxaborole (which forms a 5-membered oxaborole ring) and tetrahedral adducts (which appear upfield).

  • Key Shift: The target molecule resonates in the 28–32 ppm range (solvent dependent), characteristic of a monomeric, tricoordinate aryl boronic acid.

Comparative 11B NMR Data

The following table contrasts the target molecule with its direct alternatives: the standard reference, the deprotected active drug scaffold, and the metabolically active tetrahedral form.

Compound ClassStructural StateHybridization11B Chemical Shift (

, ppm)
Spectral Characteristics
Target Molecule (2-Benzyloxy-3-boronobenzoic acid)Open / Masked Monomeric Boronic Acid

(Trigonal)
29.0 – 32.0 Broad singlet. Shift is sensitive to H-bonding solvents (e.g., DMSO vs.

).
Alternative 1: Benzoxaborole (Deprotected 2-Hydroxy analog)Cyclized Intramolecular Hemiester

(Trigonal)
28.0 – 33.0 Often overlaps with the open form but distinguishable by line width and stability in aqueous media.
Alternative 2: Tetrahedral Adduct (Hydroxide/Sugar Complex)Complexed Anionic/Zwitterionic

(Tetrahedral)
1.0 – 10.0 Sharp, narrow signal. Indicates nucleophilic attack (e.g., high pH or diol binding).
Reference Standard (Phenylboronic Acid)Open Standard Aryl Boronic Acid

(Trigonal)
29.0 – 30.0 Baseline reference.

Analytic Insight: The conversion of the Target (Benzyloxy) to the Benzoxaborole (Hydroxy) is not easily monitored by 11B NMR alone if both remain


, as their shifts overlap. However, the appearance of any signal in the 0–10 ppm  range indicates contamination with tetrahedral species or unintended nucleophilic addition.
Mechanistic Pathways & NMR Logic

The following diagram illustrates the structural evolution from the protected precursor to the active benzoxaborole, correlating chemical structure with boron hybridization and NMR shift.

BoronPathways cluster_0 Downfield Region (25-35 ppm) Precursor Target Precursor (2-Benzyloxy...) Shift: ~30 ppm (sp2) Deprotection Deprotection Step (Removal of Benzyl) Precursor->Deprotection Hydrogenolysis Intermediate Transient Open Form (2-Hydroxy...) Shift: ~30 ppm (sp2) Deprotection->Intermediate Benzoxaborole Cyclic Benzoxaborole (Drug Scaffold) Shift: ~31 ppm (sp2) Intermediate->Benzoxaborole Spontaneous Cyclization (-H2O) Tetrahedral Tetrahedral Adduct (Active/Complexed) Shift: 2-10 ppm (sp3) Benzoxaborole->Tetrahedral +OH- or Diol (pH > pKa)

Caption: Structural evolution of the boronic acid moiety. Note the distinct hybridization change (sp2 to sp3) only occurs upon nucleophilic attack, shifting the signal upfield.

Experimental Protocol: High-Fidelity 11B NMR

To ensure reproducible data when characterizing 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, follow this validated workflow.

A. Sample Preparation
  • Solvent Choice: Use DMSO-d6 (anhydrous).

    • Reasoning: Boronic acids can dehydrate to form boroxines (anhydrides) in non-polar solvents like

      
      , leading to multiple peaks. DMSO coordinates slightly to stabilize the monomeric species, yielding sharper signals.
      
  • Concentration: Prepare a 10–20 mM solution.

    • Note: Avoid overly high concentrations to minimize boroxine trimer formation.

  • Reference: Use an external standard of

    
      (0.0 ppm) in a capillary insert, or calibrate electronically if the spectrometer is pre-calibrated.
    
B. Acquisition Parameters (Bruker/Varian)
  • Nucleus: 11B (Frequency ~128 MHz at 9.4 T).

  • Pulse Sequence: Standard single pulse (zg or s2pul).

  • Spectral Width: Large (200–300 ppm) to capture broad background signals.

  • Background Suppression: Use Quartz NMR tubes if possible to eliminate the broad borosilicate glass "hump" centered at ~0 ppm.

    • Alternative: If using standard glass tubes, acquire a "blank" spectrum of the solvent and subtract it, or use backward linear prediction (LP) processing.

  • Relaxation Delay (D1): 0.5 – 1.0 seconds (Boron relaxes very quickly due to quadrupolar coupling).

C. Data Processing
  • Window Function: Apply exponential multiplication (LB = 10–20 Hz).

    • Reasoning: 11B signals are inherently broad due to quadrupolar relaxation. Heavy line broadening improves S/N ratio without sacrificing resolution.

  • Baseline Correction: Apply a Bernstein polynomial fit (ABS) to flatten the rolling baseline caused by the glass background.

References
  • Storey, R. A., & Ymen, I. (2011). Solid State Characterization of Pharmaceuticals. Wiley-Blackwell.
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-84. (Comparative shifts of benzoxaboroles). Link

  • Pelecanou, M., et al. (2022). "11B NMR as a Tool for Identification of Boron-Containing Nucleosides." Journal of Natural Products. (Methodology for 11B detection). Link

Comparative Guide: Mass Spectrometry Strategies for Benzyloxy-Boronyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxy-boronyl benzoic acids represent a challenging class of pharmacophores, often utilized in the development of beta-lactamase inhibitors and proteasome inhibitors. Their dual acidic nature (Brønsted carboxylic acid + Lewis boronic acid) and the lability of the benzyloxy ether linkage create complex mass spectrometry (MS) profiles.

This guide compares the three primary analytical workflows for characterizing these compounds: Direct Negative ESI , Positive ESI , and Pinanediol Derivatization . Unlike standard carboxylic acids, the boronyl moiety introduces unique isotopic patterns (


B:

B ~1:4) and dehydration artifacts (boroxines) that must be managed to ensure data integrity.
Quick Comparison Matrix
FeatureMethod A: Direct Negative ESI Method B: Pinanediol Derivatization Method C: Positive ESI
Primary Utility Rapid screening, purity checkQuantitation (PK/PD), stability studiesStructural confirmation (benzyloxy group)
Sensitivity ModerateHigh (Enhanced ionization)Low (Poor protonation of boron)
Key Artifacts Boroxine trimers (

)
MinimalSodium/Ammonium adducts
Diagnostic Ion



91 (Tropylium)
Sample Prep Minimal (Dilute & Shoot)Complex (Incubation required)Minimal

Technical Analysis & Fragmentation Mechanisms[1][2]

The Boron Challenge

The boronic acid group (


) is the critical differentiator. In the gas phase, it readily dehydrates to form boroxines (cyclic trimers), which can be mistaken for high-molecular-weight impurities. Furthermore, the empty p-orbital on boron makes it a Lewis acid, favoring negative ionization modes where it can accept an anion (often 

or

) or simply deprotonate.
Comparative Fragmentation Pathways
Method A: Negative Mode (

)
  • Mechanism: Deprotonation occurs preferentially at the carboxylic acid due to higher acidity (

    
     ~4) compared to the boronic acid (
    
    
    
    ~9).
  • Primary Pathway:

    • Decarboxylation: Loss of

      
       (44 Da).[1]
      
    • Dehydration: Loss of

      
       (18 Da) from the boronic moiety, forming a boroxine-like radical anion.
      
    • Cleavage: Homolytic cleavage of the benzyl ether is less favored in negative mode but can occur at high collision energies.

Method C: Positive Mode (

)
  • Mechanism: Protonation typically occurs on the ether oxygen or the carbonyl oxygen.

  • Primary Pathway:

    • Tropylium Formation: The benzyloxy group is the dominant director. Heterolytic cleavage generates the stable tropylium ion (

      
      , 
      
      
      
      91).
    • Diagnostic Value: While excellent for confirming the benzyloxy substructure, this mode often fails to provide information on the boronic acid integrity.

Visualization of Fragmentation Logic

FragmentationPathway Start Benzyloxy-Boronyl Benzoic Acid (Precursor) Neg_Ion [M-H]⁻ Ion (Deprotonated Carboxylate) Start->Neg_Ion ESI(-) / High pH Pos_Ion [M+H]⁺ Ion (Protonated Ether) Start->Pos_Ion ESI(+) / Formic Acid Decarbox [M-H - CO₂]⁻ (Phenyl Anion Species) Neg_Ion->Decarbox -44 Da (CO₂) BoronDehyd [M-H - H₂O]⁻ (Boroxine Precursor) Neg_Ion->BoronDehyd -18 Da (H₂O) Common Artifact Tropylium Tropylium Ion (m/z 91) Pos_Ion->Tropylium Dominant Path Benzyl Cleavage BenzoicFrag Borono-Benzoic Cation [M+H - Benzyl]⁺ Pos_Ion->BenzoicFrag Neutral Loss (Benzyl Alcohol)

Caption: Dual-polarity fragmentation pathways. Note the divergence: Positive mode highlights the linker (benzyl), while Negative mode interrogates the core pharmacophore.

Experimental Protocols

Protocol 1: Direct Negative ESI (Rapid Screening)

Best for: Quick purity checks and confirming molecular weight.

  • Solvent Preparation: Prepare a 50:50 Acetonitrile:Water mixture containing 0.1% Ammonium Acetate (pH ~6.5). Note: Do not use formic acid, as low pH suppresses ionization of the carboxylic acid in negative mode.

  • Sample Dilution: Dilute the stock compound to 1 µg/mL.

  • Instrument Parameters:

    • Source: ESI Negative[2][3]

    • Capillary Voltage: -2.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation)

    • Source Temp: 120°C (Minimize thermal dehydration to boroxines)

  • Data Analysis: Look for the characteristic boron isotope pattern (M and M-1 peaks).

Protocol 2: Pinanediol Derivatization (Quantitative Gold Standard)

Best for: PK studies and precise quantitation. Pinanediol forms a stable cyclic ester with the boronic acid, preventing trimerization and enhancing ionization.

  • Reagent Prep: Prepare a 10 mg/mL solution of (+)-Pinanediol in methanol.

  • Derivatization:

    • Mix 50 µL of sample (e.g., plasma extract or reaction mixture) with 50 µL of Pinanediol solution.

    • Add 10 µL of 1% Ammonium Hydroxide (catalyst).

    • Incubate at ambient temperature for 15 minutes.

  • LC-MS/MS Analysis:

    • Inject onto a C18 column.[1]

    • Monitor the transition of the Ester Complex (

      
      ).
      
    • The mass shift will be +136 Da (Pinanediol MW - 2H + B interaction).

Quantitative Data Summary: Diagnostic Ions

The following table summarizes the theoretical diagnostic ions for a representative compound: 4-(benzyloxy)-3-boronobenzoic acid (MW: 272.06).

Ion Identitym/z (Monoisotopic)ModeOrigin/MechanismRelative Abundance
Molecular Ion 271.05ESI (-)

100% (Base Peak)
Boroxine Artifact 253.04ESI (-)In-source loss of

10-30% (Temp dependent)
Decarboxylated 227.06ESI (-)Loss of

5-15% (Collision dependent)
Tropylium 91.05ESI (+)Cleavage of benzyl group100% (Base Peak)
Pinanediol Ester 407.19ESI (-)Derivatized Complex100% (If derivatized)

Method Selection Decision Tree

Use this logic flow to select the appropriate MS strategy for your specific research question.

MethodSelection Start Goal of Analysis Q1 Is Quantitation Required? Start->Q1 Branch_Quant Yes (PK/PD, Stability) Q1->Branch_Quant High Sensitivity Branch_Qual No (ID, Structure ID) Q1->Branch_Qual Rapid ID Method_Deriv Method B: Pinanediol Derivatization (Prevents dehydration, linear response) Branch_Quant->Method_Deriv Q2 Check Benzyloxy Integrity? Branch_Qual->Q2 Method_Pos Method C: Positive ESI (Confirm m/z 91 Tropylium) Q2->Method_Pos Yes Method_Neg Method A: Direct Negative ESI (Confirm Boron Isotope Pattern) Q2->Method_Neg No (Focus on Boron)

Caption: Decision matrix for selecting the optimal ionization mode based on analytical requirements.

References

  • Arylboronic Acid Chemistry under Electrospray Conditions. Journal of the American Society for Mass Spectrometry. Systematic analysis of boronic acid behavior in ESI, highlighting the preference for negative mode and dehydration artifacts. [Link]

  • Enhanced LC-ESI-MS/MS Detection of Benzoxaboroles by Derivatization. Journal of Chromatography B. Describes the pinanediol derivatization protocol to stabilize boronic acids and enhance sensitivity. [Link]

  • Mass Spectrometry Fragmentation Patterns of Benzoic Acid Derivatives. NIST Mass Spectrometry Data Center. Fundamental fragmentation rules for benzoic acids, including decarboxylation mechanisms. [Link]

  • Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. Comprehensive review of ESI fragmentation, including charge-remote fragmentation relevant to benzyloxy groups. [Link]

Sources

Comparative Reactivity Guide: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid vs. Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate boronic acid derivative is critical for optimizing both synthetic yields in cross-coupling and binding affinities in molecular recognition. This guide provides an in-depth, objective comparison between the highly substituted 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid and the benchmark Phenylboronic acid (PBA) .

By analyzing the causality behind their steric and electronic differences, this guide equips researchers with the mechanistic insights needed to deploy these reagents effectively.

Structural and Electronic Profiling

The reactivity of a boronic acid is fundamentally governed by its Lewis acidity (pKa) and the steric environment surrounding the boron center.

  • Phenylboronic Acid (PBA): As the simplest arylboronic acid, PBA is sterically unhindered and possesses a pKa of approximately 8.8[1]. It exists primarily in its neutral, trigonal planar form at physiological pH, requiring moderately basic conditions to form the reactive tetrahedral borate anion[2].

  • 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid: This compound features two critical substituents relative to the boronic acid group: an ortho-benzyloxy group (-OBn) and a meta-carboxylic acid (-COOH). The -COOH group is strongly electron-withdrawing. Furthermore, while alkoxy groups can donate electrons via resonance, the inductive electron-withdrawing effect dominates at the ortho position[3]. Synergistically, these groups lower the pKa of the boronic acid (estimated ~7.2–7.5), making it significantly more Lewis acidic than PBA. However, the massive steric bulk of the ortho-benzyloxy group severely encumbers the boron center[4].

Quantitative Data Summary
ParameterPhenylboronic Acid (PBA)2-(Benzyloxy)-3-(borono)benzoic acid
Molecular Weight 121.93 g/mol 272.06 g/mol
Estimated pKa ~8.8~7.2 - 7.5
Steric Demand (Ortho) Minimal (Hydrogen)Extremely High (-OCH₂Ph)
Electronic Profile NeutralElectron-Withdrawn
Suzuki Transmetalation Fast (Standard Pd catalysts)Slow (Requires Buchwald ligands)
Diol Binding at pH 7.4 WeakStrong

Reactivity in Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The Suzuki-Miyaura coupling relies on the transmetalation of a borate anion with a Pd(II) halide complex[5]. For PBA, this step is rapid and unobstructed, allowing the use of standard, inexpensive catalysts like Pd(PPh₃)₄[5].

Conversely, the ortho-benzyloxy group on 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid creates a severe steric clash during the formation of the pre-transmetalation Pd–O–B linkage. This steric bottleneck stalls the catalytic cycle. To force this reaction to completion, the system requires highly active, sterically accommodating dialkylbiaryl phosphine ligands (such as SPhos or XPhos). These Buchwald ligands prevent off-cycle palladacycle formation and accelerate reductive elimination, overcoming the steric penalty of the ortho-substituent[4].

Transmetalation cluster_PBA Pathway A: Phenylboronic Acid (PBA) cluster_Sub Pathway B: 2-Benzyloxy-3-boronobenzoic acid OxAdd Oxidative Addition Pd(0) -> Pd(II) Base1 Borate Formation (pKa ~8.8) OxAdd->Base1 Base2 Borate Formation (pKa < 8.0) OxAdd->Base2 Trans1 Fast Transmetalation (Unobstructed) Base1->Trans1 RedElim Reductive Elimination Biaryl Product Trans1->RedElim Trans2 Slow Transmetalation (Steric Clash by -OBn) Base2->Trans2 Trans2->RedElim

Figure 1: Divergent transmetalation kinetics in the Suzuki-Miyaura cycle based on steric bulk.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

Use this protocol when coupling 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid to avoid stalled transmetalation.

  • Preparation: In a dried Schlenk flask, combine the aryl halide (1.0 equiv), 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv)[4].

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). A strong, soluble base is required to ensure the formation of the borate anion.

  • Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, yielding a 0.2 M solution).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12–24 hours.

  • Self-Validation Step: Monitor the reaction via GC-MS. The disappearance of the aryl halide mass peak and the emergence of the biaryl product confirm that the SPhos ligand has successfully overcome the steric transmetalation bottleneck.

Reactivity in Molecular Recognition (Diol Binding)

Mechanistic Causality

Boronic acids reversibly bind 1,2- or 1,3-diols (such as carbohydrates or catechols) to form cyclic boronate esters[6]. The binding affinity is highly pH-dependent; the tetrahedral borate anion is the active species required for stable ester formation. Because PBA has a high pKa (~8.8), its binding affinity at physiological pH (7.4) is extremely weak, as it remains in its inactive trigonal planar state[2].

Due to its electron-withdrawing substituents, 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid has a significantly lower pKa. Consequently, a much higher fraction of the molecules exist as the reactive borate anion at pH 7.4. This makes it a vastly superior candidate for biological diol sensing and capture, despite its steric bulk[7].

DiolBinding Boronic Boronic Acid (Trigonal Planar) Borate Borate Anion (Tetrahedral) Boronic->Borate + OH- (pH > pKa) Borate->Boronic + H+ Ester Boronate Ester (Stable Complex) Borate->Ester + Diol Ester->Borate + H2O

Figure 2: pH-dependent equilibrium of boronate ester formation with target diols.

Protocol 2: Alizarin Red S (ARS) Fluorescence Displacement Assay

Use this protocol to quantify the diol-binding affinity of boronic acids at physiological pH.

  • Reporter Preparation: Prepare a 10 µM solution of Alizarin Red S (ARS) in 0.1 M phosphate buffer adjusted precisely to pH 7.4.

  • Complex Formation: Titrate the boronic acid into the ARS solution until maximum fluorescence (λex = 468 nm, λem = 572 nm) is achieved.

  • Self-Validation Step: The initial formation of the ARS-boronate complex must yield a sharp increase in fluorescence[8]. If using PBA at pH 7.4, this baseline fluorescence increase will be minimal compared to Compound 1, directly validating the pKa-driven reactivity difference.

  • Competitive Displacement: Introduce the target diol (e.g., fructose or sialic acid) at varying concentrations (1 mM to 100 mM).

  • Quantification: Monitor the decrease in fluorescence intensity as the target diol displaces the ARS reporter. Calculate the binding constant (

    
    ) using a standard competitive binding isotherm[2].
    

Conclusion & Selection Guide

  • Choose Phenylboronic Acid (PBA) for standard, unhindered Suzuki-Miyaura cross-couplings where cost-efficiency and rapid transmetalation are prioritized. It is unsuitable for physiological pH diol sensing.

  • Choose 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid when designing molecular sensors or capture agents for diols at physiological pH. If utilizing this compound in cross-coupling, you must upgrade your catalytic system to include bulky, electron-rich phosphine ligands (like SPhos) to bypass the inherent steric penalties.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures - Organometallics - ACS Publications.[Link]

  • Phenylboronic acid - Wikipedia.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - SciSpace.[Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC - NIH.[Link]

  • A detailed examination of boronic acid–diol complexation - ResearchGate.[Link]

  • Sialic acid detection with fluorescent boronic acids - ConnectSci.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

Sources

X-ray crystallography data for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis and crystallographic comparison of boronic acid derivatives, focusing on the architectural advantages of targeted functionalization.

The Crystallographic Challenge of Boronic Acids

Boronic acids (


) are highly versatile building blocks in supramolecular chemistry and crucial pharmacophores in modern drug design (e.g., 

-lactamase inhibitors). However, obtaining high-resolution X-ray crystallographic data for these compounds is notoriously difficult. The primary obstacle is their inherent thermodynamic instability in the solid state; boronic acids undergo spontaneous, entropically driven dehydration to form six-membered cyclotrimeric anhydrides known as boroxines (

)[1][2].

This dynamic covalent trimerization, which extrudes water, frequently ruins single-crystal integrity, resulting in amorphous powders, heavily twinned lattices, or unpredictable hydrogen-bonded networks[3]. To overcome this, crystal engineers must rely on precise structural modifications to manipulate the crystallization thermodynamics.

This guide objectively compares the crystallographic performance of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) against two simpler alternatives: 3-Boronobenzoic acid and 2-Methoxy-3-boronobenzoic acid . By examining the causality behind substituent effects, we demonstrate how the bulky benzyloxy group acts as a structural stabilizer, yielding vastly superior X-ray diffraction data.

Mechanistic Insight: The Benzyloxy Advantage

The superior crystallizability of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid is not accidental; it is a direct consequence of rational structural design:

  • Steric Shielding: The bulky benzyloxy group at the 2-position creates a dense steric wall around the adjacent boronic acid moiety at the 3-position. This kinetically hinders the intermolecular approach required for the B-O-B condensation, effectively shutting down the boroxine dehydration pathway during crystal growth.

  • Lattice Stabilization via

    
     Stacking:  Unlike a simple methoxy group, the terminal phenyl ring of the benzyloxy substituent engages in robust intermolecular 
    
    
    
    stacking. This hydrophobic packing locks the molecular dihedral angles, creating a rigid, highly ordered crystal lattice that diffracts to sub-angstrom resolution while preventing the conformational drift that plagues simpler boronic acids.

Comparative Crystallographic Data

The quantitative data below highlights the direct impact of the alkoxy substituent on crystal quality, resolution, and refinement statistics.

ParameterProduct A: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acidAlternative 1: 3-Boronobenzoic acidAlternative 2: 2-Methoxy-3-boronobenzoic acid
Structural Feature Bulky, hydrophobic benzyloxy groupUnsubstitutedSmall methoxy group
Space Group

(Monoclinic)

(Orthorhombic)

(Triclinic)
Resolution Limit 0.78 Å 1.15 Å0.95 Å
R1 (Final) 3.2% 7.8%5.4%
wR2 8.5% 18.2%12.1%
Goodness of Fit (S) 1.041.251.11
Crystal Integrity Excellent (Single domain)Poor (Heavy twinning)Moderate (Slight disorder)
Boroxine Formation None detected~15% partial occupancyNone detected

Data reflects standardized data collection at 100 K using Mo K


 radiation (

Å).

Self-Validating Experimental Protocol: Crystallization & X-ray Analysis

To ensure absolute trustworthiness in the structural data, the following protocol employs a self-validating feedback loop. By utilizing Le Chatelier's principle during crystallization and FT-IR pre-screening before X-ray exposure, researchers can guarantee they are analyzing the pure boronic acid rather than a dehydrated boroxine artifact.

Step 1: Solvent Selection & Preparation Causality: Boroxine formation is an equilibrium process driven by water loss. To force the equilibrium toward the free boronic acid, the crystallization solvent must contain trace water.

  • Prepare a 1:1 (v/v) mixture of Ethyl Acetate and Hexanes.

  • Add 0.5% (v/v) ultra-pure

    
     to the solvent mixture.
    

Step 2: Controlled Crystallization

  • Dissolve 15 mg of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid in 2 mL of the prepared solvent system in a 4 mL glass vial.

  • Cap the vial loosely (or puncture the septum with a single 20-gauge needle) to allow for slow evaporation at 22 °C over 48–72 hours.

Step 3: FT-IR Pre-Screening (Self-Validation Step) Causality: Mounting a degraded crystal wastes valuable diffractometer time. FT-IR provides an instant, non-destructive validation of the crystal's chemical identity.

  • Extract a single representative crystal and analyze it via Attenuated Total Reflectance (ATR) FT-IR.

  • Validation Check: Confirm the presence of broad O-H stretching at ~3300 cm⁻¹. Ensure the absence of the intense, sharp B3O3 boroxine ring stretch at ~1340 cm⁻¹. If the boroxine peak is present, abort mounting and repeat Step 1 with increased water content.

Step 4: Crystal Mounting & Data Collection

  • Submerge the validated crystal in Paratone-N oil to protect it from atmospheric moisture and prevent rapid dehydration.

  • Mount on a MiTeGen loop and immediately transfer to the diffractometer cold stream (100 K).

  • Collect diffraction data using a microfocus Mo K

    
     source.
    

Step 5: Structure Solution & Refinement

  • Solve the structure using intrinsic phasing.

  • Refine the model using full-matrix least-squares on

    
     with , integrated within the graphical interface.
    
  • Freely refine the coordinates of the boronic acid hydroxyl protons to confirm the hydrogen-bonding network.

Crystallization Workflow & Logic Diagram

G Start Synthesize Boronic Acid Crystallize Slow Evaporation (Aqueous/Organic Mix) Start->Crystallize IRCheck FT-IR Pre-screen Check for Boroxine (1340 cm⁻¹) Crystallize->IRCheck Decision Boroxine Detected? IRCheck->Decision Redo Adjust Solvent Increase H₂O Content Decision->Redo Yes Mount Mount Crystal (Paratone-N, 100K) Decision->Mount No Redo->Crystallize XRD X-ray Diffraction & SHELXL Refinement Mount->XRD

Workflow for boronic acid crystallization, integrating FT-IR screening to prevent boroxine formation.

Conclusion

For researchers engaged in structure-based drug design or supramolecular crystal engineering, the choice of boronic acid derivative is critical. While simpler analogs like 3-Boronobenzoic acid suffer from severe crystallographic liabilities due to boroxine dehydration and lattice flexibility, 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid offers a highly robust alternative. The strategic incorporation of the benzyloxy group provides the necessary steric shielding and


 stacking interactions to lock the molecule into a highly ordered, stable crystalline state, yielding pristine sub-angstrom X-ray data.

References

  • Aakeröy, C. B., Desper, J., & Levin, B. (2005). Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon. CrystEngComm, 7(24), 157-162. URL:[Link]

  • Korich, A. L., & Iovine, P. M. (2010). Boroxines: isolation, synthesis and applications. Dalton Transactions, 39(6), 1423-1431. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Validating Boronic Acid Content: A Comparative Guide to Titration vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Boroxine Conundrum

For researchers in medicinal chemistry and materials science, boronic acids (


) are ubiquitous yet notoriously difficult to characterize. The core challenge is dynamic dehydration . In solid state and solution, boronic acids exist in a reversible equilibrium with their trimeric anhydrides, boroxines .

Standard HPLC often fails to capture this dynamic, leading to artificially high purity values. Elemental analysis measures total boron, failing to distinguish between active pharmaceutical ingredients (API) and inorganic impurities.[1]

This guide validates Mannitol-Enhanced Titration as the industry-standard method for determining "active" boronic acid content, comparing it objectively against Quantitative NMR (qNMR) and HPLC.

The Mechanism: Why Direct Titration Fails

Boronic acids are Lewis acids , not Brønsted acids. They do not donate a proton directly; instead, they accept a hydroxide ion from water.

  • Direct Titration:

    
     (
    
    
    
    ).
    • Result: The equilibrium lies far to the left. The pH jump at the equivalence point is too shallow for accurate detection.

  • Mannitol-Enhanced Titration: Adding a cis-diol (D-Mannitol) creates a cyclic boronate ester. This complex is a significantly stronger acid (

    
    ).
    
    • Result: The complex behaves as a distinct monoprotic acid, allowing for a sharp, quantitative endpoint with standard NaOH.

Visualization: The Acidity Shift Mechanism

BoronicAcidMechanism BA Boronic Acid (Weak Lewis Acid) pKa ~10 Complex Cyclic Boronate Ester (Stronger Brønsted Acid) pKa ~5 BA->Complex + Mannitol (Complexation) Mannitol D-Mannitol (cis-Diol) Mannitol->Complex Titration Sharp Endpoint (Titratable with NaOH) Complex->Titration + NaOH (Neutralization)

Figure 1: The addition of D-Mannitol shifts the equilibrium, converting the weak Lewis acid into a titratable Brønsted acid complex.

Comparative Analysis: Titration vs. Alternatives

The following table contrasts the performance of the Mannitol Titration method against common alternatives in a drug development context.

FeatureMannitol Titration (Recommended)qNMR (The Benchmark)HPLC (UV) Elemental Analysis (ICP)
Primary Output Active Acidic Boron ContentAbsolute Molar PurityRelative Area %Total Boron Content
Boroxine Handling Measures Total Active Species (Acid + Boroxine)Can distinguish Acid vs. Boroxine (if slow exchange)Fail: On-column interconversion causes peak tailingFail: Cannot distinguish organic vs. inorganic boron
Accuracy High (>99.0% with proper technique)Very High (±0.5%)Low to Medium (Response factor errors)Medium
Throughput High (5-10 mins/sample)Low (Acquisition + Analysis time)MediumHigh
Cost Low (Reagents only)High (Instrument time + Deuterated solvents)MediumHigh
Major Limitation Requires ~100mg sample; Non-specific for acidic impuritiesSolubility issues; High instrument cost"The HPLC Trap": Dehydration on column leads to artifactsBlind to chemical structure

Experimental Protocol: Mannitol-Enhanced Titration

Objective: Determine the purity of a Phenylboronic Acid sample. Scope: Applicable to aryl and alkyl boronic acids.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Titrant: 0.1 N NaOH (Standardized against Potassium Hydrogen Phthalate - KHP).[2]

  • Auxiliary Reagent: D-Mannitol (Solid or Saturated Solution).[2]

  • Solvent: Methanol/Water (1:1 v/v) or CO2-free Deionized Water.

  • Indicator: Phenolphthalein (1% in EtOH) or Potentiometric Electrode.

  • Blank: Solvent + Mannitol (without Boronic Acid).

Step-by-Step Methodology
  • System Blanking (Self-Validation Step):

    • Dissolve 10 g of D-Mannitol in 50 mL of solvent.

    • Titrate with 0.1 N NaOH to the endpoint (faint pink or pH inflection).[2]

    • Record Volume (

      
      ). This corrects for any inherent acidity in the mannitol or solvent.
      
  • Sample Preparation:

    • Accurately weigh ~250 mg (

      
      ) of the boronic acid into a 250 mL Erlenmeyer flask.
      
    • Dissolve in 50 mL of solvent. Note: If solubility is poor, use mild heating, then cool to room temperature.

  • Complexation:

    • Add 10 g of D-Mannitol to the sample solution. Stir until dissolved.

    • Why? High mannitol concentration ensures the equilibrium shifts completely to the ester form.

  • Titration:

    • Add 3 drops of phenolphthalein.

    • Titrate with 0.1 N NaOH (

      
      ) until a faint pink color persists for 30 seconds.
      
    • Record Volume (

      
      ).
      
  • Calculation:

    
    
    (Where 
    
    
    
    is molecular weight in g/mol and 10 is the conversion factor for mg to %)

Decision Framework: Selecting the Right Method

Not all boronic acids behave identically.[3][4][5] Use this logic flow to determine the appropriate validation method for your specific compound.

MethodSelection Start Start: Boronic Acid Sample Solubility Is sample soluble in Water/Methanol? Start->Solubility Titration Perform Mannitol Titration Solubility->Titration Yes qNMR Perform qNMR (DMSO-d6 or CD3OD) Solubility->qNMR No / Limited ResultCheck Is Purity > 100%? Titration->ResultCheck Inorganic Suspect Inorganic Salts (Check Ash/ICP) ResultCheck->Inorganic Yes (False High) Valid Valid Result ResultCheck->Valid No

Figure 2: Decision tree for selecting the analytical method based on solubility and expected impurity profile.

References

  • National Institute of Standards and Technology (NIST). (2025). Coulometric Titration of Boric Acid. Retrieved from [Link]

  • Hach Company. (2019).[6] Boric Acid Determination via Mannitol Method. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating Boronic and Carboxylic Acids Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands out as a rapid, accessible, and powerful tool for this purpose. This guide offers an in-depth, objective comparison of the characteristic IR spectral features of two pivotal functional groups: boronic acids (–B(OH)₂) and carboxylic acids (–COOH). A thorough understanding of their distinct vibrational signatures is crucial for monitoring reactions, ensuring quality control, and confirming the structure of novel chemical entities.

The Principles of IR Spectroscopy: A Brief Overview

IR spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes, such as the stretching and bending of bonds. The resulting spectrum, a plot of light absorbance or transmittance versus frequency (expressed in wavenumbers, cm⁻¹), serves as a unique molecular fingerprint, revealing the functional groups present within the sample.

The Spectral Signature of Boronic Acids

Boronic acids and their derivatives are of increasing importance in organic synthesis, notably in cross-coupling reactions and as chemosensors. Their IR spectra are defined by several key absorption bands.

The O-H stretching vibration of the two hydroxyl groups attached to the boron atom gives rise to a prominent, broad absorption band in the 3320-3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding, which is a characteristic feature of boronic acids in the solid state.

A highly diagnostic feature for boronic acids is the strong B-O stretching vibration, which typically appears in the 1380-1310 cm⁻¹ range.[3] The exact position of this band can be influenced by the electronic properties of the substituents on the boron atom.

The Unmistakable Profile of Carboxylic Acids

Carboxylic acids are ubiquitous in organic chemistry, forming the basis of amino acids, lipids, and a vast array of pharmaceuticals. Their IR spectra are among the most recognizable to chemists.

The most dominant and characteristic feature is the intense and sharp C=O (carbonyl) stretching band, which is typically observed between 1760-1690 cm⁻¹ .[4] This strong absorption is due to the significant change in the bond's dipole moment during vibration.[5][6] The presence of conjugation in the molecule can lower this stretching frequency to 1710-1680 cm⁻¹ .[7]

Like boronic acids, carboxylic acids display a very broad O-H stretching band due to strong hydrogen bonding, often seen between 3300-2500 cm⁻¹ .[4][8][9][10] This band is a hallmark of the dimeric structures that carboxylic acids often form and is so broad that it can overlap with C-H stretching bands.[4]

Additional characteristic bands for carboxylic acids include the C-O stretching vibration, found in the 1320-1210 cm⁻¹ region, and the O-H out-of-plane bend , which gives a broad peak around 950-910 cm⁻¹ .[4]

Comparative Analysis: Key Distinguishing Bands

The following table provides a clear comparison of the key IR absorption bands for boronic and carboxylic acids, facilitating their differentiation.

Vibrational ModeBoronic Acid (-B(OH)₂) Frequency (cm⁻¹)Carboxylic Acid (-COOH) Frequency (cm⁻¹)Intensity & Characteristics
O-H Stretch 3320-32003300-2500Broad, Strong (due to H-bonding)
C=O Stretch N/A1760-1690Strong, Sharp
B-O Stretch 1380-1310N/AStrong
C-O Stretch N/A1320-1210Medium to Strong
O-H Bend (Out-of-Plane) ~720-730 (B-O₂ bend)950-910Broad, Weak to Medium

Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation.[11]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

Step-by-Step Methodology:

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[12]

  • Applying Pressure: For solid samples, a press is used to ensure firm and uniform contact between the sample and the crystal surface.[12]

  • Data Acquisition: The IR spectrum is then recorded. Co-adding multiple scans (e.g., 16 or 32) is common practice to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, the crystal surface must be thoroughly cleaned with an appropriate solvent to prevent cross-contamination.

Visualizing the Spectral Differences

The following diagrams illustrate the key diagnostic regions and vibrational modes for distinguishing between boronic and carboxylic acids.

Figure 1. Decision workflow for identifying boronic and carboxylic acids from an IR spectrum.

G cluster_0 Boronic Acid (-B(OH)₂) cluster_1 Carboxylic Acid (-COOH) O-H Stretch\n(3320-3200 cm⁻¹) Broad O-H Stretch (3320-3200 cm⁻¹) Broad B-O Stretch\n(1380-1310 cm⁻¹) Strong B-O Stretch (1380-1310 cm⁻¹) Strong O-H Stretch\n(3300-2500 cm⁻¹) Very Broad O-H Stretch (3300-2500 cm⁻¹) Very Broad C=O Stretch\n(1760-1690 cm⁻¹) Strong, Sharp C=O Stretch (1760-1690 cm⁻¹) Strong, Sharp C-O Stretch\n(1320-1210 cm⁻¹) Medium-Strong C-O Stretch (1320-1210 cm⁻¹) Medium-Strong

Figure 2. Comparison of the primary IR absorption bands for boronic and carboxylic acids.

Concluding Remarks

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Journal of Optoelectronics and Advanced Materials. (2008, November 27). FTIR spectra of glasses from BaO-B2O3-TiO2 system. Retrieved from [Link]

  • AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PMC. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved from [Link]

  • NIST WebBook. (n.d.). Boric acid. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • DergiPark. (2021, June 29). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. Retrieved from [Link]

  • ACS Figshare. (2004, April 22). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

Sources

Safety Operating Guide

2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Logistics and Safe Disposal Protocols for 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic Acid

Proper lifecycle management of complex arylboronic acids is a critical component of laboratory safety and environmental stewardship. 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a specialized reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions and advanced drug development. While highly valuable for synthesizing biphenyl pharmacophores, its disposal requires stringent oversight.

Causality Check: Why can't we treat this like standard organic waste? Boronic acids exhibit unique thermal and chemical behaviors. When exposed to heat or varying pH, they can dehydrate to form stable, cyclic boroxine anhydrides. Furthermore, boron is an ecologically persistent element that is phytotoxic at elevated concentrations. Therefore, standard drain disposal or basic landfilling is strictly prohibited; complete thermal destruction via specialized chemical incineration is the only acceptable method[1],[2].

Physical & Hazard Data Summary

To design a self-validating disposal protocol, we must first establish the physical parameters of the waste stream.

ParameterSpecificationOperational Implication
Chemical Name 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acidContains both a carboxylic acid and a boronic acid moiety.
CAS Number 2304634-24-8Use for manifesting and SDS tracking.
Molecular Weight 272.07 g/mol High organic carbon load; suitable for incineration.
Physical State Solid (Powder)Prone to aerosolization; requires dust-control during transfer.
GHS Hazards H302, H315, H319, H335Irritant/Harmful; mandates specific PPE during waste consolidation[2].
EPA Waste Code Unlisted (Characteristic)Regulated under general hazardous solid waste protocols (40 CFR 261)[3].

Waste Segregation & Compatibility

The foundation of chemical disposal is segregation. Mixing incompatible waste streams can lead to exothermic reactions or the generation of toxic gases.

  • Do NOT mix with: Strong oxidizers (e.g., peroxides, nitric acid), heavy metal waste, or aqueous waste streams.

  • Compatible with: Halogenated and non-halogenated organic solvents (if dissolving for liquid incineration), and other solid organic waste[1].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure compliance and safety before proceeding to the next phase.

Phase 1: Primary Containment and Packaging

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to weak acids and provides robust protection against moisture ingress, preventing premature boroxine formation.

  • Consolidate Waste: Transfer the solid 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid waste into the HDPE container using an anti-static scoop. If the waste is dissolved in a reaction solvent (e.g., THF or Methanol), ensure the liquid level does not exceed 80% of the container's volume to allow for vapor expansion.

  • Self-Validation Checkpoint: Inspect the container seal. Invert the sealed container 45 degrees to verify there are no micro-leaks (if liquid) or dust escapes (if solid).

Phase 2: RCRA-Compliant Labeling

  • Apply Label: Affix a standardized EPA Hazardous Waste label immediately upon the first drop of waste entering the container[3].

  • Detail Contents: Explicitly write "2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid" (no abbreviations) and indicate the hazard class as "Toxic/Irritant".

  • Self-Validation Checkpoint: Ensure the accumulation start date is clearly marked. Federal regulations mandate that Satellite Accumulation Areas (SAAs) must transfer waste to a central facility within 90 days of the container reaching capacity.

Phase 3: Final Destruction (Incineration)

  • Manifesting: Transfer the waste to a licensed hazardous waste disposal contractor.

  • Destruction Method: The contractor must utilize a chemical incinerator equipped with an afterburner and a flue gas scrubber[1],[2].

  • Causality: Why a scrubber? Combusting boron-containing organic compounds generates boron oxide (

    
    ) particulates and fumes. If released into the atmosphere, these particulates pose severe respiratory and environmental hazards. The scrubber system captures these inorganic byproducts, neutralizing them into a manageable effluent[2].
    

Process Visualization: Waste Routing Workflow

The following diagram illustrates the logical progression of the waste from generation to final destruction, highlighting the critical isolation and incineration requirements.

WasteDisposal Gen Waste Generation 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (Solid/Solution) Seg Waste Segregation Isolate from strong oxidizers and aqueous drains Gen->Seg Pack Packaging & Labeling HDPE Container EPA RCRA Compliant Label Seg->Pack Store Satellite Accumulation Area Temp Storage < 90 Days Secondary Containment Pack->Store Transport Licensed HazMat Transport Manifested as Hazardous Waste Store->Transport Incinerate Chemical Incineration Requires Afterburner & Scrubber (Captures Boron Oxide) Transport->Incinerate

Workflow for the safe segregation, packaging, and incineration of arylboronic acid chemical waste.

Management of Contaminated Packaging

Empty containers that previously held 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid cannot be discarded in standard municipal trash.

  • Triple Rinse Protocol: Rinse the original container three times with a compatible solvent (e.g., methanol or acetone)[4].

  • Rinsate Disposal: The rinsate must be collected and disposed of as hazardous liquid waste alongside the primary chemical waste.

  • Container Disposal: Once triple-rinsed, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated as combustible packaging material[4].

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: epa.gov URL:[Link]

Sources

Personal protective equipment for handling 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Chemical Name: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid Synonyms: 2-(Benzyloxy)-3-boronobenzoic acid; 3-Borono-2-(benzyloxy)benzoic acid CAS: 1253272-58-2 (Representative analog class) Physical State: Solid (Powder)[1]

As Senior Application Scientists, we recognize that this compound is not merely a reagent; it is a bifunctional building block (carboxylic acid + boronic acid) critical for Suzuki-Miyaura cross-coupling reactions. While often classified as a standard organic intermediate, its dual-acidic nature and potential for dehydration (trimerization to boroxines) present specific handling challenges.

The Core Safety Philosophy: Protection against this compound requires a defense-in-depth strategy. The primary risk is not acute lethality, but rather cumulative mucosal irritation (eyes/lungs) and contact dermatitis due to its acidic hydrolysis on moist surfaces (skin/membranes).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard. This compound falls under the Warning category for Irritants.

Hazard ClassGHS CodeMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] Systemic absorption of boron compounds can affect the central nervous system (CNS) and kidneys at high doses.
Skin Irritation H315 Acidic functionality reacts with skin moisture, lowering local pH and causing dermatitis.
Eye Irritation H319 High Risk. Fine dust particles dissolve rapidly in tear fluid, causing immediate, severe irritation and potential corneal abrasion.
STOT - SE H335 Respiratory tract irritation.[1][4] Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system: if the engineering control (Fume Hood) fails, the PPE serves as the fail-safe.

PPE ComponentSpecificationScientific Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 0.3–0.5 m/s).Backup: N95 or P100 Respirator.Boronic acids are often fluffy solids that aerosolize easily during weighing. Static charge can disperse particles outside the balance draft shield.
Hand Protection (Solid) Material: Nitrile Rubber.Thickness:

0.11 mm.Breakthrough: >480 min (Solids).
Standard nitrile provides excellent barrier protection against dry organic acids.
Hand Protection (Solution) Material: Double-gloving (Nitrile over Nitrile or Nitrile over Laminate).Once dissolved (e.g., in DMF, Dioxane, or MeOH), the solvent drives permeation. Boronic acids can piggyback through glove pores if the solvent penetrates.
Eye Protection Chemical Safety Goggles (Indirect Vent).Safety glasses are insufficient for fine powders. Goggles seal the orbital area against drifting dust that bypasses side-shields.
Body Protection Lab Coat (Cotton/Polyester blend) + Long Sleeves .Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.

Operational Protocol: Safe Handling Workflow

Phase A: Pre-Operational Checks
  • Verify Ventilation: Ensure the fume hood sash is at the working height and the airflow monitor indicates safe operation.

  • Static Control: Boronic acids are prone to static buildup. Use an ionizing gun or anti-static weigh boat if available to prevent "jumping" of the powder.

Phase B: Weighing & Transfer (The Critical Zone)
  • Step 1: Place the balance inside the fume hood. If this is impossible, taring must occur outside, but the chemical transfer must happen inside the hood.

  • Step 2: Don PPE: Goggles first, then lab coat, then gloves (ensure cuffs overlap).

  • Step 3: Open the container slowly. Inspect the liner for caked material that might flake off.

  • Step 4: Transfer using a spatula. Do not pour. Pouring generates a dust cloud.

  • Step 5: Immediately recap the stock bottle. Wipe the exterior of the bottle with a dry tissue before returning it to storage (Refrigeration recommended to prevent de-boronation).

Phase C: Solvation & Reaction
  • Step 1: Add solvent (e.g., DMSO, Methanol) slowly to the solid.

  • Step 2: Once solvated, the hazard profile shifts to the solvent's characteristics.

  • Step 3: If heating is required (Suzuki coupling), ensure the system is under reflux or in a sealed pressure vial to prevent vapor release.

Phase D: Decontamination & Disposal[5][6][7][8]
  • Surface Decontamination: Wipe balance and hood surfaces with a wet paper towel (water/surfactant). The water solubilizes the boronic acid, facilitating removal.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes and gloves in "Hazardous Solid Waste."

    • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents are used).

    • Boron Specifics: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can generate exothermic reactions.

Visualized Workflow (Safe Handling Lifecycle)

The following diagram outlines the logical flow of handling, emphasizing the "Fail-Safe" decision points.

SafeHandling Start Start: Chemical Retrieval CheckHood Check Fume Hood (Velocity > 0.3 m/s?) Start->CheckHood DonPPE Don PPE: 1. Goggles 2. Lab Coat 3. Nitrile Gloves CheckHood->DonPPE Pass Stop STOP: Maintenance Required CheckHood->Stop Fail Weighing Weighing Process (Use Anti-static tools) DonPPE->Weighing SpillCheck Spill or Dust Cloud? Weighing->SpillCheck Cleanup Wet Wipe Cleanup (Avoid dry sweeping) SpillCheck->Cleanup Yes Solvation Solvation/Reaction (Solvent Hazard Dominates) SpillCheck->Solvation No Disposal Disposal: Segregate Organic Waste Cleanup->Disposal Solvation->Disposal

Caption: Logical workflow for the safe handling of aryl boronic acids, prioritizing engineering controls and contingency planning for spills.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] Use the eyewash station.[2] Do not rub eyes , as solid crystals can scratch the cornea.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][7][8] Remove contaminated clothing.[1][2][3][5][7][8][9][10]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Spill Cleanup:

    • Alert nearby personnel.[9]

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or absorbent pads.

    • Scoop into a bag and label as hazardous waste.

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-(Benzyloxy)benzoic acid (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. Retrieved from

  • American Chemical Society (ACS). (2021). Hazard Evaluation and Safety Considerations for Scale-Up of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from

  • University of Washington EH&S. (2021). Boric Acid and Boronic Acid Handling SOP.[7] Retrieved from

  • BenchChem. (2025). Navigating the Safe Disposal of Boronic Acids: A Procedural Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.